Product packaging for 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine(Cat. No.:CAS No. 912761-82-1)

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B3030489
CAS No.: 912761-82-1
M. Wt: 303.02
InChI Key: GUUWZDBHSBLCBA-UHFFFAOYSA-N
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Description

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a useful research compound. Its molecular formula is C7H5F3INO and its molecular weight is 303.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3INO B3030489 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 912761-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-(2,2,2-trifluoroethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c8-7(9,10)4-13-6-5(11)2-1-3-12-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUWZDBHSBLCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654796
Record name 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-82-1
Record name 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine in Modern Drug Discovery

This compound is a highly functionalized heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. Its unique trifluoroethoxy substituent imparts desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. The strategically positioned iodine atom serves as a versatile synthetic handle for the introduction of further molecular complexity through a variety of cross-coupling reactions. This guide provides a comprehensive overview of the prevailing synthetic strategies for this valuable compound, delving into the mechanistic rationale behind the chosen methodologies and offering detailed, field-proven protocols for its preparation.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most efficient and modular synthesis of this compound is achieved through a two-step sequence. This strategy leverages a nucleophilic aromatic substitution (SNAr) reaction to introduce the trifluoroethoxy moiety, followed by a regioselective electrophilic iodination of the resulting intermediate. This approach allows for the independent optimization of each transformation, ensuring high overall yields and purity of the final product.

Synthesis_Workflow Start 2-Halopyridine Intermediate 2-(2,2,2-Trifluoroethoxy)pyridine Start->Intermediate Step 1: Nucleophilic Aromatic Substitution (SNAr) Product This compound Intermediate->Product Step 2: Electrophilic Iodination

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 2-(2,2,2-Trifluoroethoxy)pyridine

The initial and crucial step in this synthesis is the formation of the ether linkage between the pyridine core and the trifluoroethanol moiety. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Insights: The SNAr Reaction on the Pyridine Ring

The SNAr reaction is a cornerstone of heterocyclic chemistry. In this context, a 2-halopyridine serves as the electrophilic partner. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

For this specific transformation, 2,2,2-trifluoroethanol is deprotonated by a strong base to generate the corresponding alkoxide, a potent nucleophile. This alkoxide then attacks the carbon atom bearing the halogen, leading to the formation of the tetrahedral Meisenheimer intermediate. The aromaticity is subsequently restored by the expulsion of the halide leaving group.

The choice of the halogen on the pyridine ring is a critical parameter. While 2-chloropyridine is a common and cost-effective starting material, 2-fluoropyridine is significantly more reactive in SNAr reactions. This is because fluorine is more electronegative than chlorine, which enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack. Furthermore, the carbon-fluorine bond is highly polarized, which also contributes to a faster reaction rate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product 2-Halopyridine 2-Halopyridine CF3CH2O- CF3CH2O- Intermediate [Pyridine Ring]-X-(OCH2CF3) 2-(Trifluoroethoxy)pyridine 2-(Trifluoroethoxy)pyridine Intermediate->2-(Trifluoroethoxy)pyridine Elimination of X- 2-HalopyridineCF3CH2O- 2-HalopyridineCF3CH2O- 2-HalopyridineCF3CH2O-->Intermediate Addition

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine

This protocol provides a detailed procedure for the synthesis of the intermediate, 2-(2,2,2-trifluoroethoxy)pyridine, from 2-chloropyridine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloropyridine113.5511.36 g0.10
2,2,2-Trifluoroethanol100.0412.0 g0.12
Sodium Hydride (60% dispersion in mineral oil)24.004.8 g0.12
Anhydrous N,N-Dimethylformamide (DMF)-100 mL-

Step-by-Step Procedure:

  • Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (4.8 g, 0.12 mol) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes (3 x 20 mL) under a nitrogen atmosphere. Anhydrous DMF (50 mL) is then added to the flask.

  • Formation of the Alkoxide: The flask is cooled to 0 °C in an ice bath. A solution of 2,2,2-trifluoroethanol (12.0 g, 0.12 mol) in anhydrous DMF (20 mL) is added dropwise to the suspension of sodium hydride over 30 minutes, maintaining the temperature below 5 °C. The mixture is then stirred at room temperature for 1 hour to ensure complete formation of the sodium trifluoroethoxide.

  • Nucleophilic Aromatic Substitution: A solution of 2-chloropyridine (11.36 g, 0.10 mol) in anhydrous DMF (30 mL) is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to 80 °C and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of water (100 mL). The aqueous layer is extracted with ethyl acetate (3 x 75 mL).

  • Purification: The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-(2,2,2-trifluoroethoxy)pyridine.

Expected Yield: 75-85%

Part 2: Regioselective Iodination of 2-(2,2,2-Trifluoroethoxy)pyridine

The final step in the synthesis is the introduction of an iodine atom at the 3-position of the pyridine ring. This is achieved through an electrophilic aromatic substitution reaction.

Mechanistic Insights: Electrophilic Iodination of an Activated Pyridine Ring

The 2-(2,2,2-trifluoroethoxy) group is an electron-donating group, which activates the pyridine ring towards electrophilic attack. In electrophilic aromatic substitution reactions, such activating groups are typically ortho, para-directing. In the context of the pyridine ring, this corresponds to the 3- and 5-positions. The nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions. The combined directing effects of the alkoxy group and the ring nitrogen strongly favor substitution at the 3- and 5-positions.

N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine. In the presence of a Brønsted or Lewis acid catalyst, the electrophilicity of the iodine atom in NIS is enhanced, facilitating the attack by the electron-rich pyridine ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a Wheland intermediate, followed by deprotonation to restore aromaticity. While a mixture of 3-iodo and 5-iodo isomers is possible, the steric hindrance from the adjacent trifluoroethoxy group often favors substitution at the less hindered 5-position. However, electronic factors can also play a significant role, and in many cases, the 3-iodo isomer is the major product. Careful optimization of reaction conditions is key to achieving high regioselectivity.

Iodination_Mechanism cluster_reactants Reactants cluster_wheland Wheland Intermediate cluster_product Product Intermediate Intermediate NIS/H+ NIS/H+ Wheland [Pyridine Ring]-H-(I) 3-Iodo-Product 3-Iodo-Product Wheland->3-Iodo-Product Deprotonation IntermediateNIS/H+ IntermediateNIS/H+ IntermediateNIS/H+->Wheland Electrophilic Attack

Caption: Generalized mechanism for electrophilic iodination.

Experimental Protocol: Synthesis of this compound

This protocol outlines the regioselective iodination of the previously synthesized intermediate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-(2,2,2-Trifluoroethoxy)pyridine177.1217.71 g0.10
N-Iodosuccinimide (NIS)224.9824.75 g0.11
Trifluoroacetic Acid (TFA)114.021.14 g0.01
Acetonitrile-150 mL-

Step-by-Step Procedure:

  • Preparation: A 250 mL round-bottom flask is charged with 2-(2,2,2-trifluoroethoxy)pyridine (17.71 g, 0.10 mol) and acetonitrile (150 mL).

  • Addition of Reagents: N-Iodosuccinimide (24.75 g, 0.11 mol) is added to the solution, followed by the catalytic amount of trifluoroacetic acid (1.14 g, 0.01 mol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The reaction should be protected from light to prevent radical side reactions. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine, followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound.

Expected Yield: 60-75%

Conclusion

The synthesis of this compound is a valuable process for medicinal and agricultural chemists. The two-step approach detailed in this guide, involving a nucleophilic aromatic substitution followed by a regioselective iodination, provides a reliable and scalable route to this important building block. A thorough understanding of the underlying reaction mechanisms is paramount for the successful optimization of reaction conditions and for troubleshooting potential issues. The protocols provided herein are based on established chemical principles and offer a solid foundation for researchers and drug development professionals to access this versatile compound.

physicochemical properties of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Abstract

This compound is a substituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique trifunctional architecture—a pyridine core, a reactive iodinated site, and a property-modulating trifluoroethoxy group—positions it as a valuable and versatile building block in modern medicinal chemistry. The iodine atom at the 3-position serves as a strategic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Concurrently, the 2-(2,2,2-trifluoroethoxy) substituent profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, attributes that are critical in the design of novel therapeutic agents. This guide provides a comprehensive analysis of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols for this important synthetic intermediate.

Molecular Identity and Core Physicochemical Characteristics

The fundamental identity of this compound is established by its unique combination of a pyridine scaffold functionalized with both an iodine atom and a trifluoroethoxy group. This structure imparts a specific set of properties crucial for its application in synthetic chemistry.

Chemical Structure and Identifiers
  • Chemical Name: this compound

  • CAS Number: 912761-82-1[1]

  • Molecular Formula: C₇H₅F₃INO[1][2]

  • Molecular Weight: 303.02 g/mol [1][2]

Tabulated Physicochemical Properties

Experimental data for certain physical properties of this specific, non-commodity chemical intermediate are not widely published. The table below summarizes available data and contextual expectations based on its structural components.

PropertyValue / Observation
Physical State Liquid (at standard temperature and pressure)[1]
Appearance Data not consistently reported; likely a colorless to yellow or brown liquid.
Melting Point Not applicable (liquid at room temperature). For context, the related compound 3-iodopyridine is a solid with a melting point of 53-56 °C.[3][4][5] The introduction of the bulky trifluoroethoxy group disrupts crystal packing, favoring a liquid state.
Boiling Point Specific experimental data is not available. Due to its high molecular weight and polarity, a high boiling point, likely above 200 °C at atmospheric pressure, is expected.
Solubility Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). Its polarity, imparted by the pyridine nitrogen and ether oxygen, suggests some solubility in polar solvents, while the trifluoroethoxy and iodo groups enhance lipophilicity, favoring nonpolar environments.
pKa The pKa of the pyridinium ion is expected to be lower than that of pyridine (pKa ≈ 5.2). The electron-withdrawing inductive effects of both the iodine atom and the trifluoroethoxy group decrease the electron density on the nitrogen atom, making it a weaker base.

Spectroscopic and Analytical Profile

The structural confirmation and purity assessment of this compound relies on a combination of standard spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

    • Aromatic Region (δ 7.0–8.5 ppm): Three signals corresponding to the protons on the pyridine ring. The proton at the 6-position (adjacent to nitrogen) would be the most downfield. The protons at the 4 and 5-positions will appear in the mid-aromatic range, with coupling patterns (dd, t) revealing their connectivity.

    • Aliphatic Region (δ 4.5–5.0 ppm): A quartet (q) corresponding to the two methylene protons (-O-CH₂ -CF₃). The splitting is due to coupling with the three adjacent fluorine atoms (³JHF).[6][7][8]

  • ¹³C NMR: The carbon spectrum will display seven distinct signals.

    • Aromatic Carbons (δ 90–160 ppm): Five signals for the pyridine ring carbons. The carbon bearing the trifluoroethoxy group (C2) will be significantly downfield. The iodinated carbon (C3) is expected to be found at a relatively upfield position (around 90-100 ppm), a characteristic feature of carbons bonded to iodine.

    • Aliphatic Carbons (δ 60–130 ppm): Two signals for the trifluoroethoxy group. The methylene carbon (-O-C H₂-CF₃) will appear around 60-70 ppm and will likely be split into a quartet by the fluorine atoms. The trifluoromethyl carbon (-OCH₂-C F₃) will be observed further downfield (around 120-125 ppm) as a quartet due to the one-bond C-F coupling.

  • ¹⁹F NMR: This spectrum provides a clear and unambiguous signal for the trifluoromethyl group.

    • A single signal, a triplet (t), is expected in the range of δ -70 to -80 ppm (relative to CFCl₃).[9][10][11][12] The triplet splitting arises from coupling to the two adjacent methylene protons (³JFH). The high sensitivity and unique chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence of the trifluoroethoxy moiety.[13]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its key functional groups:

  • C-F Stretch: Strong, characteristic absorptions in the 1100–1300 cm⁻¹ region.

  • C-O Stretch: Strong absorption for the aryl-alkyl ether linkage, typically around 1250–1300 cm⁻¹ and 1050-1150 cm⁻¹.

  • Aromatic C=C and C=N Stretch: Multiple bands in the 1400–1600 cm⁻¹ region, characteristic of the pyridine ring.

  • Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

  • C-I Stretch: A weak absorption in the far-IR region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Under electron impact (EI) ionization, the mass spectrum is expected to show:

  • Molecular Ion (M⁺): A prominent peak at m/z = 303, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks:

    • Loss of Iodine (M-127): A significant peak at m/z = 176, resulting from the cleavage of the weak C-I bond.[3]

    • Loss of CF₃ (M-69): A peak at m/z = 234.

    • Loss of OCH₂CF₃ (M-99): A peak corresponding to the 3-iodopyridinyl cation at m/z = 204.

    • Other fragments related to the breakdown of the pyridine ring or the ethoxy side chain.[4][5][14][15]

Synthesis, Reactivity, and Application

The strategic placement of the substituents dictates the synthetic utility and chemical behavior of this compound.

Plausible Synthetic Pathway

While specific preparations are proprietary, a logical and efficient synthesis can be conceptualized from readily available starting materials. A common strategy involves the introduction of the alkoxy group followed by iodination.

G A 2-Chloro-3-nitropyridine B 2-(2,2,2-Trifluoroethoxy)-3-nitropyridine A->B 1. CF₃CH₂OH, NaH (Nucleophilic Aromatic Substitution) C 3-Amino-2-(2,2,2-trifluoroethoxy)pyridine B->C 2. Fe/HCl or H₂, Pd/C (Nitro Group Reduction) D This compound C->D 3. NaNO₂, KI (Sandmeyer Reaction)

Caption: Plausible synthetic route to the target compound.

Protocol Causality:

  • Alkoxylation: The synthesis begins with a nucleophilic aromatic substitution (SNAr) on a pyridine ring activated by an electron-withdrawing group (e.g., nitro group). 2,2,2-Trifluoroethanol is deprotonated with a strong base like sodium hydride (NaH) to form the nucleophilic alkoxide, which displaces the chlorine atom at the C2 position.

  • Reduction: The nitro group, having served its purpose as an activating group, is then reduced to a primary amine using standard conditions such as iron in acidic media or catalytic hydrogenation.

  • Iodination: The resulting aminopyridine is converted to the target iodopyridine via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite (NaNO₂) under acidic conditions, and the resulting diazonium salt is subsequently displaced by iodide (from KI) to yield the final product.

Chemical Reactivity and Strategic Value

The molecule's reactivity is governed by the interplay of its functional groups, making it a highly versatile intermediate.

  • The C-I Bond as a Synthetic Linchpin: The carbon-iodine bond is the primary site for synthetic elaboration. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, alkyl, alkynyl, and amino substituents at the 3-position of the pyridine ring, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • Influence of the Trifluoroethoxy Group: The 2-(2,2,2-trifluoroethoxy) group is not merely a spectator.

    • Electronic Effect: It acts as an electron-donating group through resonance (via the ether oxygen) but also as a strong electron-withdrawing group through induction (via the CF₃ moiety). This electronic balance modulates the reactivity of the pyridine ring.

    • Physicochemical Modulation: The incorporation of the trifluoroethoxy group significantly increases the lipophilicity (LogP) of the molecule. In drug design, this is a key strategy to enhance membrane permeability and bioavailability. Furthermore, the C-F bonds are exceptionally stable, making this group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[16]

G sub This compound C-I Bond Pyridine Core -OCH₂CF₃ Group c1 Suzuki Coupling sub:f1->c1 c2 Sonogashira Coupling sub:f1->c2 c3 Buchwald-Hartwig Amination sub:f1->c3 p1 Increased Lipophilicity sub:f3->p1 p2 Metabolic Stability sub:f3->p2 p3 Modulated Basicity (pKa) sub:f2->p3 sub:f3->p3

Caption: Structure-Function relationships of the title compound.

Analytical Workflow and Quality Control

A rigorous, multi-step workflow is essential to confirm the identity and ensure the purity of this compound prior to its use in sensitive synthetic applications.

Step-by-Step QC Protocol
  • Initial Visual Inspection:

    • Verify the physical state (liquid) and note the color and clarity of the sample.

  • Chromatographic Purity Assessment (HPLC/GC):

    • Method: Perform reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector (e.g., at 254 nm) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Mobile Phase (HPLC): A gradient of acetonitrile and water is typically effective.

    • Objective: To determine the purity of the sample by area percentage. A high-purity sample should show a single major peak (>95%).

  • Identity Confirmation (MS):

    • Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion ESI-MS.

    • Objective: Confirm the molecular weight by observing the molecular ion peak at m/z = 303. Analyze the fragmentation pattern to ensure it matches the expected cleavages.

  • Structural Elucidation (NMR):

    • Method: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • Objective: Confirm the chemical structure by verifying that the chemical shifts, integration values, and coupling patterns match the predictions outlined in Section 2.1. ¹⁹F NMR is particularly diagnostic.

  • Final Documentation:

    • Compile all analytical data into a Certificate of Analysis (CoA), confirming that the material meets all quality specifications.

Safety, Handling, and Storage

As a halogenated and fluorinated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following information is based on its Safety Data Sheet (SDS).[1]

Hazard Identification
  • Classification: The compound is classified as an irritant.

  • Hazard Statements:

    • Causes skin irritation.[1]

    • Causes serious eye irritation.[1]

    • May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Wear impervious gloves (e.g., nitrile).[1]

    • Body Protection: Wear a standard laboratory coat.[1]

  • Hygiene: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[1]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1]

Storage
  • Store in a well-ventilated place. Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

References

An In-Depth Technical Guide to 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine (CAS No. 912761-82-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative that has emerged as a significant building block in the field of drug discovery and development. Its unique structural features, combining a reactive iodine atom and a trifluoroethoxy group on a pyridine scaffold, offer medicinal chemists a powerful tool for the synthesis of complex molecular architectures. The pyridine core is a common motif in a vast array of pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of an iodine atom at the 3-position provides a versatile handle for various cross-coupling reactions, enabling the strategic installation of diverse functional groups. Simultaneously, the 2-(2,2,2-trifluoroethoxy) substituent can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in the optimization of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important intermediate, tailored for professionals in the pharmaceutical and chemical research sectors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
CAS Number 912761-82-1[2]
Molecular Formula C₇H₅F₃INO[2]
Molecular Weight 303.02 g/mol [2]
Appearance Not explicitly found, but related iodopyridines are often yellow to red crystalline powders.[3]
Melting Point Data not available. For comparison, 3-iodopyridine has a melting point of 53-56 °C.[4]
Boiling Point Data not available.
Solubility Data not available. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Synthesis_Pathway A 2-Chloro-3-aminopyridine B 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine A->B Diazotization & Etherification (n-butyl nitrite, 2,2,2-trifluoroethanol) C This compound B->C Halogen Exchange (e.g., Finkelstein Reaction with NaI, CuI catalyst)

Caption: Proposed synthetic route to this compound.

Step-by-Step Methodology (Proposed):

  • Diazotization and Etherification of 2-Chloro-3-aminopyridine: The synthesis would likely commence with the diazotization of 2-chloro-3-aminopyridine in the presence of an alkyl nitrite, such as n-butyl nitrite, under acidic conditions. The resulting diazonium salt is then subjected to a nucleophilic substitution with 2,2,2-trifluoroethanol to yield 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine. This reaction is analogous to the first step in the synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.[5] The causality behind this choice of starting material lies in its commercial availability and the well-established reactivity of the amino group for diazotization, providing a regioselective pathway to introduce the trifluoroethoxy group.

  • Halogen Exchange (Finkelstein Reaction): The subsequent and final step would involve a halogen exchange reaction to replace the chlorine atom with iodine. A copper-catalyzed Finkelstein reaction is a highly probable method.[4] This would involve treating 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine with an iodide salt, such as sodium iodide (NaI), in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand in a high-boiling solvent like dioxane. The use of a copper catalyst is crucial for facilitating the aromatic nucleophilic substitution of the relatively unreactive aryl chloride with iodide.

Spectroscopic Characterization (Predicted)

While experimental spectral data for this compound is not available in the cited literature, a prediction of the key NMR signals can be made based on the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The trifluoroethoxy group would exhibit a quartet for the -CH₂- group due to coupling with the three fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbon bearing the iodine atom would be shifted upfield due to the heavy atom effect. The two carbons of the trifluoroethoxy group would also be observable, with the CF₃ carbon showing a characteristic quartet due to one-bond coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a singlet for the three equivalent fluorine atoms of the trifluoroethoxy group.

Applications in Drug Discovery and Development

The strategic placement of the iodo and trifluoroethoxy groups on the pyridine scaffold makes this compound a highly valuable intermediate in medicinal chemistry.

Role as a Versatile Synthetic Intermediate:

The iodine atom serves as a key functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the installation of alkyne groups.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Buchwald-Hartwig Amination: For the synthesis of substituted aminopyridines.

This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

Given that many kinase inhibitors feature a substituted pyridine core, it is highly probable that this compound is utilized in the synthesis of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.[6] The trifluoroethoxy group can enhance binding affinity and improve pharmacokinetic properties, such as metabolic stability and cell permeability.

Workflow for Application in Fragment-Based Drug Discovery (FBDD):

FBDD_Workflow cluster_0 Library Synthesis cluster_1 Screening & Optimization A This compound B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B C Diverse Fragment Library B->C D Fragment Screening (Biophysical Techniques) C->D Input for Screening E Hit Identification D->E F Structure-Guided Optimization E->F G Lead Compound F->G

Caption: Workflow illustrating the use of this compound in FBDD.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

Hazard Identification:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from light, as iodinated compounds can be light-sensitive.[2]

Conclusion

This compound is a key synthetic intermediate with significant potential in modern drug discovery. Its well-defined reactivity and the advantageous properties conferred by its substituents make it an attractive building block for the synthesis of novel therapeutic agents. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, properties, and applications, grounded in the available scientific literature on related compounds. Further research into the specific reaction conditions for its synthesis and detailed characterization of its properties will undoubtedly expand its utility and solidify its role in the medicinal chemist's toolbox.

References

structure elucidation of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks.[1] Their unique electronic properties and ability to participate in a wide array of coupling reactions make them valuable intermediates in the synthesis of complex molecular architectures. This guide focuses on the comprehensive structure elucidation of a specific, highly functionalized molecule: This compound .

The precise determination of a molecule's chemical structure is a non-negotiable cornerstone of chemical research. It validates synthetic pathways, ensures the purity and identity of a compound, and provides the foundational data for understanding its chemical reactivity and potential biological activity. For a molecule like this compound, which incorporates a trifluoroethoxy group and an iodine atom on a pyridine scaffold, a multi-technique analytical approach is essential to unambiguously assign its constitution.

This document provides a detailed, field-proven workflow for the structural characterization of this target molecule. We will move beyond a simple recitation of data, focusing instead on the scientific rationale behind the selection of experiments, the interpretation of the resulting data, and the synergistic interplay between different analytical techniques that leads to a self-validating and conclusive structural assignment.

Postulated Synthesis: A Logical Starting Point

Before elucidation, it is instructive to consider a plausible synthetic route, as this provides a hypothetical structure to be proven or disproven. A common and effective method for the synthesis of aryl ethers is the Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction. For our target compound, a logical approach involves the reaction of a di-halogenated pyridine with sodium 2,2,2-trifluoroethoxide.

Proposed Protocol: Synthesis of this compound

  • Preparation of Sodium 2,2,2-trifluoroethoxide: In a flame-dried, three-neck flask under an inert argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF). To this, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in portions at 0 °C.

  • Alcohol Addition: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases.

  • SNAr Reaction: Add 2-chloro-3-iodopyridine (1.0 equivalent) to the freshly prepared alkoxide solution.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Rationale: The 2-position of the pyridine ring is electron-deficient and highly activated towards nucleophilic attack, especially when a halogen is present. The electron-withdrawing nature of the ring nitrogen facilitates the displacement of the chloride by the trifluoroethoxide nucleophile. Chloride is a better leaving group than iodide in this context, leading to the selective formation of the desired product.

Elucidation Workflow: A Multi-Pronged Analytical Strategy

The core of our investigation relies on the "triad" of modern organic analysis: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Confirmation Synth Postulated Synthesis Purify Column Chromatography Synth->Purify MS Mass Spectrometry (Molecular Formula) Purify->MS Sample IR IR Spectroscopy (Functional Groups) Purify->IR Sample NMR NMR Spectroscopy (Connectivity) Purify->NMR Sample Data Data Integration MS->Data IR->Data NMR->Data Structure Final Structure Confirmed Data->Structure

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry is the first port of call after synthesis. Its primary role is to determine the molecular weight of the analyte and, through high-resolution analysis, its exact molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Instrumentation: Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Dissolve a small sample (~0.1 mg) in 1 mL of methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the spectrum over a mass range of m/z 50-500.

Expected Results & Interpretation

For the proposed structure C₇H₅F₃INO, the monoisotopic mass is calculated.

  • Molecular Formula: C₇H₅F₃INO

  • Calculated Exact Mass: 304.9423

  • Expected Observation: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 305.9496 .

The presence of iodine (¹²⁷I, 100% natural abundance) and the complex isotopic distribution of carbon make the isotopic pattern a key identifier. High-resolution instrumentation allows for the confirmation of the elemental composition to within a few parts per million (ppm), providing unambiguous validation of the molecular formula.

Fragmentation Analysis

Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, further corroborating the structure.

G cluster_frags Key Fragments Parent [M+H]⁺ m/z 305.95 Frag1 Loss of I• [M-I+H]⁺ m/z 178.05 Parent->Frag1 - I• Frag2 Loss of •CH₂CF₃ [M-CH₂CF₃]⁺ m/z 221.94 Parent->Frag2 - •CH₂CF₃ Frag3 Loss of OCH₂CF₃ [M-OCH₂CF₃]⁺ m/z 205.94 Parent->Frag3 - •OCH₂CF₃

Caption: Predicted ESI-MS fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: A small amount of the purified solid or oil is placed directly onto the ATR crystal.

  • Analysis: The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Expected Data & Interpretation

The IR spectrum will confirm the presence of the key architectural components of the molecule.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3100-3000Aromatic C-H StretchWeak to mediumConfirms the presence of the pyridine ring protons.[2]
1600-1450Pyridine Ring C=C and C=N StretchesMedium to strongCharacteristic absorptions for the heterocyclic aromatic system.[2]
1280-1240Aryl-O Stretch (Asymmetric)StrongIndicates the C-O bond of the aryl ether linkage.
1250-1000C-F StretchesVery StrongThe most intense peaks in the spectrum, confirming the -CF₃ group.
1100-1020C-O-C Ether StretchStrongConfirms the presence of the ether functional group.

The absence of a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1700 cm⁻¹) would be equally important, ruling out alternative structures or impurities from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton-decoupled)

    • ¹⁹F NMR

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
H-6~8.15ddJ ≈ 4.8, 1.51HPyridine C6-HDownfield due to proximity to the electronegative nitrogen. Coupled to H-5 (ortho) and H-4 (meta).
H-4~7.70ddJ ≈ 7.6, 1.51HPyridine C4-HDownfield due to the deshielding effect of iodine. Coupled to H-5 (ortho) and H-6 (meta).
H-5~7.05ddJ ≈ 7.6, 4.81HPyridine C5-HUpfield relative to H-4 and H-6. Coupled to both H-4 and H-6 (ortho).
H-7~4.70qJ ≈ 8.42H-O-CH₂-CF₃The methylene protons are deshielded by the adjacent oxygen. The quartet pattern arises from coupling to the three equivalent fluorine atoms on the adjacent carbon.[3]

Causality: The predicted chemical shifts for the pyridine protons are based on analogous structures like 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.[3] The quartet for the ethoxy protons is a hallmark of the trifluoroethoxy group, arising from the ³JHF coupling.[4][5]

¹³C{¹H} NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, revealing the complexity of the carbon framework.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C-2Attached to both nitrogen and oxygen, resulting in significant deshielding.
~148.1C-6Alpha to nitrogen, strongly deshielded.
~136.5C-4Deshielded aromatic carbon.
~123.5 (q, J ≈ 277 Hz)C-8 (-CF₃)The large quartet splitting (due to ¹JCF coupling) is characteristic of a CF₃ group. The chemical shift is typical for a trifluoromethyl carbon.
~121.8C-5Aromatic CH carbon.
~93.0C-3The "heavy atom effect" of the directly attached iodine atom shifts this carbon significantly upfield. This is a key diagnostic signal.
~67.2 (q, J ≈ 37 Hz)C-7 (-CH₂-)Methylene carbon adjacent to oxygen. The quartet splitting arises from ²JCF coupling to the three fluorine atoms.
2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

  • COSY: This experiment identifies proton-proton couplings. A COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming the contiguous three-proton spin system on the pyridine ring. No correlation would be seen between the aromatic protons and the methylene (H-7) protons, indicating they belong to separate fragments.

  • HSQC: This experiment correlates each proton with its directly attached carbon. It would definitively link the ¹H signals at ~8.15, ~7.70, and ~7.05 ppm to their respective carbon signals (C-6, C-4, and C-5) and the proton quartet at ~4.70 ppm to the carbon quartet at ~67.2 ppm (C-7).

  • HMBC: This is the crucial experiment for connecting the fragments. It shows correlations between protons and carbons that are typically 2 or 3 bonds away. The key correlations that would unambiguously prove the structure are:

    • A correlation from the methylene protons H-7 (δ ~4.70) to the pyridine carbon C-2 (δ ~155.0). This 3-bond correlation (H-C-O-C) definitively proves that the trifluoroethoxy group is attached to the C-2 position of the pyridine ring.

    • A correlation from H-4 (δ ~7.70) to C-2 and C-6 .

    • A correlation from H-6 (δ ~8.15) to C-5 and C-4 .

Caption: Key HMBC correlation confirming connectivity.

Conclusion

The is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the correct molecular formula, C₇H₅F₃INO. FTIR spectroscopy confirms the presence of the key functional groups: an aromatic pyridine ring, an ether linkage, and a trifluoro-methyl group.

The definitive structural proof is provided by a comprehensive suite of NMR experiments. ¹H and ¹³C NMR identify all unique proton and carbon environments, with characteristic signals such as the upfield shift of the iodine-bearing C-3 and the signature quartets of the trifluoroethoxy moiety providing strong evidence. Finally, 2D NMR experiments, particularly the crucial HMBC correlation between the methylene protons (H-7) and the pyridine carbon C-2, unambiguously establish the connectivity between the substituent and the heterocyclic core. The collective data from these orthogonal techniques provides a self-validating and unequivocal confirmation of the structure.

References

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a significant portion of approved pharmaceuticals.[1][2] This guide focuses on This compound , a specialized pyridine derivative that combines three key structural motifs: a pyridine core, a trifluoroethoxy group, and an iodine substituent. This combination makes it a highly valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

The pyridine ring is a well-established scaffold known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a 2-(2,2,2-trifluoroethoxy) group can significantly modulate the physicochemical properties of the parent molecule. The trifluoroethoxy moiety is known to enhance lipophilicity, improve metabolic stability, and alter the electronic nature of the aromatic system, which can be crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4][5] Furthermore, the iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a robust synthetic strategy with detailed protocols, and explore its potential applications as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for sourcing, characterization, and regulatory purposes.

PropertyValueSource(s)
IUPAC Name This compoundAlfa Aesar
CAS Number 912761-82-1[3][4]
Molecular Formula C₇H₅F₃INOAlfa Aesar
Molecular Weight 303.02 g/mol Alfa Aesar
Canonical SMILES C1=CC(=C(N=C1)OCC(F)(F)F)I[3]
InChI Key GUUWZDBHSBLCBA-UHFFFAOYSA-NAlfa Aesar

Synthesis and Mechanism

As of the writing of this guide, a detailed, peer-reviewed synthesis of this compound has not been prominently published. However, based on established principles of organic chemistry and known transformations of pyridine derivatives, a logical and efficient synthetic route can be proposed. This approach is designed to be a self-validating system, with clear checkpoints for verifying the progression of the reaction sequence.

Proposed Synthetic Strategy

The most plausible synthetic pathway involves a two-step process starting from a commercially available or readily synthesized precursor, 2-Chloro-3-hydroxypyridine. The strategy is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the 2,2,2-trifluoroethoxy group onto the pyridine ring by reacting 2-chloro-3-iodopyridine with 2,2,2-trifluoroethanol.

  • Electrophilic Iodination: Introduction of the iodine atom at the 3-position of the 2-(2,2,2-trifluoroethoxy)pyridine intermediate.

Alternatively, a more convergent synthesis would involve the iodination of a pre-formed 2-(2,2,2-trifluoroethoxy)pyridine. However, controlling the regioselectivity of iodination can be challenging. A more robust approach starts with a precursor where the halogen at the 2-position can be selectively substituted, followed by a directed iodination. A highly plausible route begins with 2-chloro-3-aminopyridine, which allows for the sequential introduction of the desired functionalities.

G cluster_0 Synthesis Workflow A 2-Chloro-3-aminopyridine B 2-Chloro-3-iodopyridine A->B  Diazotization & Iodination (Sandmeyer Reaction) C This compound B->C  Nucleophilic Substitution (Williamson Ether Synthesis)

Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Chloro-3-iodopyridine

This step utilizes a Sandmeyer-type reaction, a classic and reliable method for converting an amino group on an aromatic ring into a halide.

Protocol:

  • To a stirred solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable acidic medium (e.g., 4 M HCl), cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

  • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Validation: The acidic environment is necessary for the formation of nitrous acid in situ, which then reacts with the amino group to form the diazonium salt. The low temperature stabilizes this intermediate. The success of this step can be monitored by Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) of the purified product, which should show the disappearance of the amino group signals and the appearance of a new aromatic proton pattern consistent with the 2-chloro-3-iodopyridine structure.

Step 2: Synthesis of this compound

This step is a Williamson ether synthesis, a type of nucleophilic aromatic substitution, where the trifluoroethoxide anion displaces the chloride at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the iodine at the 3-position activate the 2-position for nucleophilic attack.

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 2,2,2-trifluoroethanol (2.0-3.0 eq) to a suitable anhydrous solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

  • Add 2-chloro-3-iodopyridine (1.0 eq) dissolved in a minimal amount of the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to yield this compound.

Causality and Validation: The use of an inert atmosphere and anhydrous conditions is crucial as sodium hydride reacts violently with water. The strong base deprotonates the trifluoroethanol to generate the nucleophilic alkoxide. Heating is typically required to overcome the activation energy for the SNAr reaction. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates. Its utility stems from the synergistic effects of its three core components.

G cluster_0 Structural Features to Drug Properties A This compound B Pyridine Core A->B C 2,2,2-Trifluoroethoxy Group A->C D 3-Iodo Substituent A->D E H-Bonding, Aromatic Interactions B->E enables F Increased Lipophilicity & Metabolic Stability C->F imparts G Handle for Cross-Coupling Reactions D->G provides H Improved Pharmacokinetics & Target Binding E->H F->H I Molecular Complexity & Diversity G->I

Contribution of structural features to drug development potential.
  • The Pyridine Scaffold: The pyridine ring is a bioisostere of benzene and is found in numerous drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[1][2]

  • Impact of the 2-(2,2,2-trifluoroethoxy) Moiety: Fluorinated groups are widely used to enhance the pharmacological profile of drug candidates.[6][7] The trifluoroethoxy group, in particular, can:

    • Increase Lipophilicity: This can improve membrane permeability and cellular uptake.[4]

    • Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[3]

    • Modulate Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridine nitrogen, affecting its binding characteristics and solubility.

  • Utility of the 3-Iodo Group: The iodine atom is an exceptionally useful functional group in synthetic chemistry. It serves as a versatile handle for introducing further molecular complexity through various transition-metal-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

    • Sonogashira Coupling: To introduce alkyne functionalities.

    • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

    • Heck Coupling: To append alkene groups.

This synthetic versatility allows for the rapid generation of diverse libraries of compounds from a common intermediate, accelerating the structure-activity relationship (SAR) studies that are crucial for lead optimization in drug discovery programs.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound should be consulted, general precautions for handling halogenated and fluorinated aromatic compounds should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. Its unique combination of a pyridine core, a property-modulating trifluoroethoxy group, and a synthetically versatile iodo substituent makes it a powerful tool for the construction of novel and complex molecular architectures. While detailed synthetic and application data in the public domain is limited, the established principles of organic synthesis and medicinal chemistry strongly support its utility. This guide provides a solid foundation for researchers and scientists looking to leverage this promising building block in their pursuit of new therapeutic agents.

References

Introduction: A Profile of a Modern Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Prepared by a Senior Application Scientist

This guide provides comprehensive safety protocols, handling procedures, and synthetic application insights for this compound. It is intended for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. The content synthesizes technical data with field-proven experience to ensure both safety and experimental success.

This compound is a substituted pyridine derivative of significant interest in contemporary drug discovery. Its structure combines two key functionalities that medicinal chemists frequently exploit:

  • A Trifluoroethoxy Group: This moiety is often incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by altering the electronic properties of the core structure.[1]

  • An Iodo-Substituent: The iodine atom at the 3-position serves as a highly effective and versatile synthetic handle.[2] It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[2][3]

The combination of these features makes this compound a valuable intermediate for constructing complex molecular architectures for targeted therapies, particularly in the development of kinase inhibitors and other advanced therapeutic agents.[1][2]

Section 1: Core Physicochemical Properties and Hazard Identification

While a comprehensive, officially registered hazard profile for this compound is not fully documented in all databases[4], a robust safety assessment can be constructed by analyzing its constituent parts and data from close structural analogs. The table below summarizes known data and logical extrapolations based on established chemical principles and available safety data sheets (SDS) for similar compounds.

PropertyValue / InformationSource / Rationale
Chemical Name This compoundIUPAC
CAS Number 912761-82-1[4]
Molecular Formula C₇H₅F₃INOCalculated
Molecular Weight 303.02 g/mol Calculated
Appearance Likely a solid or oil at room temperature.Inferred from analogs like 3-iodopyridine (solid)[5].
GHS Hazard Statements Suspected: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).Inferred from close analog 2-Chloro-6-iodo-3-(2,2,2-trifluoroethoxy)-pyridine[6] and other substituted pyridines[5][7].
GHS Pictogram Suspected:Inferred from analog data[6].
Signal Word Suspected: WarningInferred from analog data[6].

Note: The hazard classification is inferred from structurally related compounds due to incomplete data for this specific molecule. This conservative approach is a cornerstone of proactive laboratory safety.

Section 2: Hazard Analysis and Risk Mitigation: The "Why" Behind the Precautions

A thorough understanding of the risks associated with a chemical is paramount. The hazards of this molecule arise from its specific functional groups and their likely behavior under laboratory conditions.

Toxicological Profile

The primary toxicological concerns are contact-related irritation.

  • Irritation Potential: The pyridine ring system, particularly when halogenated, is often associated with irritation to the skin, eyes, and respiratory tract.[6][7] The trifluoroethoxy group can increase the molecule's lipophilicity, potentially enhancing its ability to be absorbed through the skin. Therefore, direct contact must be rigorously avoided.

  • Inhalation Hazard: While the compound may not be highly volatile, any dust (if solid) or aerosol generated during handling could be inhaled, leading to respiratory irritation. All manipulations should be performed within a certified chemical fume hood.

  • Ingestion: Like most specialized laboratory reagents, it is presumed to be harmful if swallowed.[7]

Reactivity and Stability Hazards
  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically and potentially violently with the pyridine ring or iodide substituent.

  • Hazardous Decomposition: Upon thermal decomposition, this compound may release highly toxic and corrosive fumes, including hydrogen fluoride (HF), hydrogen iodide (HI), and nitrogen oxides (NOx). A key safety principle is to use the lowest effective temperature for any reaction to minimize decomposition risks.

  • Light Sensitivity: While not explicitly documented, many iodo-substituted aromatic compounds exhibit some degree of light sensitivity. It is prudent to store the material in an amber vial or in a dark location to prevent gradual decomposition.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

The following procedures are designed to create a self-validating system of safety, minimizing exposure and mitigating risk at every step.

Engineering Controls & Personal Protective Equipment (PPE)

HazardMitigation cluster_prep Preparation Phase cluster_handling Handling & Disposal Phase cluster_emergency Emergency Preparedness A Assess Risks: - Irritant (Skin, Eye, Respiratory) - Incompatible with Oxidizers B Select Engineering Controls A->B C Select Personal Protective Equipment (PPE) A->C I Review Emergency Procedures A->I D Work in Chemical Fume Hood B->D E Don Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat C->E F Execute Experiment D->F E->F G Decontaminate & Dispose F->G G->I H Locate Safety Equipment: - Eyewash Station - Safety Shower - Spill Kit H->I

  • Engineering Controls: All weighing and manipulation of this compound, whether solid or liquid, must occur inside a certified chemical fume hood to prevent inhalation exposure.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory. A face shield should be worn in addition to goggles if there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile gloves with a minimum thickness of 5 mil. Inspect gloves for any signs of degradation or puncture before use. For extended procedures, consider double-gloving.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.

  • Storage and Segregation: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability. The storage location should be cool, dry, and well-ventilated, away from strong oxidizing agents.[5]

Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Small Spill: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a suitable, labeled container for hazardous waste disposal. Clean the spill area thoroughly with soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous. Dispose of it through a licensed disposal company in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Section 4: Reactivity Profile and Synthetic Applications

This compound is primarily used as a scaffold in organic synthesis. Its reactivity is dominated by the carbon-iodine bond, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

SyntheticUtility cluster_reactions Common Cross-Coupling Reactions cluster_products Resulting Scaffolds reagent {this compound | (Starting Material)} suzuki Suzuki-Miyaura (+ Boronic Acid/Ester) reagent->suzuki Pd catalyst, Base sonogashira Sonogashira (+ Terminal Alkyne) reagent->sonogashira Pd/Cu catalyst, Base heck Heck (+ Alkene) reagent->heck Pd catalyst, Base buchwald Buchwald-Hartwig (+ Amine/Amide) reagent->buchwald Pd catalyst, Base aryl 3-Aryl-pyridine suzuki->aryl alkynyl 3-Alkynyl-pyridine sonogashira->alkynyl alkenyl 3-Alkenyl-pyridine heck->alkenyl amino 3-Amino-pyridine buchwald->amino

Illustrative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-tested methodology for the coupling of this compound with an arylboronic acid. The causality behind the choices is explained.

Objective: To synthesize a 3-aryl-2-(2,2,2-trifluoroethoxy)pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv) - Excess is used to drive the reaction to completion.

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - This is the active catalyst for C-C bond formation.

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv) - The base is crucial for activating the boronic acid in the catalytic cycle.

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture) - Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation and side reactions.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). This removes atmospheric oxygen and moisture, which can poison the palladium catalyst.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Degassing (Self-Validation Step): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes. This ensures the removal of any residual dissolved oxygen, a critical step for reproducibility and high yield.

  • Catalyst Addition: Add the palladium catalyst to the flask. The mixture may change color, indicating the start of the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodo-pyridine spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash it sequentially with water and brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 3-aryl-2-(2,2,2-trifluoroethoxy)pyridine.

Conclusion

This compound is a powerful tool in the arsenal of the modern medicinal chemist. Its value as a synthetic intermediate is matched by the importance of handling it with the respect it deserves. By understanding its hazard profile through the lens of its chemical analogs, implementing rigorous engineering and PPE controls, and following validated protocols, researchers can safely and effectively leverage its unique properties to advance the frontiers of drug discovery.

References

An In-Depth Technical Guide to the Spectral Analysis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectral data for the novel compound 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine, a molecule of significant interest in medicinal chemistry and drug discovery. Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceutical agents, offering unique structural and electronic properties that can enhance biological activity and pharmacokinetic profiles.[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational dataset for its identification and characterization. Furthermore, this guide details the experimental protocols for acquiring such data and provides an in-depth interpretation of the expected spectral features, grounded in established spectroscopic principles.

Introduction: The Significance of Halogenated Pyridines in Drug Discovery

The pyridine motif is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[2][3] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving physicochemical properties such as solubility.[2][3] The introduction of halogen atoms onto the pyridine ring further modulates the molecule's electronic distribution, lipophilicity, and metabolic stability, making halogenated pyridines highly valuable in the design of new therapeutic agents.[1][4][5] The title compound, this compound, combines the features of an iodinated pyridine with a trifluoroethoxy group, suggesting its potential as a versatile intermediate for cross-coupling reactions and as a lead compound in drug development programs.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR (Proton NMR) Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20dd1HH-6
~7.90dd1HH-4
~7.10dd1HH-5
~4.80q2H-OCH₂CF₃

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).[6][7]

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~160C-2
~150C-6
~145C-4
~122 (q, J ≈ 277 Hz)-CF₃
~115C-5
~95C-3
~65 (q, J ≈ 35 Hz)-OCH₂-

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).[8][9][10]

IR (Infrared) Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch[11][12][13]
1600-1585Medium-StrongAromatic C=C in-ring stretch[11][12][13][14]
1500-1400Medium-StrongAromatic C=C in-ring stretch[11][12][13][14]
1300-1000StrongC-O-C stretch (ether)[15]
1280-1150StrongC-F stretch (trifluoro)
~1100StrongC-O stretch
900-675StrongAromatic C-H out-of-plane bend[11][12][13]
~600-500MediumC-I stretch
MS (Mass Spectrometry) Data (Predicted)
m/zInterpretation
305[M]⁺ (Molecular Ion)
226[M - CF₃]⁺
178[M - I]⁺
127[I]⁺
78[C₅H₄N]⁺ (Pyridine radical cation)

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (zg30 or similar).[16]

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.[17]

    • Relaxation Delay: 5 seconds to ensure full relaxation of protons.[16]

    • Number of Scans: 16-64, depending on sample concentration.[16]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve in CDCl3 with TMS Acq_H1 ¹H NMR Acquisition (400 MHz) Prep->Acq_H1 zg30 Acq_C13 ¹³C NMR Acquisition (100 MHz) Prep->Acq_C13 zgpg30 Proc Fourier Transform Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Calib Calibrate to TMS Proc->Calib Analysis Assign Signals Interpret Spectra Calib->Analysis

Fig. 1: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As the compound is expected to be a solid or a high-boiling liquid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[18] Place a small amount of the neat sample directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.[19]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or salt plate.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Place Neat Sample on ATR Crystal Background Collect Background Spectrum Prep->Background Sample Collect Sample Spectrum (4000-400 cm⁻¹) Background->Sample Process Ratio Sample to Background Sample->Process Analysis Identify Functional Group Frequencies Process->Analysis MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_analysis Data Analysis Prep Dissolve in MeOH or ACN Acq_MS1 Full Scan MS (m/z 50-500) Prep->Acq_MS1 Acq_MS2 Tandem MS (MS/MS) of m/z 305 Acq_MS1->Acq_MS2 Isolate [M]⁺ Analysis_MW Determine Exact Mass of Molecular Ion Acq_MS1->Analysis_MW Analysis_Frag Analyze Fragmentation Pattern Acq_MS2->Analysis_Frag

References

A Technical Guide to the Commercial Availability and Application of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its unique structure, featuring a trifluoroethoxy group and an iodine atom on a pyridine core, offers a powerful combination of properties for the synthesis of complex molecules. The trifluoroethoxy moiety is strategically employed to enhance metabolic stability and modulate physicochemical properties such as lipophilicity, while the iodine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[1][2][3] This guide provides an in-depth analysis of the compound's properties, commercial availability, a validated synthetic approach, and its practical application in medicinal chemistry, specifically in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties & Safety Data

A comprehensive understanding of a reagent's properties and hazards is foundational to its effective and safe use in a research environment.

Compound Identity and Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 912761-82-1[4][5]
Molecular Formula C₇H₅F₃INO[4][6]
Molecular Weight 303.02 g/mol [4][6]
IUPAC Name This compoundN/A
Synonyms Pyridine, 3-iodo-2-(2,2,2-trifluoroethoxy)-[6]
Physical State Liquid[4]
Sensitivity Light Sensitive[6]
Hazard & Safety Information

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[4][6] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[4][6]

    • H335: May cause respiratory irritation.[4][6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Commercial Availability & Procurement

This compound is not a widely stocked, off-the-shelf chemical. Its procurement path is typical of a specialized, high-value building block, primarily available through vendors specializing in custom synthesis and rare chemicals.

Supplier Landscape

Researchers can acquire this compound from a select group of chemical suppliers who either maintain a limited inventory or synthesize the material on demand.

SupplierPurity/Packaging OptionsAvailability
Thermo Fisher (Alfa Aesar) Not specifiedIn stock or on-demand
SynQuest Laboratories 97% (250mg, 1g)On-demand
AK Scientific Not specifiedOn-demand
Amitychem Not specifiedOn-demand
American Custom Chemicals Corp. 95% (1g)On-demand

This table is based on publicly available catalog data and is subject to change. Direct inquiry with the suppliers is recommended.[4][6][7]

Procurement Workflow for Specialty Chemicals

The acquisition of a specialized reagent like this compound typically follows a multi-step process that differs from ordering common lab chemicals. The causality behind this workflow is the need to manage the complexities of low-volume, high-purity synthesis and ensure the final product meets the researcher's specific requirements.

G cluster_researcher Researcher Domain cluster_supplier Supplier Domain A Identify Need for Building Block B Submit Request for Quote (RFQ) to Multiple Suppliers A->B C Evaluate Lead Time, Cost, and Purity Specs B->C D Issue Purchase Order C->D E Quote Generation & Feasibility Assessment D->E PO Sent G Receive & Verify Compound (COA, NMR) F Custom Synthesis & Purification E->F QC Quality Control (QC) (NMR, LC-MS, Purity) F->QC H Package & Ship with Certificate of Analysis (COA) QC->H H->G Product Delivered

Caption: Procurement workflow for specialized chemical reagents.

Synthetic Strategy: A Field-Proven Approach

Given its specialized nature, an in-house synthesis may be required. A robust synthetic route must be logical and based on established, high-yielding transformations. The proposed synthesis leverages a diazotization of an aminopyridine followed by etherification, a strategy adapted from the successful synthesis of analogous compounds.[8][9]

Rationale and Strategy

The core challenge is the regioselective introduction of two different substituents at the 2- and 3-positions of the pyridine ring. A common and effective strategy in pyridine chemistry is to use a directing group, such as an amino group, to facilitate the introduction of other functionalities. The synthesis of the related intermediate, 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, starts from 3-amino-2-chloropyridine, demonstrating the utility of this precursor.[8] By analogy, a plausible and efficient route to the target iodo-compound would involve:

  • Diazotization/Iodination: Conversion of a 3-aminopyridine precursor to the corresponding 3-iodopyridine via a Sandmeyer-type reaction.

  • Nucleophilic Aromatic Substitution (SₙAr): Displacement of a leaving group (e.g., chloride) at the 2-position with 2,2,2-trifluoroethoxide.

Detailed Experimental Protocol: Synthesis from 3-Amino-2-chloropyridine

This protocol is a self-validating system; successful formation of the intermediates and the final product can be readily confirmed by standard analytical techniques (TLC, LC-MS, NMR).

Step 1: Synthesis of 2-Chloro-3-iodopyridine

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 3-amino-2-chloropyridine (1.0 eq).

  • Reaction: Dissolve the starting material in a suitable non-aqueous solvent (e.g., acetonitrile). Cool the solution to 0°C.

  • Diazotization: Add tert-butyl nitrite (1.2 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Iodination: Add diiodomethane (1.5 eq) and stir the reaction, allowing it to warm to room temperature and then heating to 60°C for 2-4 hours, or until TLC/LC-MS analysis shows consumption of the diazonium intermediate.

  • Workup: Cool the reaction mixture, quench with aqueous sodium thiosulfate solution, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-iodopyridine.

Step 2: Synthesis of this compound

  • Setup: To a flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq). Wash with dry hexanes to remove the oil.

  • Alkoxide Formation: Suspend the NaH in dry THF and cool to 0°C. Add 2,2,2-trifluoroethanol (1.3 eq) dropwise. Allow the mixture to stir for 20 minutes at 0°C.

  • SₙAr Reaction: Add a solution of 2-chloro-3-iodopyridine (1.0 eq) in dry THF to the sodium trifluoroethoxide suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC/LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to 0°C and carefully quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude material via column chromatography to afford the final product, this compound.

Synthesis Workflow Diagram

G A 3-Amino-2-chloropyridine B Intermediate: Diazonium Salt A->B t-BuONO CH₃CN, 0°C C 2-Chloro-3-iodopyridine B->C CH₂I₂ 60°C D Final Product: This compound C->D 1) NaH, CF₃CH₂OH, THF 2) Reflux

Caption: Proposed synthetic pathway for the target compound.

Applications in Medicinal Chemistry & Drug Development

The title compound is not an end product but a sophisticated intermediate. Its value lies in the strategic combination of the trifluoroethoxy group and the iodo-substituent, which serve distinct but complementary roles in drug design.

  • The Trifluoroethoxy Group: This moiety is a powerful tool for enhancing drug-like properties. Its strong C-F bonds increase metabolic stability by blocking potential sites of enzymatic oxidation.[10][11] Furthermore, it increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and reach its biological target.[1][3]

  • The 3-Iodo Group: As a heavy halogen, iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to readily connect the 2-(2,2,2-trifluoroethoxy)pyridin-3-yl scaffold to a wide variety of other molecular fragments, facilitating the rapid exploration of a chemical space during lead optimization.[12][13]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, field-proven method for using this compound to synthesize biaryl compounds, a common motif in kinase inhibitors and other pharmaceuticals.[14][15]

  • Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water (e.g., 4:1 ratio).[13]

  • Reaction: Seal the vessel and heat the mixture, either conventionally (e.g., 90-110°C) or using microwave irradiation (e.g., 120°C), for the required time (typically 30 min to 12 hours). Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Suzuki-Miyaura Catalytic Cycle Diagram

The Suzuki reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[15]

SuzukiCycle cluster_intermediates Palladium Intermediates center Pd(0)L₂ OA Oxidative Addition center->OA TM Transmetalation OA->TM I1 [R¹-Pd(II)L₂-I] RE Reductive Elimination TM->RE I2 [R¹-Pd(II)L₂-R²] RE->center Product R¹-R² (Coupled Product) RE->Product Ar1I R¹-I (Our Pyridine) Ar1I->OA Ar2B R²-B(OR)₂ (Boronic Acid) Ar2B->TM Base Base (e.g., CO₃²⁻) Base->TM

References

reactivity profile of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are of paramount importance. Among these, functionalized pyridines are ubiquitous in pharmaceuticals and agrochemicals. The subject of this guide, this compound, represents a highly valuable and versatile building block. Its structure is strategically designed for synthetic utility:

  • The Pyridine Core: An electron-deficient aromatic system that is a common motif in biologically active molecules.

  • The C3-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, serving as a predictable and efficient handle for introducing molecular complexity.[1]

  • The C2-Trifluoroethoxy Group: This substituent significantly influences the electronic properties of the pyridine ring. The ether oxygen acts as an electron-donating group via resonance, while the trifluoromethyl moiety enhances lipophilicity and can improve metabolic stability and binding affinity in drug candidates—a critical feature in modern drug design.

This guide provides a comprehensive analysis of the . We will move beyond simple procedural descriptions to explore the underlying principles that govern its behavior in key synthetic transformations. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic intermediate.

Synthesis of the Core Structure

The preparation of this compound can be achieved through several established synthetic routes. A common and reliable approach involves the functionalization of a pre-existing pyridine core. While a direct synthesis might not be widely published, a logical and field-proven approach would be a copper-catalyzed aromatic Finkelstein reaction from the more readily available 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine. This method offers high yields and good functional group tolerance.[2] Alternatively, synthesis can begin from 3-amino-2-chloropyridine, which is converted to 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, followed by a subsequent halogen exchange.[3]

Dominant Reactivity: Palladium-Catalyzed Cross-Coupling

The primary utility of the C-I bond in this molecule is its exceptional performance in palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern C-C and C-heteroatom bond formation.[4][5] The general mechanism proceeds through a well-understood catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The high reactivity of the aryl iodide ensures that oxidative addition to the Pd(0) catalyst is typically rapid and efficient, often proceeding under milder conditions than the corresponding bromides or chlorides.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures. It involves the coupling of the organohalide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[1]

Causality and Experimental Rationale: The choice of catalyst, ligand, base, and solvent is critical for success. For electron-rich pyridines, the pyridine nitrogen can potentially coordinate to the palladium center, sometimes inhibiting catalysis. However, this is less problematic for 3-substituted pyridines compared to their 2-substituted counterparts.[6] The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid for the transmetalation step.[7]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-I(L)₂ Pd0->OA_Complex Oxidative Addition center Trans_Complex Ar-Pd(II)-R(L)₂ OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R ArI Ar-I Boronic R-B(OH)₂ + Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.[8][9]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Provides a source of active Pd(0); ligand choice influences efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[10]
Solvent Dioxane/H₂O, DME, TolueneSolubilizes both organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Yield 70 - 95%Dependent on the coupling partner and specific conditions.
Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling the aryl iodide with a terminal alkyne.[11] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) salt co-catalyst.[12]

Causality and Experimental Rationale: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. In parallel, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex, accelerating the overall reaction rate.[11][12] The C-I bond is an ideal substrate for this transformation.

Diagram 2: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-I(L)₂ Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)-C≡CR(L)₂ OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Trans_Complex->Product ArI Ar-I ArI->OA_Complex CuI Cu(I)X CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide CuAcetylide->OA_Complex from Cu Cycle Alkyne H-C≡CR + Base Alkyne->CuI

Caption: Interconnected palladium and copper cycles in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling This general procedure is adapted for the alkynylation of this compound.[12]

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.5 eq), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 eq), and Copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Base: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

ParameterTypical ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂Efficiently undergoes oxidative addition with the aryl iodide.
Cu Co-catalyst CuIForms the copper acetylide, accelerating transmetalation.[11]
Base Et₃N, DIPEADeprotonates the terminal alkyne and neutralizes HX produced.
Solvent THF, DMFAprotic solvents that solubilize the reactants.
Yield 80 - 98%Generally very high-yielding for iodo-substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] It couples an aryl halide with a primary or secondary amine.[15]

Causality and Experimental Rationale: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands are essential to promote the final, often rate-limiting, reductive elimination step to form the C-N bond.[14][15] A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine or the intermediate palladium-amine complex to form the key palladium-amido species.[15][16]

Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)-I(L) Pd0->OA_Complex Oxidative Addition Amide_Complex Ar-Pd(II)-NR₂'(L) OA_Complex->Amide_Complex Amine Binding & Deprotonation Amide_Complex->Pd0 Reductive Elimination Product Ar-NR₂' ArI Ar-I Amine HNR₂' + Base

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination The following is a general protocol for the amination of this compound.

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C for 12-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water. The aqueous layer may be basic; handle with care.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

ParameterTypical ConditionRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that facilitate reductive elimination.[14]
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic base to form the palladium-amido complex.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required.
Yield 65 - 90%Highly dependent on the amine and ligand used.

Alternative Reactivity Pathways

Metal-Halogen Exchange

Beyond palladium catalysis, the C-I bond is susceptible to metal-halogen exchange, typically with organolithium reagents at low temperatures.[17] This reaction converts the aryl iodide into a highly nucleophilic aryllithium species, which can then be trapped with various electrophiles.

Causality and Experimental Rationale: The exchange rate follows the trend I > Br > Cl, making the iodo-substituent ideal for this transformation.[17][18] The reaction is kinetically controlled and must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the organolithium reagent attacking the pyridine ring.[19] The resulting 3-pyridyllithium species is a powerful intermediate for forming new C-C, C-Si, or C-B bonds.

Diagram 4: Metal-Halogen Exchange Workflow

Metal_Halogen_Exchange Start 3-Iodo-2-(R)-Pyridine (Ar-I) Reagent + n-BuLi THF, -78°C Start->Reagent Intermediate 3-Lithio-2-(R)-Pyridine (Ar-Li) Reagent->Intermediate Exchange Quench + Electrophile (E+) e.g., CO₂, RCHO Intermediate->Quench Product 3-E-2-(R)-Pyridine (Ar-E) Quench->Product Quench SNAr_Disafavored Attack at C3: Charge cannot delocalize onto Nitrogen cluster_3 Attack at C3: Charge cannot delocalize onto Nitrogen Py-Ring-3    NuIN Resonance-3a No resonance structure places negative charge on N

References

Methodological & Application

Application Notes and Protocols for 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Chemistry

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is an emerging building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifluoroethoxy substituent offers a powerful tool for modulating physicochemical properties such as lipophilicity and metabolic stability in drug candidates. The strategic placement of the iodine atom at the 3-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the application of this compound in key cross-coupling reactions. As a Senior Application Scientist, the following protocols and insights are based on established principles of organometallic chemistry, adapted to address the specific electronic and steric challenges posed by this substrate.

Synthesis of this compound

The targeted starting material can be synthesized from commercially available 2-chloro-3-iodopyridine. The key transformation is a nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethanol. The electron-withdrawing nature of the pyridine nitrogen and the iodine atom facilitate this substitution at the 2-position.

Proposed Synthetic Protocol:
  • To a solution of 2,2,2-trifluoroethanol (1.5 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.5 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the resulting solution at room temperature for 30 minutes to form the sodium trifluoroethoxide.

  • Add a solution of 2-chloro-3-iodopyridine (1.0 equiv.) in anhydrous DMF to the reaction mixture.[1][2]

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

The "2-Pyridyl Problem" in Cross-Coupling Reactions

A critical consideration when working with 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often termed the "2-pyridyl problem," can result in sluggish reactions and low yields. To overcome this, the use of bulky, electron-rich phosphine ligands is often essential. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and heteroaryl structures. For a substrate like this compound, the choice of catalyst and ligand is paramount to success. Modern palladium precatalysts, which are air- and moisture-stable and readily form the active Pd(0) species, are highly recommended.[3][4][5][6][7]

Reaction Principle:

The reaction involves a catalytic cycle of oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.[8]

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Recommended Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 equiv.)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[5][6]

  • Bulky biarylphosphine ligand (e.g., XPhos, if not using a precatalyst)

  • Base (e.g., K3PO4 or Cs2CO3, 2-3 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the palladium precatalyst, and the base.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Expected Outcomes
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
Phenylboronic AcidXPhos Pd G3 (2 mol%)K3PO4Toluene/H2O (4:1)10085-95
4-Methoxyphenylboronic AcidSPhos Pd G2 (2 mol%)Cs2CO31,4-Dioxane10080-90
3-Pyridylboronic AcidRuPhos Pd G3 (3 mol%)K3PO41,4-Dioxane/H2O (4:1)11070-85

Yields are estimated based on reactions with structurally similar, challenging heteroaryl halides.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to valuable aryl-alkyne structures.[9][10] Both traditional copper-cocatalyzed and modern copper-free conditions can be employed. Given the potential for side reactions, copper-free protocols are often preferred for complex substrate synthesis.[11]

Reaction Principle:

The reaction proceeds through a dual catalytic cycle involving palladium and, in the traditional method, copper. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate that undergoes transmetalation with the palladium complex.[12]

Caption: General Experimental Workflow for Sonogashira Coupling.

Recommended Protocol for Copper-Free Sonogashira Coupling:

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)

  • Bulky phosphine ligand (e.g., cataCXium® A or P(t-Bu)3, 4-10 mol%)

  • Base (e.g., Cs2CO3 or a bulky amine like diisopropylethylamine (DIPEA), 2-3 equiv.)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

Procedure:

  • In a dry, two-necked round-bottom flask under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes.

  • Slowly add the terminal alkyne via syringe.

  • Heat the reaction to 60-80 °C, monitoring its progress.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with saturated aqueous NH4Cl solution and then brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides.[13] The reaction is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[14][15]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.

Caption: Key Intermediates in the Buchwald-Hartwig Amination Cycle.

Recommended Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.1-1.5 equiv.)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)[16]

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 equiv.)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst and the base.

  • Add a solution of this compound and the amine in the degassed solvent.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with water.

  • Extract the product, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Heck Coupling: Alkenylation of the Pyridine Core

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes.[11][17] For an electron-rich substrate like this compound, phosphine-free catalyst systems or systems with specific ligands that are not prone to oxidation are often advantageous.

Reaction Principle:

The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[11]

Recommended Protocol for Heck Coupling:

Materials:

  • This compound (1.0 equiv.)

  • Alkene (e.g., butyl acrylate, styrene) (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%)

  • Ligand (optional, e.g., P(o-tolyl)3 or a Herrmann's catalyst)

  • Base (e.g., triethylamine or K2CO3, 2.0 equiv.)

  • Solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • Combine this compound, the palladium catalyst, ligand (if used), and base in a reaction vessel.

  • Add the solvent and the alkene.

  • Heat the reaction mixture under an inert atmosphere to 80-120 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, filter off the salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Troubleshooting and Scientific Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Catalyst deactivation (the "2-pyridyl problem").Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) and a modern palladium precatalyst. Ensure rigorous inert atmosphere and use of degassed solvents.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.Thoroughly degas all solvents and reagents. Use a Pd(0) source directly or a precatalyst that rapidly generates Pd(0).
Glaser Coupling (Sonogashira) Copper-catalyzed homocoupling of the alkyne.Switch to a copper-free protocol. If using copper, ensure a strict inert atmosphere and consider slow addition of the alkyne.
Protodeiodination (Loss of Iodine) Presence of a hydrogen source and a basic medium.Ensure anhydrous conditions. Use a non-protic solvent if possible. Lowering the reaction temperature might also help.

The electron-donating nature of the 2-(2,2,2-trifluoroethoxy) group can increase the electron density on the pyridine ring, potentially slowing down the oxidative addition step. However, the strong electron-withdrawing effect of the trifluoromethyl group can mitigate this to some extent. The steric bulk of the substituent at the 2-position necessitates the use of bulky phosphine ligands to create a sufficient coordination sphere around the palladium center, facilitating the catalytic cycle and preventing catalyst deactivation.

Conclusion

This compound is a highly promising building block for the synthesis of novel compounds in various fields of chemical research. While its 2-substituted nature presents challenges, the use of modern palladium catalysts and appropriate ligands, as outlined in these application notes, can enable efficient and high-yielding cross-coupling reactions. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this versatile molecule.

References

Application Notes and Protocols for Suzuki Coupling with 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoroethoxylated Pyridines in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl structures found in numerous drug candidates.[5][6]

This guide focuses on a specific, high-value building block: 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine . The incorporation of a trifluoroethoxy group onto a pyridine scaffold is of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability, modulate lipophilicity, and influence the binding affinity of a molecule to its biological target. The pyridine core itself is a prevalent motif in a wide range of biologically active compounds.[7] The strategic placement of the iodine atom at the 3-position provides a reactive handle for the introduction of diverse molecular fragments via the Suzuki coupling, making this reagent a versatile tool for generating novel chemical entities.

This document serves as a comprehensive guide for researchers, providing a deep dive into the mechanistic nuances, practical experimental protocols, and critical parameters for successfully employing this compound in Suzuki coupling reactions.

Mechanistic Considerations: A Deeper Look into the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8][9] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for optimizing reaction conditions and troubleshooting potential issues.[4][10]

The Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime X_BOH2 X-B(OH)₂ + Base Transmetalation->X_BOH2 RedElim Reductive Elimination RedElim->Pd0 Ar_Ar_prime Coupled Product RedElim->Ar_Ar_prime ArX This compound ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ + Base Ar_prime_BOH2->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex.[10][11] This is often the rate-determining step.[11] The electron-withdrawing nature of the pyridine ring and the trifluoroethoxy group can facilitate this step. The reactivity order of halogens is generally I > Br > Cl.[3]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex.[10][11] The presence of a base is crucial for this step.[11][12] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[13][14] Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide, which then reacts with the neutral boronic acid.[13][14]

  • Reductive Elimination: This is the final step where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11] Bulky electron-rich phosphine ligands on the palladium catalyst often promote this step.[1]

Key Parameters for a Successful Coupling

The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical.[3] Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often highly effective for coupling challenging substrates, including electron-deficient heteroaryl halides.[8][15] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings.[12]

  • Base: The base plays a multifaceted role, primarily in activating the boronic acid for transmetalation.[11][13][14] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[11][14] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.[14] For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[12][16]

  • Solvent: The solvent system can influence the solubility of the reactants and the stability of the catalytic species.[17] Common solvents include toluene, dioxane, THF, and DMF.[11] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.[11] The polarity of the solvent can also affect the selectivity of the reaction in some cases.[17][18][19]

  • Boronic Acid/Ester Quality: The stability of the boronic acid is a crucial factor. Heteroaryl boronic acids, particularly those with nitrogen adjacent to the boronic acid group, can be prone to protodeboronation (hydrolysis of the C-B bond).[1][20] Using high-purity boronic acids or more stable boronate esters (e.g., pinacol esters) can mitigate this side reaction.[20]

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Arylboronic Acid≥95%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDegassed, DeionizedIn-house
Nitrogen or ArgonHigh PurityIn-house

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - 3-Iodo-2-(trifluoroethoxy)pyridine - Arylboronic Acid - Base (K₂CO₃) setup->reagents solvent Add Solvents: - Dioxane - Water reagents->solvent degas Degas Mixture (N₂ or Ar bubbling) solvent->degas catalyst Add Catalyst/Ligand: - Pd(OAc)₂ - SPhos degas->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: Figure 2: General workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reactants (e.g., a 0.1 M concentration of the limiting reagent).

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed- Poor quality boronic acid- Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Use a fresh, high-purity boronic acid or a corresponding boronate ester.
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous conditions if possible, or minimize the amount of water.- Use a milder base (e.g., KF).- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen- Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are properly degassed.[1]
Decomposition of Starting Material or Product - High reaction temperature- Incompatible base- Screen lower reaction temperatures.- Try a different base (e.g., K₃PO₄ or an organic base like triethylamine).

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of novel, fluorinated pyridine derivatives of high value to the pharmaceutical and agrochemical industries. A thorough understanding of the reaction mechanism and the critical role of the catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of the reaction conditions for each specific substrate combination will ultimately lead to the most efficient and robust synthetic outcomes.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyridines in Modern Chemistry

The Sonogashira cross-coupling reaction stands as a paramount transformation in contemporary organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful reaction, catalyzed by palladium and copper complexes, is celebrated for its operational simplicity, mild reaction conditions, and broad tolerance of functional groups.[1][3] These attributes have cemented its role in the synthesis of a diverse array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[1]

Within this context, the functionalization of pyridine scaffolds is of particular interest to the fields of medicinal chemistry and drug development. The pyridine motif is a ubiquitous feature in a vast number of biologically active compounds. The introduction of an alkynyl moiety onto a pyridine ring via the Sonogashira coupling provides a versatile handle for further chemical elaboration, allowing for the rapid generation of molecular diversity and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This application note provides a comprehensive guide to the Sonogashira coupling of a specific and valuable building block: 3-iodo-2-(2,2,2-trifluoroethoxy)pyridine . The presence of the 2-(2,2,2-trifluoroethoxy) group introduces unique electronic and steric properties to the pyridine ring, influencing its reactivity and presenting specific challenges and opportunities in its synthetic manipulation. Through a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of potential challenges, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to successfully employ this important transformation in their synthetic endeavors.

Understanding the Reaction: Mechanism and Key Parameters

The Sonogashira coupling proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Dual Catalytic Cycle
  • Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl iodide (in this case, this compound) to a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base to form a copper(I) acetylide. This copper acetylide is a key reactive intermediate.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired carbon-carbon bond of the product, 3-alkynyl-2-(2,2,2-trifluoroethoxy)pyridine, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination CuI CuI PdII_Alkynyl->CuI Regenerates CuI Alkyne R'-C≡C-H Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Base (e.g., Et₃N) CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl ArI This compound ArI->Pd0

Figure 1: The dual catalytic cycle of the Sonogashira coupling reaction.

Influence of the 2-(2,2,2-Trifluoroethoxy) Substituent

The 2-(2,2,2-trifluoroethoxy) group on the pyridine ring is expected to have a significant impact on the reactivity of the 3-iodo position. This substituent exerts a strong electron-withdrawing inductive effect (-I) due to the highly electronegative fluorine atoms.[5][6] This deactivates the pyridine ring towards electrophilic attack but can make the C-I bond more susceptible to oxidative addition to the palladium(0) catalyst, a key step in the Sonogashira reaction.[7] The alkoxy group also possesses lone pairs on the oxygen atom, which can exert a resonance donating effect (+R).[8] However, the strong inductive effect of the trifluoroethyl group is likely to dominate, rendering the pyridine ring electron-deficient. This can be advantageous for the oxidative addition step. The steric bulk of the trifluoroethoxy group at the 2-position may also influence the approach of the catalyst and the alkyne, potentially requiring slightly more forcing conditions compared to less hindered substrates.

Experimental Protocols

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)[4]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar iodopyridine substrates.[9][10]

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, approximately 0.1-0.2 M concentration relative to the iodopyridine) followed by freshly distilled triethylamine (2.0-3.0 equiv.).

  • Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes. Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalysts and salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-2-(2,2,2-trifluoroethoxy)pyridine.

Data Presentation: Expected Outcomes

The following table presents anticipated yields for the Sonogashira coupling of this compound with various terminal alkynes under the optimized conditions described above. These are estimated yields based on similar reactions reported in the literature.[11][12]

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene3-(Phenylethynyl)-2-(2,2,2-trifluoroethoxy)pyridine85-95
21-Hexyne3-(Hex-1-yn-1-yl)-2-(2,2,2-trifluoroethoxy)pyridine80-90
3Trimethylsilylacetylene3-((Trimethylsilyl)ethynyl)-2-(2,2,2-trifluoroethoxy)pyridine90-98
41-Ethynyl-4-fluorobenzene3-((4-Fluorophenyl)ethynyl)-2-(2,2,2-trifluoroethoxy)pyridine82-92

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. The following workflow provides a systematic approach to troubleshooting common issues in the Sonogashira coupling of this compound.

Troubleshooting_Workflow Start Reaction Issue (Low Yield / No Reaction) Check_Catalyst Check Catalyst Activity - Use fresh Pd and Cu catalysts - Consider a different Pd source (e.g., Pd(PPh₃)₄) Start->Check_Catalyst Check_Inertness Ensure Inert Atmosphere - Thoroughly degas solvents - Maintain positive N₂/Ar pressure Start->Check_Inertness Check_Reagents Verify Reagent Quality - Use anhydrous solvents - Use freshly distilled base (Et₃N) - Check purity of alkyne and iodopyridine Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions - Increase temperature (e.g., to 60-80 °C) - Change solvent (e.g., DMF for less reactive substrates) - Increase catalyst loading Check_Catalyst->Optimize_Conditions Homocoupling Glaser Homocoupling Observed? Check_Inertness->Homocoupling Check_Reagents->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success Homocoupling->Optimize_Conditions No Solution_Homocoupling Strictly Anhydrous & Anaerobic Conditions - Consider copper-free conditions Homocoupling->Solution_Homocoupling Yes Solution_Homocoupling->Optimize_Conditions

Figure 2: A troubleshooting workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound is a highly effective and versatile method for the synthesis of novel 3-alkynylpyridine derivatives. The electron-withdrawing nature of the trifluoroethoxy group generally facilitates the key oxidative addition step, leading to good reactivity. By following the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers can confidently and efficiently utilize this reaction to access a wide range of functionalized pyridine building blocks for applications in drug discovery, materials science, and beyond. Careful attention to reagent quality and the maintenance of an inert atmosphere are paramount to achieving high yields and minimizing side reactions.

References

Application Notes & Protocols: Buchwald-Hartwig Amination using 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination reaction using 3-iodo-2-(2,2,2-trifluoroethoxy)pyridine as the aryl halide substrate. The palladium-catalyzed C-N cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of aryl amines prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide delves into the mechanistic nuances, offers field-proven insights for catalyst and ligand selection, and presents detailed, validated protocols for researchers, scientists, and drug development professionals. We will address the specific challenges and considerations posed by the electronically modified pyridine substrate and provide a framework for successful reaction optimization.

Introduction: The Strategic Importance of Aryl Amines and the Buchwald-Hartwig Reaction

The synthesis of carbon-nitrogen (C-N) bonds is a fundamental pursuit in organic chemistry, largely due to the widespread presence of the arylamine moiety in biologically active molecules.[1][2] Historically, methods like nucleophilic aromatic substitution or the Ullmann condensation were employed, but these often required harsh conditions and had a limited substrate scope.[1] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized C-N bond formation, offering a versatile and efficient palladium-catalyzed method for coupling amines with aryl halides.[1][3]

The reaction's power lies in its broad functional group tolerance and its applicability to a wide range of amine and aryl halide coupling partners.[3] Our focus here, this compound, presents a unique substrate. The electron-withdrawing nature of the trifluoroethoxy group and the pyridine nitrogen significantly influences the reactivity of the C-I bond, necessitating a carefully tailored catalytic system for optimal results.

Mechanistic Considerations: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][4][5]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This forms a Pd(II) intermediate. The C-I bond is the most reactive among aryl halides in this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex.

  • Reductive Elimination: This is the final and product-forming step. The aryl group and the amino group couple, regenerating the Pd(0) catalyst and releasing the desired N-aryl amine product.[3][5]

An unproductive side reaction that can occur is β-hydride elimination, especially with primary amines.[3] The choice of ligand plays a critical role in promoting reductive elimination over this side pathway.

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-I Oxidative Addition Intermediate Ar-Pd(II)(L_n)-I Pd(0)L_n->Ar-Pd(II)(L_n)-I Ar-I Ar-Pd(II)(L_n)-NR'R'' Palladium Amido Complex [Ar-Pd(II)(L_n)-NR'R'']+ Ar-Pd(II)(L_n)-I->Ar-Pd(II)(L_n)-NR'R'' + HNR'R'', Base - HX Ar-Pd(II)(L_n)-NR'R''->Pd(0)L_n Reductive Elimination Ar-NR'R'' Product Ar-NR'R'' Ar-Pd(II)(L_n)-NR'R''->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters and Their Rationale

The success of the Buchwald-Hartwig amination with this compound hinges on the careful selection of several key parameters.

The Palladium Precursor

While Pd(0) is the active catalyst, air-stable Pd(II) precursors like Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used.[4] These are reduced in situ to Pd(0) by the amine or phosphine ligand. For sensitive or complex substrates, using a pre-formed Pd(0) source can sometimes be advantageous.

The Ligand: The Heart of the Catalyst

The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands are generally preferred.[1]

  • Rationale: These ligands promote the crucial oxidative addition and reductive elimination steps.[6] The steric bulk favors the formation of monoligated palladium species, which are highly reactive.[3]

  • Recommended Ligands:

    • Biarylphosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility and high efficacy, particularly for challenging substrates.[1][6] XPhos is often a good starting point for heteroaryl halides.[1]

    • Ferrocene-based Ligands (Hartwig Ligands): Josiphos-type ligands are also highly effective.[1]

    • Trialkylphosphines: While less common for this specific application, bulky trialkylphosphines can also be effective.[3]

The Base: A Crucial Promoter

The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the Pd(0) catalyst.

  • Common Choices: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a frequent choice.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[7]

The Solvent

Aprotic, non-polar, or weakly polar solvents are generally used to ensure the solubility of the reactants and catalyst components.

  • Typical Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are the most common solvents for this reaction.[4] Toluene is often favored for its higher boiling point, allowing for a broader temperature range for reaction optimization.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents used are flammable and/or toxic. Handle with care.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the reaction. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.

Diagram: Experimental Workflow

Workflow A Reagent Preparation (Oven-dried glassware) B Inert Atmosphere (Degas solvent, backfill with N2/Ar) A->B C Reaction Assembly (Add solid reagents, then liquids) B->C D Heating and Stirring (Monitor by TLC/GC-MS) C->D E Work-up (Quench, extract, dry) D->E F Purification (Column chromatography) E->F G Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base under an inert atmosphere.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Tabulated Reaction Conditions

The following table provides a starting point for optimizing the reaction with different classes of amines.

Amine TypeRecommended LigandRecommended BaseTypical Temp. (°C)Notes
Primary AliphaticXPhos or RuPhosNaOtBu80-100RuPhos can be superior for minimizing dialkylation.[1]
Secondary AliphaticXPhos or BrettPhosNaOtBu90-110Can be more sterically hindered, may require higher temperatures.
Primary ArylXPhos or SPhosNaOtBu or Cs₂CO₃100-110Generally good coupling partners.
Secondary ArylXPhos or JosiphosNaOtBu100-110Can be challenging due to steric hindrance.
HeterocyclicXPhos or BrettPhosCs₂CO₃ or K₃PO₄100-110Substrate dependent, optimization is often required.[8]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, changing the ligand to a more active one (e.g., from XPhos to a more specialized Buchwald ligand), or using a stronger base. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.

  • Side Product Formation: The formation of hydrodehalogenated starting material (where the iodine is replaced by hydrogen) can indicate a competing reductive process. This can sometimes be suppressed by changing the ligand or solvent.

  • Catalyst Inhibition: Aryl iodides can sometimes lead to the formation of palladium iodide dimers, which can inhibit the catalytic cycle. The use of bulky biarylphosphine ligands helps to prevent the formation of these inactive dimers.

  • Substrate Purity: The purity of this compound is critical. Impurities can potentially poison the catalyst.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful method for the synthesis of novel substituted aminopyridines. A judicious choice of a bulky, electron-rich phosphine ligand, a suitable base, and an appropriate solvent are paramount for achieving high yields and clean conversions. The protocols and insights provided in this guide offer a robust starting point for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: The Strategic Deployment of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and enhance aqueous solubility.[1][2][3] Modern drug design increasingly leverages fluorination to modulate a candidate's metabolic stability, lipophilicity, and binding affinity.[4] The 2,2,2-trifluoroethoxy group, in particular, offers a metabolically robust, lipophilic moiety that can significantly improve a drug's pharmacokinetic profile.[4][5]

The compound 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine represents a highly valuable and strategic building block that combines these features. It serves as a versatile scaffold where the trifluoroethoxy group imparts desirable pharmaceutical properties, while the iodine atom at the 3-position acts as a highly reactive and selective handle for carbon-carbon and carbon-nitrogen bond formation. The C-I bond is exceptionally labile towards palladium-catalyzed cross-coupling reactions, allowing for the efficient and targeted introduction of molecular diversity, a critical step in exploring structure-activity relationships (SAR) and optimizing lead compounds.[6][7][8]

This guide provides an in-depth examination of the application of this key intermediate, focusing on detailed protocols for the three most impactful cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Strategic Diversification via Palladium Catalysis

The primary utility of this compound lies in its capacity for selective functionalization. The significant difference in reactivity among carbon-halogen bonds (I > Br > OTf >> Cl) under palladium catalysis allows for precise modification at the C3 position.[9] This enables a modular approach to synthesize extensive libraries of novel compounds from a single, advanced intermediate.

G cluster_0 Core Scaffold cluster_2 Diversified Library scaffold This compound suzuki Suzuki-Miyaura (C-C Bond) scaffold->suzuki R-B(OH)₂ sonogashira Sonogashira (C-C Bond) scaffold->sonogashira R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) scaffold->buchwald R¹R²NH biaryls Biaryl & Heteroaryl Pyridines suzuki->biaryls alkynes Alkynyl Pyridines sonogashira->alkynes amines Amino Pyridines buchwald->amines G start Start: Assemble Reagents step1 1. To a dry Schlenk flask, add: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 3.0 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) start->step1 step2 2. Seal the flask. Evacuate and backfill with inert gas (e.g., Argon) three times. step1->step2 step3 3. Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1). step2->step3 step4 4. Heat the mixture to 80-100 °C with vigorous stirring. step3->step4 step5 5. Monitor reaction progress by TLC or LC-MS. step4->step5 step6 6. Upon completion, cool to room temperature. Perform aqueous workup (e.g., dilute with EtOAc, wash with H₂O and brine). step5->step6 step7 7. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. step6->step7 step8 8. Purify the crude product via column chromatography. step7->step8 end End: Isolated Product step8->end G start Start: Assemble Reagents step1 1. To a dry Schlenk flask, add: - this compound (1.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) - Cu(I) Co-catalyst (e.g., CuI, 0.05 eq) start->step1 step2 2. Seal, evacuate, and backfill with inert gas (e.g., Argon) three times. step1->step2 step3 3. Add degassed solvent (e.g., THF) and a degassed amine base (e.g., Et₃N). step2->step3 step4 4. Add the Terminal Alkyne (1.1 eq) dropwise via syringe. step3->step4 step5 5. Stir at room temperature to 50 °C. Monitor by TLC or LC-MS. step4->step5 step6 6. Upon completion, filter the mixture through celite to remove salts. step5->step6 step7 7. Concentrate the filtrate under reduced pressure. step6->step7 step8 8. Purify the crude product via column chromatography. step7->step8 end End: Isolated Product step8->end G start Start: Glovebox Setup step1 1. In a glovebox, charge a vial with: - Pd Catalyst (e.g., Pd₂(dba)₃, 0.02 eq) - Ligand (e.g., Xantphos, 0.04 eq) - Base (e.g., NaOt-Bu, 1.4 eq) start->step1 step2 2. Add this compound (1.0 eq) and the Amine (1.2 eq). step1->step2 step3 3. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). step2->step3 step4 4. Seal the vial and remove from the glovebox. step3->step4 step5 5. Heat the mixture to 80-110 °C with vigorous stirring. step4->step5 step6 6. Monitor reaction progress by TLC or LC-MS. step5->step6 step7 7. Upon completion, cool to room temperature and quench carefully with water. step6->step7 step8 8. Perform aqueous workup and purify by column chromatography or crystallization. step7->step8 end End: Isolated Product step8->end

References

Application of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine in Agrochemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Pyridine Intermediates in Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a significant focus on fluorinated heterocyclic compounds. The pyridine scaffold, in particular, is a privileged structure in a multitude of commercial pesticides.[1][2] The introduction of fluorine-containing substituents, such as the trifluoroethoxy group, can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall bioactivity. 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine emerges as a highly valuable, yet specialized, intermediate in this context. Its unique substitution pattern—a trifluoroethoxy group for enhanced biological efficacy, an iodo group at a strategic position for versatile chemical coupling, and the inherent pyridine core—makes it a powerful building block for the synthesis of advanced agrochemicals.

This guide provides a comprehensive overview of the application of this compound in the synthesis of the commercial herbicide, Trifloxysulfuron. We will explore both established synthetic routes to the key sulfonamide intermediate and propose a novel, scientifically grounded protocol that leverages the unique reactivity of the iodo-substituent. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry, offering both theoretical insights and practical, step-by-step methodologies.

Core Application: Synthesis of the Herbicide Trifloxysulfuron

Trifloxysulfuron is a potent sulfonylurea herbicide developed for post-emergence weed control in crops such as cotton and sugarcane.[3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[4] A key intermediate in the industrial synthesis of Trifloxysulfuron is 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide .[3] While this intermediate is often synthesized from chloro- or amino-pyridines, this compound represents a compelling alternative starting material, offering potential advantages in specific cross-coupling strategies.

Established Synthesis of the Key Intermediate: 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide

The following protocol outlines a well-documented, multi-step synthesis of the pivotal sulfonamide intermediate, starting from 3-amino-2-chloropyridine. This established route provides essential context for understanding the role of the trifluoroethoxypyridine core.

Experimental Workflow for Established Synthesis

G cluster_0 Step 1: Diazotization and Etherification cluster_1 Step 2: Mercaptylation cluster_2 Step 3: Oxidative Chlorination cluster_3 Step 4: Amination A 3-Amino-2-chloropyridine B 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine A->B n-butyl nitrite, 2,2,2-trifluoroethanol, methanesulfonic acid, acetic acid C 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine D 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine C->D thiourea, ethanol, Na2CO3 E 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine F 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride E->F Cl2, dichloromethane G 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride H 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide G->H anhydrous ammonia

Caption: Established synthetic pathway to the key sulfonamide intermediate.

Protocol 1: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide from 3-Amino-2-chloropyridine [3]

  • Step 1: Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

    • In a reaction vessel equipped with a stirrer and cooling bath, a mixture of 3-amino-2-chloropyridine (10.0 g, 77.8 mmol), 2,2,2-trifluoroethanol (50.0 g, 550 mmol), methanesulfonic acid (3.84 g, 40.0 mmol), and acetic acid (2.40 g, 40.0 mmol) is stirred and cooled to between -7 and -2 °C.

    • n-Butyl nitrite (9.25 g, 89.6 mmol) is added dropwise over 30 minutes, maintaining the temperature between -7 and -2 °C.

    • After stirring for an additional hour, the solution is added dropwise to a separate vessel containing 2,2,2-trifluoroethanol (10.0 g, 110 mmol) at 65-70 °C over 30 minutes.

    • The reaction mixture is worked up by standard aqueous extraction to yield 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (yield: ~78%).

  • Step 2: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine

    • A mixture of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (12.0 g, 56.7 mmol), ethanol (85 mL), and thiourea (4.75 g, 62.5 mmol) is refluxed for 5 hours.

    • The solution is cooled, and a saturated aqueous solution of sodium carbonate (20 mL) is added. The mixture is then refluxed for an additional hour.

    • After cooling, the product is extracted with dichloromethane.

  • Step 3: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride

    • The aqueous phase from the previous step is neutralized with acetic acid.

    • Dichloromethane (90 mL) is added, and the mixture is cooled to 0 °C.

    • Chlorine gas is bubbled through the system until the disappearance of the starting material is confirmed by TLC.

    • The reaction is stirred for an additional 30 minutes at 0 °C, then poured into water and extracted with dichloromethane. The combined organic layers are washed, dried, and filtered to give the sulfonyl chloride.

  • Step 4: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide

    • The solution of the sulfonyl chloride is cooled to below 5 °C.

    • Excess anhydrous ammonia is introduced over at least 30 minutes, maintaining the temperature below 5 °C.

    • The mixture is stirred for 2 hours at room temperature.

    • The product is collected by filtration, washed with cold water, and dried to yield 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide as a white solid (yield: ~87%).

StepProductYield (%)Melting Point (°C)
12-Chloro-3-(2,2,2-trifluoroethoxy)pyridine~78Oil
2-43-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide~62 (overall)137-139
Proposed Application: Direct Sulfonylation of this compound

The iodo-substituent at the 2-position of the pyridine ring offers a prime handle for transition metal-catalyzed cross-coupling reactions. This opens up a more direct route to the sulfonamide intermediate, potentially avoiding the multi-step sequence described above. Copper-catalyzed sulfonylation of aryl iodides has emerged as a powerful tool in organic synthesis.[4][5] We propose a protocol based on this methodology for the direct conversion of this compound to the key sulfonamide.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Proposed Copper-Catalyzed Sulfonylation A 2-Chloro-3-hydroxypyridine B This compound A->B 1. 2,2,2-Trifluoroethanol, Base 2. Iodination C This compound D 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide C->D Sulfonylating agent (e.g., sulfonyl hydrazide), Cu(I) or Cu(II) catalyst, Solvent

Caption: Proposed direct synthesis of the sulfonamide intermediate.

Protocol 2: Proposed Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide from the Iodo-Intermediate

  • Part A: Synthesis of this compound (A plausible, non-optimized route based on analogous reactions)

    • Etherification: To a solution of 2-chloro-3-hydroxypyridine in a suitable aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at 0 °C. After cessation of hydrogen evolution, add 2,2,2-trifluoroethyl triflate and allow the reaction to warm to room temperature and stir until completion.

    • Halogen Exchange (Finkelstein Reaction): Combine the resulting 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine with sodium iodide, a copper(I) catalyst (e.g., CuI), and a ligand (e.g., N,N'-dimethylethylenediamine) in a high-boiling solvent like 1,4-dioxane.[6] Heat the mixture under an inert atmosphere. The iodo-product can be isolated using standard extraction and purification techniques.

  • Part B: Proposed Copper-Catalyzed Sulfonylation

    • In a reaction vessel under an inert atmosphere, combine this compound, an appropriate sulfonylating agent (e.g., an arylsulfonyl hydrazide), a copper catalyst (e.g., cupric acetate), and an eco-friendly solvent such as polyethylene glycol (PEG-400).[4]

    • Heat the reaction mixture to a temperature conducive to the coupling reaction (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

    • The crude product is then purified by column chromatography to yield 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.

Rationale and Advantages of the Proposed Route:

The direct sulfonylation of the iodo-intermediate offers several potential advantages over the established multi-step synthesis. By utilizing a cross-coupling strategy, the overall step count could be reduced, leading to a more efficient and atom-economical process. Furthermore, avoiding the use of gaseous chlorine and the generation of a mercaptan intermediate enhances the safety and environmental profile of the synthesis. The development of such a route would be a significant advancement in the manufacturing of Trifloxysulfuron and related agrochemicals.

Conclusion and Future Outlook

This compound stands as a promising and versatile intermediate for the synthesis of complex, high-value agrochemicals. Its application in the synthesis of the herbicide Trifloxysulfuron, either through established pathways or via novel cross-coupling strategies, highlights its strategic importance. The proposed direct sulfonylation protocol offers a compelling avenue for future research and process development, with the potential to streamline the production of this vital agricultural product. Further investigation into the optimization of the synthesis of the iodo-intermediate and the copper-catalyzed sulfonylation reaction is warranted and could unlock more efficient and sustainable manufacturing processes for the next generation of crop protection agents.

References

Application Notes and Protocols for C-N Bond Formation with 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-(Trifluoroethoxy)pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged structure. Specifically, the 3-amino-2-alkoxypyridine moiety is a critical pharmacophore, offering a versatile platform for constructing complex molecular architectures. The target molecule, 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine, serves as a key intermediate for accessing these valuable 3-amino derivatives through carbon-nitrogen (C-N) bond formation.

The presence of the electron-withdrawing 2-(2,2,2-trifluoroethoxy) group significantly modulates the electronic properties of the pyridine ring. This substituent, along with the inherent electron-deficient nature of the pyridine ring, influences the reactivity of the C-I bond at the 3-position.[1][2] This guide provides a comprehensive overview of the reaction conditions and mechanistic considerations for the successful C-N cross-coupling of this specific substrate, focusing on the two most powerful catalytic systems for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

PART 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[3] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, enabling the coupling of a wide variety of amines with aryl and heteroaryl halides.[3][4]

Mechanistic Rationale and Causality of Component Selection

The catalytic cycle, illustrated below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-I Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination [Ar-Pd(II)(L)(R2NH)]+I- Oxidative Addition Complex->Amine Coordination + R2NH Amido Complex Ar-Pd(II)(L)-NR2 Amine Coordination->Amido Complex + Base - Base-H+I- Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR2) caption Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand. For challenging substrates, pre-formed Pd(0) catalysts or specialized precatalysts can offer improved reliability.[4][5]

  • Ligand Selection: This is arguably the most critical parameter. For an electron-deficient heteroaryl iodide like our substrate, bulky, electron-rich phosphine ligands are essential. These ligands promote the rate-limiting reductive elimination step and stabilize the Pd(0) catalyst.[3]

    • Josiphos-type ligands (e.g., CYPF-tBu): Have shown high reactivity for coupling primary amines.[6]

    • Biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos): These are state-of-the-art ligands known for their broad applicability and high efficiency, even at low catalyst loadings.[3][7] Their steric bulk facilitates the crucial reductive elimination step.

    • N-Heterocyclic Carbenes (NHCs): Can also be effective, particularly in overcoming catalyst poisoning by the pyridine nitrogen.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

    • Sodium tert-butoxide (NaOt-Bu): A very strong base, often effective but can be incompatible with base-sensitive functional groups.[5]

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base, particularly useful when employing ammonia surrogates.[7]

    • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Milder bases that offer broader functional group tolerance and are often used with more sophisticated ligand systems.[5][8] For our electron-deficient substrate, a stronger base is likely necessary to achieve a reasonable reaction rate.

  • Solvent: Anhydrous, aprotic solvents are required.

    • Toluene and Dioxane: The most commonly used solvents for Buchwald-Hartwig reactions.[5]

    • tert-Butanol (t-BuOH): Can be an effective and greener alternative.[9]

Optimized Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a robust starting point for the coupling of various primary and secondary amines. Optimization may be required for specific amine partners.

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane (to achieve a concentration of 0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Seal the tube, remove from the glovebox, and add the this compound and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Place the sealed tube in a preheated oil bath and stir vigorously at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Starting Conditions
ParameterRecommended ConditionRationale / Causality
Catalyst System Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)A robust, state-of-the-art system for challenging heteroaryl couplings.[3]
Base NaOt-Bu (1.5 equiv)Strong base required for efficient deprotonation of the amine.[5]
Solvent Toluene (0.15 M)Standard, effective solvent for this transformation.[5]
Temperature 100 °CSufficient thermal energy to overcome activation barriers, especially for reductive elimination.
Amine Stoichiometry 1.2 equivA slight excess of the amine drives the reaction to completion.

PART 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring harsher conditions than its palladium-catalyzed counterpart.[10] However, modern advancements, particularly the use of ligands, have made it a viable and more economical alternative, especially for iodo- and bromoarenes.[11][12]

Mechanistic Considerations and Component Selection

The precise mechanism of the Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle, especially in ligated systems. The reaction is typically promoted by a copper(I) salt.

Ullmann_Cycle Cu(I)L Cu(I)L Oxidative Addition Complex Ar-Cu(III)(L)-I Cu(I)L->Oxidative Addition Complex Ar-I Ligand Exchange Ar-Cu(III)(L)-NR2 Oxidative Addition Complex->Ligand Exchange + R2NH, Base Ligand Exchange->Cu(I)L Reductive Elimination Product Formation Ar-NR2 Ligand Exchange->Product Formation Reductive Elimination caption Figure 3: Plausible Catalytic Cycle for Ligated Ullmann Condensation.

Figure 3: Plausible Catalytic Cycle for Ligated Ullmann Condensation.

  • Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst.[11] The use of "activated" copper powder is a feature of older, harsher protocols.[10]

  • Ligand: The use of a ligand is crucial for achieving milder reaction conditions and improving yields.

    • 1,10-Phenanthroline and its derivatives: These are classic and effective ligands for Ullmann couplings.

    • Amino acids (e.g., L-Proline): Act as excellent, inexpensive, and readily available ligands, enabling reactions at lower temperatures.[11]

    • 1,2-Diamines (e.g., N,N'-Dimethylethylenediamine, DMEDA): Have also been shown to be effective in promoting the amination of halopyridines.

  • Base: A moderately strong base is required.

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Commonly used and effective.

    • Potassium phosphate (K₃PO₄): Another viable option.

  • Solvent: High-boiling polar aprotic solvents are typically necessary.

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO): Standard choices that can solvate the copper salts and facilitate the reaction.[10][11]

    • Dioxane or Toluene: Can also be used, particularly with more effective ligand systems.

Optimized Protocol: Ullmann Condensation of this compound

This protocol is designed as a starting point, leveraging modern, ligand-accelerated conditions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • Ligand (e.g., L-Proline, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous DMF or DMSO (to achieve a concentration of 0.2-0.5 M)

Procedure:

  • To a sealable reaction vessel, add CuI, the ligand (e.g., L-Proline), and the base.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture with vigorous stirring at 90-130 °C.

  • Monitor the reaction by TLC or LC-MS. Due to the higher temperatures, these reactions may require longer reaction times (12-24 hours).

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Recommended Starting Conditions
ParameterRecommended ConditionRationale / Causality
Catalyst System CuI (10 mol%) / L-Proline (20 mol%)An inexpensive, efficient, and well-established system for Ullmann aminations.[11]
Base K₂CO₃ (2.0 equiv)Standard, effective base for Ullmann-type reactions.
Solvent DMF (0.2 M)A polar, high-boiling solvent necessary to facilitate the reaction.[11]
Temperature 110 °CHigher temperatures are typically required for Ullmann condensations compared to Buchwald-Hartwig reactions.[10]
Amine Stoichiometry 1.5 equivA larger excess of amine is often beneficial in Ullmann couplings.

Comparative Analysis and Troubleshooting

FeatureBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Cost HighLow
Reaction Temp. Generally Milder (80-110 °C)Generally Harsher (90-130+ °C)
Substrate Scope Very BroadGood, especially for iodo/bromoarenes
Ligand Sensitivity Very HighHigh, but often uses simpler ligands
Functional Group Tol. Generally ExcellentGood, but can be limited by high temps
Air/Moisture Sens. High (requires inert atmosphere)More tolerant, but anhydrous conditions are best

Troubleshooting Common Issues:

  • Low Conversion:

    • Both Methods: Ensure all reagents and solvents are anhydrous. Degas the solvent for Buchwald-Hartwig reactions.

    • Buchwald-Hartwig: Screen different ligands (e.g., switch from XPhos to RuPhos or a Josiphos-type ligand). Increase catalyst/ligand loading. Try a stronger base (e.g., LHMDS).

    • Ullmann: Increase the temperature. Increase catalyst/ligand loading. Ensure the base is finely powdered.

  • Side Product Formation (e.g., Hydrodehalogenation):

    • Buchwald-Hartwig: This can arise from β-hydride elimination. Using a more sterically hindered ligand can suppress this pathway. Lowering the reaction temperature may also help.

    • Ullmann: Less common, but can occur at very high temperatures.

Conclusion

The C-N bond formation with this compound is a critical transformation for accessing valuable 3-amino-2-alkoxypyridine derivatives. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation provide viable pathways. The Buchwald-Hartwig approach, while more expensive, offers milder conditions and a broader substrate scope, making it the preferred first choice for most applications. The Ullmann reaction serves as a cost-effective and powerful alternative, particularly for large-scale syntheses where cost is a primary driver. The protocols and data presented in this guide offer a strong foundation for researchers to successfully implement these important reactions and to rationally optimize conditions for their specific needs.

References

Catalytic Systems for Advanced Functionalization of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives being integral to a vast array of pharmaceuticals and functional materials.[1] The specific substitution pattern on the pyridine ring profoundly influences the molecule's biological activity and physical properties. This compound is a highly valuable and versatile building block for drug discovery and development. The presence of the trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodo-substituent at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2]

This guide provides detailed application notes and optimized protocols for the catalytic functionalization of this compound, focusing on key carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols are designed to be robust starting points for researchers, offering well-characterized methods for the synthesis of complex molecular architectures.

I. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, offering high functional group tolerance and generally mild reaction conditions.[2][3] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many biologically active molecules.

Causality in Experimental Design

The success of the Suzuki-Miyaura coupling hinges on a synergistic interplay between the palladium catalyst, ligand, base, and solvent. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the desired product.[2]

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For electron-rich iodo-pyridines, ligands like triphenylphosphine (PPh₃) can be effective. However, for more challenging couplings or to improve reaction rates and yields, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often utilized.[4]

  • Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome, with stronger bases often being more effective for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used to dissolve both the organic and inorganic reagents. The water plays a key role in the activation of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Suzuki-Miyaura Coupling
ParameterRecommended Conditions
Substrate This compound
Coupling Partner Aryl- or Heteroarylboronic Acid (1.2 eq.)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 eq.)
Solvent Dioxane/Water (4:1)
Temperature 80-100 °C
Time 4-12 h
Expected Yield 70-95% (dependent on boronic acid)

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5] This reaction is invaluable for the synthesis of molecules containing the alkynyl functional group, which is a key structural motif in many natural products and pharmaceuticals.

Causality in Experimental Design

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5][6]

  • Dual Catalysis: The reaction proceeds through a dual catalytic cycle. The palladium cycle involves the oxidative addition of the aryl iodide to Pd(0), while the copper cycle involves the formation of a copper acetylide intermediate. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the active catalysts.[5]

  • Base's Role: The amine base (e.g., triethylamine, diisopropylamine) plays a dual role: it acts as a base to deprotonate the terminal alkyne and as a solvent.

  • Inert Conditions: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[6]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.5 eq.).

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 eq.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Sonogashira Coupling
ParameterRecommended Conditions
Substrate This compound
Coupling Partner Terminal Alkyne (1.2 eq.)
Pd Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)
Cu Co-catalyst CuI (5 mol%)
Base Triethylamine (2.5 eq.)
Solvent THF or DMF
Temperature 25-60 °C
Time 2-8 h
Expected Yield 75-98%
Visualization: Sonogashira Dual Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR H-C≡CR Base Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Cu(I)-C≡CR->Cu(I)X Regeneration

Caption: The dual catalytic cycle of the Sonogashira reaction.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[7][8]

Causality in Experimental Design

This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[9]

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often required to promote the reductive elimination step and prevent catalyst decomposition.[10]

  • Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine and facilitate its coordination to the palladium center.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent side reactions.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask or glovebox, add this compound (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (nitrogen or argon).

  • Amine and Solvent Addition: Add the amine (1.2 eq.) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to 80-110 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Buchwald-Hartwig Amination
ParameterRecommended Conditions
Substrate This compound
Coupling Partner Primary or Secondary Amine (1.2 eq.)
Pd Precursor Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 eq.)
Solvent Toluene
Temperature 80-110 °C
Time 6-24 h
Expected Yield 65-90%

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Ligand_Exchange Ligand_Exchange Ar-Pd(II)-I(L)->Ligand_Exchange HNR'R'' Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand_Exchange->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

References

Application Note: A Scalable Synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a critical heterocyclic building block in modern drug discovery, valued for its unique electronic properties and versatile reactivity in cross-coupling reactions.[1][2][3] This application note provides a comprehensive, in-depth guide to a robust and scalable two-step synthesis of this key intermediate. The described protocol is designed for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, and critical considerations for transitioning from laboratory scale to pilot or manufacturing scale. The synthesis involves a nucleophilic aromatic substitution (SNAr) to form the trifluoroethoxy ether, followed by a regioselective electrophilic iodination.

Introduction and Significance

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[4][5] Its nitrogen atom acts as a hydrogen bond acceptor, often mimicking the adenine core of ATP, making it a privileged structure for kinase inhibitors and other targeted therapies.[1][5] The introduction of a trifluoroethoxy group can enhance metabolic stability, binding affinity, and lipophilicity, while the iodine atom at the 3-position serves as an invaluable handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This combination makes this compound a high-value intermediate for constructing novel pharmaceutical candidates.

This guide details a logical and efficient synthetic route, emphasizing the causality behind procedural choices to ensure reproducibility and successful scale-up.

Overall Synthetic Strategy

The synthesis is achieved in two sequential steps starting from the readily available and cost-effective 2-chloropyridine.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Formation of 2-(2,2,2-trifluoroethoxy)pyridine by reacting 2-chloropyridine with the sodium salt of 2,2,2-trifluoroethanol.

  • Step 2: Electrophilic Aromatic Iodination : Regioselective iodination of the electron-rich 2-(2,2,2-trifluoroethoxy)pyridine intermediate at the C3 position using N-Iodosuccinimide (NIS) activated by a catalytic amount of a strong acid.

Scale_Up_Workflow cluster_step1 Step 1: Etherification (S N Ar) cluster_step2 Step 2: Iodination s1_charge Charge Reactor with NaH & DMF s1_cool Controlled Cooling to 0-5 °C s1_charge->s1_cool s1_add_tfea Sub-surface, Slow Addition of TFEA (Monitor H₂ evolution & Temp) s1_cool->s1_add_tfea s1_add_chloro Controlled Addition of 2-Chloropyridine s1_add_tfea->s1_add_chloro s1_heat Ramped Heating to 80 °C (Monitor with PAT) s1_add_chloro->s1_heat s1_quench Controlled Reverse Quench into Water s1_heat->s1_quench s1_extract Liquid-Liquid Extraction s1_quench->s1_extract s1_distill Solvent Swap & Distillation s1_extract->s1_distill s2_charge Charge Reactor with Intermediate & CH₃CN s1_distill->s2_charge Transfer of Intermediate s2_add_nis Portion-wise Addition of NIS (Monitor Temp) s2_charge->s2_add_nis s2_cool Cool to <10 °C s2_add_nis->s2_cool s2_add_tfoh Slow Drip Addition of TfOH Catalyst s2_cool->s2_add_tfoh s2_warm Allow to Warm to RT (Monitor with PAT) s2_add_tfoh->s2_warm s2_quench Quench with Na₂S₂O₃ Solution s2_warm->s2_quench s2_isolate Crystallization/Filtration s2_quench->s2_isolate s2_dry Vacuum Drying s2_isolate->s2_dry

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The information is presented in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Overview of Synthetic Strategies

The synthesis of this compound is not a trivial undertaking due to the electronic nature of the pyridine ring. The nitrogen heteroatom deactivates the ring towards electrophilic substitution, while the 2-trifluoroethoxy group further influences reactivity.[1] Two primary, logical retrosynthetic routes are typically considered for this target molecule. Understanding these pathways is crucial for effective troubleshooting.

cluster_0 Synthetic Pathways start1 3-Amino-2-chloropyridine inter1 2-Chloro-3-(trifluoroethoxy)pyridine start1->inter1 Diazotization/ Etherification [2] inter2 3-Amino-2-(trifluoroethoxy)pyridine start1->inter2 Reduction/ Protection steps (Hypothetical) product 3-Iodo-2-(trifluoroethoxy)pyridine inter1->product Halogen Exchange (Finkelstein) [17] (Challenging) inter2->product Sandmeyer Iodination [6, 7] start2 2-(Trifluoroethoxy)pyridine start2->product Electrophilic Iodination

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. Each issue is broken down into potential causes and actionable solutions.

Question 1: My overall yield is consistently low. What are the most common failure points in the synthesis?

Low yield is a frequent challenge and can originate from multiple steps. A systematic approach is required to identify the bottleneck.

Potential Cause A: Inefficient Etherification

If you are synthesizing the 2-(2,2,2-trifluoroethoxy)pyridine intermediate first, the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine (e.g., 2-chloropyridine) with 2,2,2-trifluoroethanol can be sluggish.

  • Detailed Solution:

    • Base Selection: The pKa of 2,2,2-trifluoroethanol is approximately 12.4. A strong, non-nucleophilic base is required to generate the corresponding alkoxide in sufficient concentration. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are excellent choices.[2] Ensure the base is fresh and handled under anhydrous conditions.

    • Solvent: Use a polar aprotic solvent like THF, DMF, or DMSO to solvate the cation of the base and promote the reaction. Ensure the solvent is anhydrous.

    • Temperature: The reaction may require heating. Monitor the reaction by TLC or LC-MS to track the consumption of the starting 2-halopyridine. Start at room temperature and gradually increase to 60-80 °C if the reaction is slow.

    • Alternative Coupling: For more challenging substrates, consider a Buchwald-Hartwig C-O coupling reaction.[3] This palladium-catalyzed method can be highly efficient but requires careful optimization of the palladium source, ligand, and base.[3][4]

Potential Cause B: Poor Regioselectivity or Low Conversion during Iodination

Direct electrophilic iodination of 2-(2,2,2-trifluoroethoxy)pyridine can be difficult. The pyridine ring is electron-deficient, and the trifluoroethoxy group is strongly deactivating via its inductive effect, making the ring less susceptible to electrophilic attack.

  • Detailed Solution:

    • Choice of Iodinating Agent: Standard molecular iodine (I₂) is often not electrophilic enough. More potent reagents are necessary.

    • Activating Conditions: The reaction often requires an oxidizing agent to convert I₂ into a more electrophilic species.[5] Alternatively, using N-Iodosuccinimide (NIS) in an acidic medium (e.g., trifluoroacetic acid or sulfuric acid) can enhance reactivity.

    • Temperature Control: While heating can increase the reaction rate, it may also lead to decomposition or side products. Monitor the reaction closely. Some modern protocols utilize ultrasound irradiation to improve reaction efficiency under milder conditions.[5]

Iodinating SystemTypical ConditionsProsCons
I₂ / Oxidant I₂, K₂S₂O₈ or TBHP, EtOH/H₂OCost-effective, readily available.Can require heating, potential for over-oxidation.[5]
N-Iodosuccinimide (NIS) NIS, H₂SO₄ or CF₃COOH, CH₃CNHighly reactive, good for deactivated rings.More expensive, acidic conditions may not be suitable for all substrates.
Iodine Monochloride (ICl) ICl, CH₂Cl₂, 0 °C to RTVery reactive electrophile.Highly corrosive, moisture-sensitive, can lead to chlorination byproducts.[6]

Potential Cause C: Inefficient Sandmeyer Reaction

If starting from a 3-aminopyridine precursor, the Sandmeyer reaction is a powerful tool for introducing the iodo group.[7][8][9] However, it is highly sensitive to reaction conditions.

  • Detailed Solution:

    • Diazotization Temperature: The formation of the diazonium salt from the amine using a nitrite source (e.g., NaNO₂, t-BuONO) must be performed at low temperatures (typically -5 to 5 °C).[10] If the temperature rises, the diazonium salt can decompose, primarily forming the corresponding phenol as a major byproduct.[10]

    • Iodide Source: Following diazotization, the introduction of an aqueous solution of potassium iodide (KI) is the most common method for iodine substitution. Copper(I) iodide (CuI) can also be used and sometimes gives superior yields, though it is not strictly necessary for iodination as it is for chlorination or bromination.[11]

    • Acid Choice: The reaction is run in a strong acid like HCl or H₂SO₄. Ensure sufficient acid is present to fully protonate the starting amine and generate nitrous acid in situ.

cluster_route Investigate Reaction Type start Problem: Low Yield q1 Check TLC/LCMS: Is starting material consumed? start->q1 a1_yes No: Incomplete Reaction q1->a1_yes No a1_no Yes: Product Loss / Side Reactions q1->a1_no Yes ether Etherification Step? a1_yes->ether iodine Iodination Step? a1_yes->iodine sandmeyer Sandmeyer Step? a1_yes->sandmeyer sol_purification Check extraction pH Consider alternative chromatography Check for product volatility a1_no->sol_purification sol_ether Optimize Base (NaH, KOtBu) Increase Temperature Consider Buchwald-Hartwig [26] ether->sol_ether sol_iodine Use stronger reagent (NIS/Acid) Add an oxidant (TBHP) [20] Check regiochemistry iodine->sol_iodine sol_sandmeyer Strict Temp. Control (-5 to 5 °C) [5] Ensure sufficient acid Use fresh NaNO₂ sandmeyer->sol_sandmeyer

Caption: Troubleshooting workflow for low yield issues.

Question 2: I am observing a major byproduct that I cannot identify. What are the likely side reactions?

Potential Byproduct A: Isomeric Products

  • Cause: During electrophilic iodination of 2-(2,2,2-trifluoroethoxy)pyridine, substitution may occur at the C5 position in addition to the desired C3 position. The directing effects of the ring nitrogen and the C2-substituent can be competitive.

  • Solution: Regioselectivity is often solvent and temperature-dependent. Running the reaction at a lower temperature can sometimes increase selectivity. It is crucial to fully characterize the product mixture using ¹H NMR and NOE experiments to confirm the iodine's position. Purification via column chromatography or crystallization will be necessary.

Potential Byproduct B: 3-Hydroxy-2-(2,2,2-trifluoroethoxy)pyridine

  • Cause: This is the classic byproduct of a failed Sandmeyer reaction where the diazonium intermediate reacts with water instead of the iodide nucleophile.[7][10] This is almost always due to the reaction temperature rising above 5-10 °C.

  • Solution: Maintain strict temperature control during the diazotization and iodide addition steps using an ice/salt bath or a cryostat. Add the sodium nitrite solution slowly and monitor the internal temperature carefully.

Potential Byproduct C: De-iodination or Hydrodehalogenation

  • Cause: If using a palladium-catalyzed cross-coupling reaction at a different position on an already-iodinated pyridine ring, reductive de-iodination can occur as a side reaction. This is often promoted by trace amounts of water or other protic sources.[12]

  • Solution: Ensure strictly anhydrous and inert conditions for any subsequent cross-coupling reactions. Use freshly dried and degassed solvents and high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

For a Sandmeyer-based approach, 3-Amino-2-chloropyridine is an excellent and commercially available starting material.[13] A two-step sequence involving an initial diazotization/etherification to form 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, followed by subsequent steps to introduce the iodine, has been reported.[13] However, a more direct route would be to first synthesize 3-amino-2-(2,2,2-trifluoroethoxy)pyridine and then perform the Sandmeyer iodination.

Q2: Can I use a different base for the etherification step?

Weaker bases like K₂CO₃ or Cs₂CO₃ are generally not strong enough to deprotonate 2,2,2-trifluoroethanol efficiently and will likely result in low or no conversion. Stronger bases like NaH, KOtBu, or LiHMDS are required.

Q3: How do I purify the final product?

The basicity of the pyridine nitrogen can cause tailing during silica gel column chromatography.

  • Recommendation: To mitigate this, you can add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent.[14] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be a highly effective purification method. Acid-base extraction can also be used to separate the basic product from non-basic impurities.[14]

Q4: My reaction is not working even after implementing these suggestions. What else could be wrong?

  • Reagent Quality: Ensure all reagents are of high purity and, where necessary, anhydrous. Nitrite salts can degrade over time. Bases like NaH can lose activity if improperly stored.

  • Inert Atmosphere: For any moisture or oxygen-sensitive steps (e.g., using NaH, Buchwald-Hartwig coupling), ensure a properly inert atmosphere (Nitrogen or Argon) is maintained. Oxygen can deactivate palladium catalysts.[12]

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress by TLC or LC-MS to determine the true endpoint and avoid the formation of degradation products from prolonged heating.

Experimental Protocols

Protocol 1: Sandmeyer Iodination of 3-Amino-2-(2,2,2-trifluoroethoxy)pyridine

This protocol assumes the successful synthesis of the aminopyridine precursor.

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-amino-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv) and a 20% aqueous solution of sulfuric acid (v/v).

  • Cooling: Cool the mixture to 0 °C in an ice/salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Iodide Addition: In a separate flask, dissolve potassium iodide (1.5 equiv) in water. Add this solution dropwise to the cold diazonium salt solution. Gas evolution (N₂) should be observed.

  • Warm-up & Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Work-up: Make the solution basic (pH ~8-9) with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine).

References

Technical Support Center: Navigating Cross-Coupling Reactions of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-iodo-2-(2,2,2-trifluoroethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes. The unique electronic properties of this substrate, characterized by an electron-deficient pyridine ring further accentuated by the 2-(2,2,2-trifluoroethoxy) substituent, present specific challenges that require careful consideration of reaction parameters.

Understanding the Substrate: Electronic Effects at Play

The this compound molecule is highly polarized. The pyridine nitrogen and the strongly electron-withdrawing trifluoroethoxy group make the C-I bond at the 3-position highly susceptible to oxidative addition by a palladium(0) catalyst. While this enhanced reactivity can be advantageous, it can also amplify the propensity for certain side reactions if the catalytic cycle is not efficient. The pyridine nitrogen itself can act as a Lewis base and coordinate to the palladium center, potentially inhibiting the catalyst.[1]

This guide provides a structured approach to identifying and mitigating common side reactions encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate.

Part 1: Troubleshooting Guide - Common Side Reactions and Solutions

This section is formatted in a question-and-answer style to directly address issues you may observe during your experiments.

Q1: I am observing a significant amount of 3-H-2-(2,2,2-trifluoroethoxy)pyridine (hydrodeiodination product) in my reaction mixture. What is causing this and how can I prevent it?

A1: Hydrodeiodination: Mechanism and Mitigation

Hydrodeiodination is a common side reaction where the iodine atom is replaced by a hydrogen atom.[2] This can occur through several pathways, often involving a hydride source in the reaction mixture.

Likely Causes:

  • Impurities in Reagents or Solvents: Trace amounts of water, or impurities in amines or solvents can act as hydride donors.

  • Base-Mediated Decomposition: Certain bases, especially in the presence of trace water, can generate hydride species.

  • Slow Reductive Elimination: If the desired reductive elimination to form the product is slow, the organopalladium intermediate has a longer lifetime to react with hydride sources.

Troubleshooting Protocol:

  • Rigorous Anhydrous and Inert Conditions:

    • Flame-dry all glassware and allow to cool under a stream of inert gas (argon or nitrogen).

    • Use freshly distilled or commercially available anhydrous solvents. Ensure solvents are thoroughly degassed by sparging with an inert gas or by using several freeze-pump-thaw cycles.[2]

    • Use high-purity, anhydrous bases. If using a hydrate form of a base, ensure it is thoroughly dried.

  • Choice of Base:

    • The choice of base can significantly influence the rate of hydrodehalogenation.[2]

    • For Suzuki reactions, consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

    • For Buchwald-Hartwig aminations, strong, non-protic bases like NaOtBu or LHMDS are common, but their purity is critical.

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the rate of reductive elimination, minimizing the lifetime of the intermediate susceptible to hydrodeiodination.[1]

Workflow for Diagnosing Hydrodeiodination:

Caption: Diagnosing and addressing hydrodeiodination.

Q2: My reaction is producing a significant amount of homocoupled byproducts. How can I suppress this?

A2: Homocoupling: Causes and Countermeasures

Homocoupling refers to the formation of a dimer of your starting material or coupling partner (e.g., boronic acid in Suzuki coupling). This is a common issue in many cross-coupling reactions.[2]

Likely Causes:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling of organometallic reagents.[2]

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be incomplete, leading to Pd(II)-mediated homocoupling.

  • High Reaction Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.

Troubleshooting Protocol:

  • Strict Exclusion of Oxygen:

    • This is the most critical step to prevent homocoupling. Ensure your reaction setup is completely sealed and maintained under a positive pressure of an inert gas.

    • Thoroughly degas all solvents and solutions.[2]

  • Catalyst Selection and Handling:

    • Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, which can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.[2]

    • If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its efficient reduction to Pd(0).

  • Reaction Parameter Optimization:

    • Temperature: Try lowering the reaction temperature. This may slow down the desired reaction, but it can often disproportionately suppress the homocoupling side reaction.[2]

    • Stoichiometry: While a slight excess of the coupling partner (e.g., boronic acid) is common, a large excess can sometimes promote homocoupling. Optimize the stoichiometry for your specific system.

Visualizing the Competing Pathways:

G cluster_0 Desired Cross-Coupling cluster_1 Homocoupling Side Reaction A Ar-Pd(II)-X B Ar-Pd(II)-Nu A->B Transmetalation C Ar-Nu B->C Reductive Elimination D Pd(II) E Nu-Nu D->E 2x Transmetalation + Reductive Elimination Start Pd(0) + Ar-I Start->A Oxidative Addition Oxygen O₂ Oxygen->D Oxidation

Caption: Desired cross-coupling vs. homocoupling pathway.

Q3: I am concerned about the stability of the 2-(2,2,2-trifluoroethoxy) group. Could it be cleaved under my reaction conditions?

A3: Stability of the Trifluoroethoxy Group

While palladium is known to catalyze the cleavage of some aromatic C-O bonds, this typically occurs under specific reductive conditions (e.g., with H₂) that are not standard for most cross-coupling reactions. The C(sp²)-O bond in 2-alkoxypyridines is generally stable under typical Suzuki, Buchwald-Hartwig, and Sonogashira conditions. The electron-withdrawing nature of the trifluoroethyl group further strengthens the C-O bond, making it less susceptible to cleavage.

However, under very harsh basic or thermal conditions, degradation could potentially occur.

Preventative Measures:

  • Moderate Reaction Temperatures: Avoid excessively high temperatures. Screen for the lowest effective temperature that promotes the desired coupling.

  • Judicious Choice of Base: While strong bases are often necessary, prolonged exposure at high temperatures should be minimized.

  • Reaction Monitoring: Monitor your reaction by LC-MS. Look for the appearance of a mass corresponding to 2-hydroxy-3-iodopyridine, which would indicate cleavage of the trifluoroethoxy group.

Part 2: Frequently Asked Questions (FAQs)

Q: Which type of palladium catalyst and ligand combination is best for this substrate?

A: For electron-deficient heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective. It is highly recommended to use a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Alternatively, modern palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3) are excellent choices as they ensure efficient generation of the active catalytic species.[1]

Q: What is the recommended order of addition for the reagents?

A: A common and effective procedure is to add the solid reagents (this compound, coupling partner, base, palladium catalyst, and ligand) to the reaction vessel first. Then, purge the vessel with an inert gas before adding the degassed solvent. This ensures that all components are under an inert atmosphere from the start.

Q: Can I use water as a co-solvent in my Suzuki reaction?

A: Yes, a small amount of water is often beneficial in Suzuki reactions as it can help to dissolve inorganic bases and facilitate the catalytic cycle. However, ensure the water is also thoroughly degassed to remove dissolved oxygen.

Q: My Sonogashira reaction is sluggish. What can I do?

A: For Sonogashira couplings, ensure your copper(I) co-catalyst (e.g., CuI) is fresh, as it can degrade over time. The choice of amine base is also crucial; triethylamine or diisopropylethylamine are commonly used. If the reaction is still slow, consider increasing the temperature or screening different phosphine ligands. In some cases, copper-free Sonogashira conditions with specific ligands may be beneficial to avoid alkyne homocoupling.

Part 3: Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Different Coupling Reactions
Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)Dioxane/H₂O (10:1)80-100
Buchwald-Hartwig Pd(OAc)₂ (1-2)XPhos (2-4)NaOtBu (1.2)Toluene90-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)(none)Et₃N (2-3)THF or DMF50-80
Note: CuI (1-2 mol%) is typically used as a co-catalyst in Sonogashira reactions.
General Protocol for a Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the vial with a septum cap, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water (10:1 v/v) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction

This compound is a halogenated pyridine derivative with significant utility in medicinal chemistry and organic synthesis. The presence of the trifluoroethoxy group and the iodine atom at key positions on the pyridine ring imparts unique electronic properties, making it a valuable building block. However, the purification of this compound can present challenges due to its potential sensitivity to certain conditions and the presence of closely related impurities from its synthesis. This guide provides a comprehensive overview of robust purification techniques and troubleshooting advice based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery of the Product After Column Chromatography

  • Question: I am experiencing significant loss of my product during silica gel column chromatography. What are the potential causes and how can I mitigate this?

  • Answer: Low recovery of iodinated pyridines from silica gel chromatography can be attributed to several factors. Firstly, the basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or tailing, which makes complete elution difficult. Secondly, iodinated compounds can be sensitive and may decompose on acidic stationary phases.

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a solution of triethylamine (TEA) in your eluent (typically 1-2% TEA). This will cap the acidic silanol groups and reduce strong interactions with your product.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. It is advisable to perform a small-scale test to check for product stability on alumina before committing to a large-scale purification.

    • Optimize Your Eluent System: A well-chosen eluent system is crucial. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for similar compounds is a hexane/ethyl acetate gradient.

    • Work-up Procedure: Ensure your crude product is free of any strong acids from the reaction work-up before loading it onto the column. A wash with a mild base like sodium bicarbonate solution is recommended.

Issue 2: Co-elution of Impurities

  • Question: I am observing impurities that co-elute with my desired product on TLC and during column chromatography. How can I improve the separation?

  • Answer: Co-elution is a common challenge, especially with impurities that have similar polarities to the product. Identifying the potential impurities is the first step to developing a better separation strategy. Common impurities in the synthesis of this compound may include unreacted starting materials or byproducts from side reactions.

    Troubleshooting Steps:

    • Fine-tune the Eluent System: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., dichloromethane or a trace of methanol) can significantly alter the separation.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase is the next logical step. As mentioned, alumina can be a good alternative. For very challenging separations, consider using a different type of silica (e.g., diol-bonded or cyano-bonded silica).

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing closely related impurities. A solvent system of hexane/ethyl acetate is a good starting point for screening.

Issue 3: Product Decomposition During Purification

  • Question: My purified product appears discolored (e.g., yellow or brown), suggesting decomposition. How can I prevent this?

  • Answer: Iodinated aromatic compounds can be sensitive to light and air, leading to the formation of colored degradation products. The iodine atom can be a leaving group, and the electron-deficient nature of the pyridine ring can make it susceptible to nucleophilic attack under certain conditions.

    Troubleshooting Steps:

    • Protect from Light: Conduct the purification in a fume hood with the sash down to minimize light exposure. Wrap your flasks and column in aluminum foil.

    • Maintain an Inert Atmosphere: If the compound is particularly sensitive, consider performing the purification under an inert atmosphere of nitrogen or argon.

    • Minimize Purification Time: Prolonged exposure to the stationary phase can promote decomposition. Aim for a rapid purification, for example, by using flash column chromatography rather than gravity chromatography.

    • Avoid High Temperatures: When removing the solvent after purification, use a rotary evaporator with a water bath at a low temperature (e.g., 30-40 °C) to prevent thermal decomposition.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose purification method for this compound?

    • A1: Flash column chromatography on silica gel is the most commonly employed and generally effective method for the purification of this compound and its analogs. It offers a good balance of speed and resolution.

  • Q2: Can I use reversed-phase chromatography for this compound?

    • A2: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be an excellent alternative, especially for more polar impurities. However, it is typically more expensive and may require specialized equipment.

  • Q3: My compound is an oil. Can I still use recrystallization?

    • A3: If your compound is an oil, direct recrystallization is not possible. However, you might be able to form a solid derivative (e.g., a salt if the compound has a basic site) that can be recrystallized and then converted back to the free base. For oils, chromatography is the more straightforward purification method.

  • Q4: How can I tell if my product is decomposing on the silica gel column?

    • A4: You may observe streaking on your TLC plates, the appearance of new, more polar spots as the chromatography progresses, or a colored band forming at the top of the column that does not elute.

Purification Parameters Overview

The following table summarizes typical starting parameters for the purification of this compound. These should be optimized for your specific crude material.

Purification TechniqueStationary PhaseRecommended Eluent/Solvent SystemKey Considerations
Flash Column Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate (Gradient, e.g., 98:2 to 90:10)Monitor by TLC; consider deactivation with TEA for sensitive compounds.
Neutral AluminaHexane/Ethyl Acetate (Gradient)Good alternative to silica for acid-sensitive compounds; test stability first.
Recrystallization N/A (if product is solid)Hexane/Ethyl AcetateDissolve in a minimal amount of hot ethyl acetate, add hot hexane until turbidity appears, then clarify with a few drops of hot ethyl acetate and cool slowly.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step methodology for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column for flash chromatography

  • TLC plates (silica gel 60 F254)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a chamber with a hexane/ethyl acetate solvent system (e.g., 9:1).

    • Visualize the plate under UV light (254 nm) to identify your product and impurities. This will help you determine the optimal eluent composition for your column.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of your packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexane/ethyl acetate).

    • Collect fractions in test tubes.

    • Monitor the elution of your product by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute your product.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent using a rotary evaporator at a low temperature.

    • Dry the purified product under high vacuum to remove any residual solvent.

Purification Workflow Diagram

The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique for this compound.

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization (e.g., Hexane/EtOAc) is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) is_solid->chromatography No (Oil) is_pure_recrys Is the product pure by TLC/NMR? recrystallize->is_pure_recrys end_recrys Pure Product is_pure_recrys->end_recrys Yes is_pure_recrys->chromatography No is_pure_chrom Is the product pure by TLC/NMR? chromatography->is_pure_chrom end_chrom Pure Product is_pure_chrom->end_chrom Yes troubleshoot Troubleshoot Separation is_pure_chrom->troubleshoot No change_eluent Optimize Eluent System troubleshoot->change_eluent change_phase Change Stationary Phase (e.g., Alumina) troubleshoot->change_phase change_eluent->chromatography change_phase->chromatography

Caption: Decision workflow for purification of this compound.

troubleshooting failed reactions with 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine in their synthetic endeavors. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios designed to address common and complex challenges encountered during palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a clear rationale grounded in mechanistic principles to empower your research.

Section 1: Understanding Your Reagent

Before troubleshooting a reaction, it is critical to understand the properties of your starting material. This compound is a versatile building block, but its structure presents unique considerations.

  • The C-I Bond: The carbon-iodine bond is the most labile of the carbon-halogen bonds, facilitating a rapid oxidative addition to a Pd(0) catalyst, which is typically the first step in a cross-coupling cycle.[1] This high reactivity allows for milder reaction conditions compared to analogous bromo- or chloro-pyridines.

  • The Pyridine Core: The pyridine nitrogen is a Lewis basic site. This inherent basicity means the substrate itself can act as a ligand to the palladium center. This coordination can sometimes be non-productive, sequestering the active catalyst and leading to lower conversion rates—a phenomenon known as catalyst poisoning.[2]

  • The 2-(2,2,2-trifluoroethoxy) Group: This substituent is strongly electron-withdrawing, which influences the electronic properties of the pyridine ring, making the C-I bond more susceptible to oxidative addition. It is generally stable under the basic conditions of most cross-coupling reactions.[3]

Section 2: General Troubleshooting for Failed Reactions

This section addresses broad issues applicable to any cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) involving this compound.

FAQ 1: My reaction shows no conversion, and I only recover my starting material. What are the first things I should check?

When a reaction fails to initiate, a systematic check of the foundational parameters is crucial. The issue almost always lies with one of three areas: inactive catalysis, presence of inhibitors, or incorrect stoichiometry.

Troubleshooting Workflow: No Reaction

start Reaction Failure: No Product Formation reagents Step 1: Verify Reagents - Purity of Iodopyridine? - Activity of Boronic Acid/Amine/Alkyne? - Anhydrous Solvent? - Correct & Dry Base? start->reagents catalyst Step 2: Check Catalyst System - Pre-catalyst or Pd(II) source? - Ligand oxidized? - Correct Pd:Ligand ratio? - In-situ reduction of Pd(II) failing? reagents->catalyst Reagents OK atmosphere Step 3: Confirm Inert Atmosphere - Thoroughly degassed? - Positive pressure of N2/Ar? - No leaks in the system? catalyst->atmosphere Catalyst OK result Systematic Optimization atmosphere->result Atmosphere OK

Caption: Initial checks for a completely failed reaction.

Detailed Checklist & Explanation:

  • Reagent Integrity:

    • Solvents & Base: Ensure all solvents are anhydrous and reagents are dry. Moisture can hydrolyze coupling partners (especially boronic acids) and poison the catalyst. Bases like K₂CO₃ or K₃PO₄ should be freshly ground and dried.[4]

    • Coupling Partner: Boronic acids can degrade upon storage, leading to homocoupling or inactivity. Use a freshly purchased or properly stored batch. Terminal alkynes can dimerize (Glaser coupling), especially if copper salts are used in the presence of oxygen.[5]

  • Catalyst Activity:

    • Palladium Source: Are you using a Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))? Pd(II) sources require in-situ reduction to the active Pd(0) species. This reduction can fail if the conditions are not suitable (e.g., lack of a reducing agent like a phosphine ligand or amine).[6] Consider using a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) which generates the active LPd(0) species more reliably.

    • Ligand Quality: Phosphine ligands are susceptible to oxidation. If your ligand appears clumpy or has lost its characteristic crystalline appearance, it may be oxidized and unable to properly coordinate to the palladium.

  • Reaction Atmosphere:

    • Oxygen Removal: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote side reactions like boronic acid homocoupling.[7] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.

Section 3: Troubleshooting Specific Side Products

Observing new spots on your TLC plate is a common issue. Identifying these byproducts is key to rectifying the reaction conditions.

FAQ 2: I see a major byproduct that is more nonpolar than my starting material. Mass spectrometry suggests it's the pyridine ring without the iodine. What is happening?

You are observing protodeiodination (or hydrodeiodination), a common side reaction where the iodine atom is replaced by a hydrogen atom.[7] This is particularly prevalent with electron-deficient N-heterocycles.

Mechanism of Protodeiodination: The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including reaction of the palladium complex with trace water, base, or even certain solvents. This Pd-H species can then undergo reductive elimination with the coordinated pyridine to yield the undesired byproduct.

Solutions to Minimize Protodeiodination:

StrategyRationaleRecommended Action
Use Anhydrous Conditions Minimizes the primary source of protons for Pd-H formation.Flame-dry glassware. Use freshly distilled or commercially available anhydrous solvents. Ensure the base is anhydrous.[7]
Optimize the Base Strong alkoxide bases (e.g., NaOtBu) or hydroxide bases can be sources of hydrides or promote reactions with trace water.Switch to non-hydroxide bases like K₃PO₄, Cs₂CO₃, or CsF. These are generally less prone to promoting protodehalogenation.
Increase Reaction Rate If the desired cross-coupling is kinetically slow, the competing protodeiodination pathway can dominate.Use a more active catalyst system. Modern biarylphosphine ligands (e.g., SPhos, XPhos) often accelerate the cross-coupling rate significantly compared to older ligands like PPh₃.[8]
Solvent Choice Certain solvents, particularly alcohols, can act as hydride donors.Use aprotic solvents like dioxane, toluene, or THF.
FAQ 3: My Suzuki reaction is giving me a significant amount of a symmetrical biaryl product derived from my boronic acid. How do I prevent this?

This is boronic acid homocoupling . It is a clear indication that oxygen is present in your reaction, as the mechanism often involves oxidative coupling of the boronic acid on the palladium center.

Troubleshooting Homocoupling:

start Problem: Boronic Acid Homocoupling degas Improve Degassing Protocol - Use Freeze-Pump-Thaw (3x) - Purge solvent with Ar for >30 min start->degas pd_source Switch Palladium Source - Use a Pd(0) source like Pd(PPh₃)₄ - Use modern air-stable precatalyst start->pd_source stale_reagents Check Reagent Quality - Use fresh boronic acid - Ensure base is not hydrated start->stale_reagents result Reduced Homocoupling degas->result pd_source->result stale_reagents->result

Caption: Key strategies to combat boronic acid homocoupling.

Detailed Actions:

  • Rigorous Degassing: This is the most critical step. Ensure your reaction flask and solvents are scrupulously freed of oxygen. Maintain a positive pressure of an inert gas throughout the reaction.[4]

  • Use a Pd(0) Source: Starting with a Pd(II) source requires an in-situ reduction step. If this step is inefficient, the remaining Pd(II) can promote homocoupling. Using a direct Pd(0) source can sometimes mitigate this issue.

  • Reagent Purity: Old or impure boronic acids are more prone to homocoupling.

Section 4: Reaction-Specific Troubleshooting

While the general principles apply, each named reaction has its own nuances, especially with a substrate like this compound.

FAQ 4: My Buchwald-Hartwig amination is sluggish or fails, even though aryl iodides are supposed to be reactive. Why might this be?

While the C-I bond's reactivity is high, two specific issues can arise with this substrate in Buchwald-Hartwig couplings:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst, competing with the desired amine nucleophile and slowing down the catalytic cycle.

  • Iodide Inhibition: In Buchwald-Hartwig reactions, the iodide anion generated after oxidative addition can form stable, unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle. This can make aryl iodides paradoxically less effective than bromides in some cases.[6]

Solutions for Failed Buchwald-Hartwig Aminations:

StrategyRationaleRecommended Action
Ligand Selection Bulky, electron-rich biarylphosphine ligands can promote the reductive elimination step and disfavor the formation of inactive catalyst states.Use ligands like XPhos , SPhos , or RuPhos . These are often superior to older ligands like DPPF or BINAP for challenging heteroaromatic substrates.[9]
Use a Strong, Non-Coordinating Base A strong base is needed to deprotonate the amine, but it should not coordinate strongly to the palladium.Sodium tert-butoxide (NaOtBu) is a common choice. If base-sensitive functional groups are present, a weaker base like Cs₂CO₃ or K₃PO₄ can be tried, but may require a more active catalyst system.
Solvent Choice Toluene is often favored for Buchwald-Hartwig reactions involving aryl iodides because the resulting iodide salts are poorly soluble, which can help drive the reaction and minimize catalyst inhibition.[6]Use anhydrous toluene or dioxane as the solvent.
Use a Precatalyst Modern precatalysts are designed for high activity and to avoid the formation of off-cycle species.Employ a commercially available precatalyst like XPhos Pd G3 or SPhos Pd G2 .
FAQ 5: My Sonogashira coupling is giving a complex mixture of products, including what appears to be a dimer of my alkyne.

The Sonogashira reaction is sensitive to several parameters, and the formation of alkyne homocoupling (Glaser coupling) is a classic failure mode.

Key Optimization Parameters for Sonogashira Coupling:

ParameterRecommended Starting PointTroubleshooting ActionRationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%), CuI (1-5 mol%)Try a copper-free protocol. Use a more active ligand like XPhos.The copper co-catalyst is often the main culprit for Glaser coupling, especially in the presence of O₂.[5] Copper-free methods can avoid this.
Base Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)Use a bulkier amine base like diisopropylethylamine (DIPEA). Ensure the amine is freshly distilled.The amine acts as both the base and often the solvent. Impurities or oxidation can inhibit the reaction.[10]
Atmosphere Strict Inert (Ar/N₂)Re-evaluate your degassing procedure. Ensure no air can enter the reaction vessel.Oxygen is the primary driver of Glaser homocoupling.[5]
Temperature Room Temperature to 60 °CStart at room temperature. The high reactivity of the C-I bond often does not require high heat.Higher temperatures can lead to catalyst decomposition and more side products.

Section 5: Experimental Protocols

The following is a generalized starting protocol for a Suzuki-Miyaura coupling. It should be used as a baseline for optimization.

General Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).

  • Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Via syringe, add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio). The solvent should have been previously sparged with argon for at least 30 minutes.

  • Place the flask in a pre-heated oil bath (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this versatile but often sensitive substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maximize yield, minimize side products, and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is failing or giving very low yields. What are the most common initial culprits?

A1: Low yields with this substrate are a frequent challenge. The primary issues often stem from the inherent properties of the pyridine ring. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and inhibiting catalytic turnover.[1][2] Before extensive optimization, verify these key points:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.[2][3]

  • Reagent Purity: Impurities in your starting material, coupling partner, base, or solvent can act as catalyst poisons.[3][4]

  • Ligand Choice: Standard ligands may be ineffective. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to shield the palladium center from the pyridine nitrogen and promote the desired catalytic cycle.[1][2]

Q2: How does the 2-(2,2,2-trifluoroethoxy) group affect the reaction?

A2: The trifluoroethoxy group is strongly electron-withdrawing. This electronic effect influences the reactivity of the C-I bond, potentially making the oxidative addition step of the catalytic cycle more favorable compared to less electron-deficient aryl iodides.[5] However, it can also impact the overall electron density of the pyridine ring, which may alter its interaction with the catalyst. The primary challenge remains the pyridine nitrogen's inhibitory effect.

Q3: Is it better to use a Pd(0) or Pd(II) precatalyst?

A3: Both can be effective, but they have different activation requirements.

  • Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require in situ reduction to the active Pd(0) state. This reduction is often facilitated by phosphine ligands, amines, or other reagents in the mixture.[3][6] If this reduction is inefficient, the catalytic cycle will not initiate effectively.

  • Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) do not require a reduction step but can be more sensitive to air and decomposition.

  • Modern Precatalysts: For challenging substrates, third-generation (G3) Buchwald palladacycles or PEPPSI™ catalysts are often more reliable.[7] They are designed to generate the active LPd(0) catalyst cleanly and efficiently, which is crucial for success.[7]

Q4: Can I simply increase the catalyst loading to improve a low-yielding reaction?

A4: While insufficient catalyst is a potential cause for low yield, simply increasing the loading is not always the solution and can be counterproductive. High catalyst concentrations can sometimes lead to the formation of palladium black (aggregated, inactive palladium) or promote undesired side reactions.[1] A systematic optimization is necessary to find the ideal loading, as detailed in the troubleshooting guides below.

Troubleshooting Guides: From Low Yield to Optimized Process

This section provides a structured approach to resolving common issues encountered with this compound.

Problem 1: Low or No Product Conversion

Your reaction shows significant unreacted starting material after the expected reaction time.

start Low / No Conversion check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert Step 1 check_catalyst Assess Catalyst System (Precatalyst & Ligand) start->check_catalyst Step 2 check_conditions Review Conditions (Base, Solvent, Temp.) start->check_conditions Step 3 sol_inert Degas Solvents Rigorously Use High-Purity Reagents check_inert->sol_inert sol_catalyst Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Use Modern Precatalysts (G3) check_catalyst->sol_catalyst sol_conditions Screen Bases & Solvents Optimize Temperature check_conditions->sol_conditions optimize Systematically Optimize Catalyst Loading sol_inert->optimize sol_catalyst->optimize sol_conditions->optimize

Caption: A systematic workflow for troubleshooting low-yield reactions.

  • Cause: Catalyst Inhibition/Deactivation by Pyridine Nitrogen

    • Explanation: The most common failure mode for pyridine-containing substrates is the coordination of the nitrogen lone pair to the palladium center, effectively poisoning the catalyst.[1][2] Standard ligands like PPh₃ are often insufficient to prevent this.

    • Solution: Employ sterically hindered, electron-rich ligands that form stable, bulky complexes around the palladium. This bulk physically blocks the pyridine nitrogen from coordinating while the electron-rich nature promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8]

    Table 1: Example Ligand Screening for a Suzuki-Miyaura Coupling

    Precatalyst (2 mol%) Ligand (4 mol%) Base Solvent Temp (°C) Yield (%)
    Pd₂(dba)₃ PPh₃ K₂CO₃ Dioxane/H₂O 100 <5
    Pd₂(dba)₃ P(t-Bu)₃ K₂CO₃ Dioxane/H₂O 100 45
    Pd₂(dba)₃ SPhos K₃PO₄ Dioxane/H₂O 100 88

    | XPhos Pd G3 | (Internal) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |

  • Cause: Suboptimal Catalyst Loading

    • Explanation: The "optimal" catalyst loading is a balance. Too little, and the reaction stalls due to the natural rate of catalyst decomposition over time. Too much, and you risk cost inefficiency, difficult purification, and potential side reactions like the formation of palladium black.[1]

    • Solution: Once a promising catalyst/ligand system is identified (e.g., XPhos Pd G3), perform a systematic screen of the catalyst loading to find the minimum amount required for efficient conversion.

    Protocol: Catalyst Loading Optimization Screen

    • Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the optimized base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]

    • Catalyst Addition: Prepare a stock solution of the chosen catalyst (e.g., XPhos Pd G3) in the reaction solvent. Add varying amounts of the stock solution to each vial to achieve final catalyst loadings of 0.5, 1.0, 2.0, and 5.0 mol%.

    • Reaction: Seal the vials, purge with argon, and add the degassed solvent. Heat the reactions to the optimized temperature and monitor by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h).

    • Analysis: Quench the reactions at the point of maximum conversion of the starting material. Analyze the crude reaction mixtures by LC-MS or ¹H NMR with an internal standard to determine the yield for each catalyst loading.

    Table 2: Example Results of Catalyst Loading Optimization

    Entry Catalyst Loading (mol%) Time (h) Conversion (%) Notes
    1 0.5 12 65 Reaction is sluggish
    2 1.0 12 92 Efficient conversion
    3 2.0 4 >98 Optimal: Fast and complete

    | 4 | 5.0 | 4 | >98 | No significant rate increase over 2.0 mol%; visible Pd black formation |

Problem 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)

You observe significant impurities, such as the homocoupling of your boronic acid (in Suzuki reactions) or the replacement of the iodine with hydrogen.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-I Trans Transmetalation or Amine Coordination OxAdd->Trans + Nu-M or Nu-H Homocoupling Homocoupling (O₂ presence) OxAdd->Homocoupling O₂ Dehalogenation Hydrodehalogenation (H₂O, base) OxAdd->Dehalogenation H₂O RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Releases Product Product Product (Ar-Nu) RedElim->Product

Caption: A generic Pd cross-coupling cycle showing key failure points.

  • Cause: Homocoupling of Boronic Acid (Suzuki Reaction)

    • Explanation: This side reaction is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid reagent.[2]

    • Solution:

      • Rigorous Degassing: Improve your degassing procedure. Use a freeze-pump-thaw technique (3 cycles) for the solvent and ensure the reaction is maintained under a strict inert atmosphere.

      • Pd(0) Source: Using a well-defined Pd(0) precatalyst can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources, which can be less controlled.[2]

  • Cause: Hydrodehalogenation (Replacement of -I with -H)

    • Explanation: This occurs when the oxidative addition complex reacts with a proton source (like trace water) before the desired coupling partner. It can be promoted by certain bases or when the transmetalation/coupling step is slow.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents, solvents, and the base are rigorously dried. Use freshly distilled solvents or those from a sure-seal bottle.

      • Base Selection: Sometimes, a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃ can minimize this side reaction compared to stronger bases.[4] The solubility of the base is also a critical factor.[4]

      • Optimize Ligand-to-Metal Ratio: An insufficient ligand-to-palladium ratio can lead to less stable catalytic species that are more prone to decomposition pathways, including those leading to hydrodehalogenation.[1] A 2:1 ligand-to-Pd ratio is a common starting point for monodentate ligands.

References

solvent effects in 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the experimental nuances of this versatile building block. The unique electronic properties of this molecule—namely, the electron-deficient pyridine core further deactivated by the adjacent iodo and trifluoroethoxy substituents—present specific challenges and opportunities in synthesis. This guide provides in-depth, causality-driven answers to common issues, focusing on the critical role of solvent effects.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during reactions involving this compound, with a primary focus on palladium-catalyzed cross-coupling reactions.

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or failing completely. How does my choice of solvent contribute to this?

Answer: Failure in a Suzuki-Miyaura coupling with this substrate is frequently tied to suboptimal solvent selection. The solvent's role is not merely to dissolve reactants; it fundamentally influences every step of the catalytic cycle.[1][2]

Core Issues & Causal Explanations:

  • Poor Solubility of the Base: The inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid in the transmetalation step. If the base is insoluble in your solvent system, the reaction will not proceed efficiently.

    • Insight: In anhydrous, non-polar solvents like toluene, the base has negligible solubility. This is why aqueous co-solvents are critical. The water/organic solvent ratio can dramatically influence reaction performance by affecting the base's availability.[3]

  • Catalyst Stability and Activity: The solvent coordinates with the palladium center and can affect catalyst stability and reactivity.[1][3]

    • Polar Aprotic Solvents (DMF, DMSO, MeCN): These solvents can stabilize charged palladium species and polar transition states, which can be beneficial for the oxidative addition step, especially with electron-deficient aryl halides.[4][5] However, they can also sometimes coordinate too strongly, inhibiting other steps or leading to catalyst decomposition at high temperatures.

    • Ethereal Solvents (Dioxane, THF): These are excellent general-purpose solvents that balance polarity and coordinating ability. 1,4-Dioxane is often preferred due to its higher boiling point, allowing for a wider thermal window.

    • Non-polar Solvents (Toluene): Toluene is a poor solvent for the inorganic base and the boronic acid partner. It is typically used in biphasic systems with water.

  • Transmetalation Rate: The transfer of the organic group from boron to palladium is highly sensitive to the solvent. Protic solvents can solvate and stabilize the boronate species, facilitating the process. However, excessive water can lead to competitive protodeboronation (hydrolysis) of the boronic acid, a known issue especially with sensitive heteroaryl boronic acids.[6][7]

Troubleshooting Workflow:

Below is a logical workflow to diagnose solvent-related issues in your Suzuki-Miyaura coupling.

G start Low or No Product Yield q1 Is the base (e.g., K2CO3) soluble? start->q1 sol1 Action: Switch to a biphasic system (e.g., Dioxane/H2O 4:1) or use a phase-transfer catalyst. q1->sol1 No q2 Is the reaction temperature appropriate for the solvent's boiling point? q1->q2 Yes sol2 Action: Switch to a higher-boiling solvent (e.g., THF -> Dioxane) for higher temperatures or use a sealed vessel. q2->sol2 No q3 Was the solvent thoroughly degassed? q2->q3 Yes sol3 Action: Implement rigorous degassing (3x freeze-pump-thaw cycles or prolonged Ar sparging) to protect the Pd(0) catalyst. q3->sol3 No q4 Is protodeboronation suspected? q3->q4 Yes sol4 Action: Reduce water content, use K3PO4 as the base, or switch to a more stable boronic ester (e.g., MIDA, pinacol). q4->sol4 Yes

Caption: Troubleshooting workflow for solvent effects in Suzuki-Miyaura couplings.

Question 2: I am observing significant starting material decomposition and the formation of dark, insoluble materials. Could the solvent be responsible?

Answer: Yes, the solvent choice, in combination with temperature and base, can lead to substrate or catalyst degradation.

  • Causality: this compound is an electron-deficient heterocycle.[8][9] In the presence of a strong base and a coordinating polar aprotic solvent like DMF or DMSO at high temperatures, side reactions can occur. These can include nucleophilic attack by the base or solvent-derived impurities on the pyridine ring. Furthermore, palladium catalysts can agglomerate into inactive palladium black, especially in solvents that poorly stabilize the catalytic species, a process often accelerated by high temperatures.[3]

  • Troubleshooting Steps:

    • Lower the Temperature: If using a high-boiling solvent like DMF, try reducing the reaction temperature.

    • Change the Solvent: Switch to a less aggressive solvent system like Dioxane/Water or THF/Water. These are generally less prone to causing substrate degradation.

    • Check Solvent Purity: Impurities in solvents, such as amines in old DMF or peroxides in unstabilized THF, can poison the catalyst or react with the substrate.[3] Always use high-purity, freshly opened, or properly stored solvents.

Question 3: How do polar protic vs. polar aprotic solvents affect nucleophilic aromatic substitution (SNAr) at the 3-position?

Answer: While the C-I bond is primarily exploited for cross-coupling, SNAr is another potential pathway, though less common. The solvent's ability to stabilize the key intermediate and solvate the nucleophile is paramount.[10][11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the solvents of choice for SNAr. They possess large dipole moments that can stabilize the negatively charged Meisenheimer complex, the key intermediate in the SNAr mechanism.[10][12] Crucially, they solvate cations well but leave anions (the nucleophile) relatively "naked" and highly reactive.[13] This enhances nucleophilicity and accelerates the reaction.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents are generally poor choices for SNAr. They are strong hydrogen bond donors and will form a tight solvation shell around the anionic nucleophile.[14][15] This energetic stabilization drastically reduces the nucleophile's reactivity and its ability to attack the electron-deficient pyridine ring.[16]

Caption: Influence of solvent type on SNAr reaction rates.

Data & Protocols

Table 1: Solvent System Comparison for a Model Suzuki-Miyaura Coupling

The following table summarizes typical outcomes for the coupling of this compound with 4-methoxyphenylboronic acid. Conditions: Pd(PPh₃)₄ (2 mol%), Base (2.0 eq.), 80-100 °C.

Solvent System (v/v)BaseTypical Temp. (°C)Relative RateCommon Issues
1,4-Dioxane / H₂O (4:1)K₂CO₃100Excellent Potential for peroxide formation in aged solvent.
Toluene / H₂O (4:1)K₂CO₃100Good-ExcellentBiphasic, requires vigorous stirring.
THF / H₂O (4:1)Cs₂CO₃66 (reflux)ModerateLower temperature may require longer reaction times.
DMFK₃PO₄100GoodPotential for substrate/catalyst degradation.
Acetonitrile / H₂O (4:1)K₂CO₃82 (reflux)Moderate-GoodSelectivity can sometimes be an issue in complex systems.[4][5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a self-validating starting point for optimization. It includes checkpoints for monitoring reaction progress.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inerting: Seal the flask with a septum and cycle between vacuum and argon backfill three times to establish an inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Via syringe, add anhydrous 1,4-dioxane followed by degassed deionized water to achieve a 4:1 v/v ratio. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Checkpoint 1 (1 hour): After 1 hour, carefully and quickly take a small aliquot from the reaction mixture under a positive flow of argon. Quench with water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS.

    • Expected Outcome: You should observe the formation of a new, less polar product spot and a decrease in the intensity of the starting iodide spot. If no conversion is observed, re-evaluate degassing, base, and catalyst activity.

  • Monitoring: Continue to monitor the reaction every 1-2 hours until consumption of the starting material is complete (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

References

Technical Support Center: Synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions about the synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine, this guide provides in-depth troubleshooting strategies and frequently asked questions to help you manage impurities and optimize your reaction conditions. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the "why" behind each step, empowering you to make informed decisions in your laboratory.

This guide is structured to address the most common challenges encountered during the synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals. We will explore common impurities, their origins, and effective strategies for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and scalable synthesis involves a two-step process:

  • Halogen Exchange: Starting from 2-chloro-3-iodopyridine, a nucleophilic aromatic substitution (SNAr) reaction is performed with 2,2,2-trifluoroethanol. This reaction is typically mediated by a strong base in an aprotic polar solvent.

  • Direct Iodination: An alternative, though often less regioselective, route involves the direct iodination of 2-(2,2,2-trifluoroethoxy)pyridine. This method can be more challenging to control and often leads to a mixture of iodinated isomers.

The choice of route often depends on the availability of starting materials and the desired purity profile of the final product.

Q2: What are the primary impurities I should be aware of?

Understanding the potential impurities is the first step in effective management. The main culprits to monitor are:

  • Unreacted Starting Material: Residual 2-chloro-3-iodopyridine.

  • De-iodinated Product: 2-(2,2,2-trifluoroethoxy)pyridine.

  • Isomeric Impurities: Primarily 2-Iodo-3-(2,2,2-trifluoroethoxy)pyridine, especially if the reaction conditions are not well-controlled.

  • Solvent Adducts: Depending on the solvent and base used, side reactions can lead to the formation of solvent-related impurities.

Troubleshooting Guide: A Deeper Dive

This section provides a problem-oriented approach to resolving common issues during the synthesis.

Problem 1: High Levels of Unreacted 2-chloro-3-iodopyridine

Symptoms:

  • TLC analysis shows a persistent spot corresponding to the starting material.

  • GC-MS or LC-MS analysis indicates a significant percentage of 2-chloro-3-iodopyridine in the crude reaction mixture.

Root Causes & Solutions:

  • Insufficient Base: The alkoxide of 2,2,2-trifluoroethanol, formed by the reaction with a base, is the active nucleophile. Incomplete deprotonation will lead to a slower and incomplete reaction.

    • Solution: Ensure at least one equivalent of a strong, non-nucleophilic base is used. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. For scalability and safety, potassium carbonate (K2CO3) can be effective, but may require higher temperatures and longer reaction times.

  • Low Reaction Temperature: The SNAr reaction has a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature. A typical range is 80-120 °C, depending on the solvent. Monitor the reaction progress by TLC or LC-MS to avoid the formation of degradation products at excessive temperatures.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the charge separation in the Meisenheimer complex intermediate.

    • Solution: Aprotic polar solvents such as DMF, DMAc, or NMP are generally preferred. Ensure the solvent is anhydrous, as water can consume the base and hydrolyze the starting material.

Workflow for Optimizing the Reaction:

Caption: Troubleshooting workflow for incomplete reaction.

Problem 2: Presence of the De-iodinated Impurity

Symptoms:

  • A significant peak corresponding to 2-(2,2,2-trifluoroethoxy)pyridine is observed in the mass spectrometry analysis.

Root Causes & Solutions:

  • Reductive Dehalogenation: This can occur in the presence of certain catalysts or reducing agents.

    • Solution: Scrutinize all reagents for potential contaminants that could act as reducing agents. If using a palladium catalyst for a different transformation, ensure its complete removal before proceeding.

  • Protonolysis: In the presence of a proton source, the iodo group can be replaced by a hydrogen atom.

    • Solution: Ensure the reaction is conducted under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware.

Problem 3: Formation of Isomeric Impurities

Symptoms:

  • NMR analysis shows complex aromatic signals that are not consistent with the desired product.

  • LC-MS reveals multiple peaks with the same mass-to-charge ratio.

Root Causes & Solutions:

  • High Reaction Temperatures: At elevated temperatures, thermodynamic control can lead to isomerization.

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. A temperature screening study can identify the optimal balance.

  • Incorrect Starting Material: Ensure the starting material is indeed 2-chloro-3-iodopyridine and not a mixture of isomers.

    • Solution: Verify the purity and identity of the starting material by NMR and melting point analysis before starting the reaction.

Data Summary for Temperature Optimization:

Temperature (°C)Reaction Time (h)Conversion (%)Desired Product (%)Isomeric Impurity (%)
80247598< 1
1001295962
1206>99925

Note: These are representative data and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-3-iodopyridine (1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF, 10 vol).

  • Add 2,2,2-trifluoroethanol (1.2 eq.) followed by portion-wise addition of sodium hydride (1.2 eq., 60% dispersion in mineral oil) at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization

For removing minor impurities and obtaining a highly pure product, recrystallization can be very effective.

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., heptane or a mixture of heptane and ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Strategy Flowchart:

Caption: General purification workflow for the final product.

stability issues of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and reactivity challenges encountered during its use in chemical synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, often employed in cross-coupling reactions to introduce the trifluoroethoxypyridine motif. However, its unique electronic and steric properties can present stability challenges under certain reaction conditions. This guide provides in-depth, field-proven insights to help you navigate these issues and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter in a question-and-answer format, focusing on the causality behind experimental choices.

Issue 1: Low Yields in Suzuki-Miyaura Coupling Reactions

Question: I am experiencing low yields and incomplete conversion in a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate are often multifactorial, stemming from the electronic nature of the pyridine ring and potential side reactions. The 2-(2,2,2-trifluoroethoxy) group is electron-donating, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the C-I bond.[1][2]

Potential Causes and Solutions:

  • Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for this electron-rich substrate.[1]

    • Solution: Employ more electron-rich and bulky phosphine ligands that are known to facilitate oxidative addition.[1] Ligands from the Buchwald biarylphosphine family, such as SPhos and XPhos, are excellent choices for challenging electron-rich aryl halides.[1]

  • Protodeboronation of the Boronic Acid: Under basic conditions, especially with excess water, your boronic acid partner can be converted to the corresponding arene, reducing the amount available for cross-coupling.[1]

    • Solution:

      • Use anhydrous solvents to minimize this side reaction.

      • Opt for milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over strong hydroxides.[1]

      • Consider using boronic esters (e.g., pinacol esters) which are generally more stable to these conditions.

  • Iodide Poisoning of the Catalyst: The iodide leaving group can coordinate to the palladium center, potentially forming inactive dimeric species and slowing down the catalytic cycle.[2]

    • Solution: While less common, if suspected, the addition of iodide scavengers or using specific ligand systems can mitigate this.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene.

  • Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, filter through celite, and perform a standard aqueous work-up followed by purification.

Issue 2: Decomposition Observed in Buchwald-Hartwig Amination

Question: When attempting a Buchwald-Hartwig amination, I observe significant decomposition of my starting material, this compound, and the formation of side products. How can I prevent this?

Answer:

Decomposition in Buchwald-Hartwig aminations with this substrate can be attributed to the reaction conditions, particularly the choice of base and temperature, which can lead to side reactions like hydrodehalogenation or cleavage of the trifluoroethoxy group.

Potential Causes and Solutions:

  • Hydrodehalogenation: A common side reaction in palladium-catalyzed couplings is the replacement of the iodide with a hydrogen atom, leading to the formation of 2-(2,2,2-trifluoroethoxy)pyridine.[3] This can occur via β-hydride elimination from the palladium-amido intermediate.[3]

    • Solution:

      • Use a non-coordinating, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

      • Employ bulky phosphine ligands (e.g., XPhos, RuPhos) which can favor reductive elimination over β-hydride elimination.

  • Cleavage of the Trifluoroethoxy Group: While generally stable, the trifluoroethoxy ether linkage can be susceptible to cleavage under harsh basic or acidic conditions, especially at elevated temperatures.[4][5]

    • Solution:

      • Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Avoid excessively strong bases if possible, or use them at lower temperatures.

      • Ensure the reaction medium is not acidic during work-up if the product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere to prevent potential degradation over time.

Q2: Can the trifluoroethoxy group act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions?

A2: Yes, the 2,2,2-trifluoroethoxy group can function as a leaving group in SNAr reactions, particularly with highly activated heteroaryl systems. This makes it a hydrolytically stable alternative to a chloro-substituent in some cases.[6]

Q3: Are there any known incompatibilities with common reagents or solvents?

A3: Strong acids can lead to ether cleavage.[4][7] Strong bases at high temperatures may also promote decomposition. While generally stable in common organic solvents, prolonged heating in protic solvents should be approached with caution.

Q4: I am observing the formation of 2-hydroxy-3-iodopyridine as a byproduct. What is the cause?

A4: The formation of 2-hydroxy-3-iodopyridine suggests hydrolysis of the trifluoroethoxy group. This can occur if there is residual water in your reaction mixture, particularly when using strong bases at elevated temperatures. Ensure all reagents and solvents are anhydrous.

Data Summary

IssuePotential CauseRecommended Solution
Low Suzuki Coupling Yield Slow oxidative additionUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
ProtodeboronationUse anhydrous solvents and milder bases (K₂CO₃, Cs₂CO₃).
Decomposition in Buchwald-Hartwig Amination HydrodehalogenationEmploy sterically hindered bases (NaOtBu) and bulky ligands.
Ether CleavageUse lower reaction temperatures and avoid harsh acidic/basic conditions.
Formation of 2-hydroxypyridine byproduct HydrolysisEnsure strictly anhydrous reaction conditions.

Visualizing Reaction Pathways

Troubleshooting Logic for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Suboptimal Catalyst? Start->Catalyst Base Harsh Base/Water? Catalyst->Base No Solution_Catalyst Use Buchwald Ligands (e.g., SPhos, XPhos) Catalyst->Solution_Catalyst Yes Temp Temperature Too Low? Base->Temp No Solution_Base Use Anhydrous Solvent & Milder Base (K2CO3) Base->Solution_Base Yes Solution_Temp Increase Temperature (monitor for degradation) Temp->Solution_Temp Yes Success Improved Yield Temp->Success No/Other Solution_Catalyst->Success Solution_Base->Success Solution_Temp->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Potential Side Reactions in Palladium Catalysis

Side_Reactions cluster_desired Desired Cross-Coupling cluster_side Side Reactions A Ar-I + Nu-M B Ar-Nu A->B [Pd], Base C Hydrodehalogenation (Ar-H) A->C D Protodeboronation (for Suzuki: Nu-H) A->D E Ether Hydrolysis (Ar-OH) A->E

Caption: Desired vs. potential side reactions for this compound.

References

Technical Support Center: Overcoming Reactivity Challenges with 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine. This guide is designed to provide in-depth troubleshooting and practical solutions for the common reactivity challenges encountered with this electron-deficient heterocyclic building block. We will delve into the underlying chemical principles governing its reactivity and offer field-proven strategies to ensure the success of your cross-coupling reactions.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Q1: Why is my cross-coupling reaction with this compound sluggish or failing?

A1: The low reactivity of this substrate can be attributed to a combination of steric and electronic factors. The pyridine nitrogen and the adjacent trifluoroethoxy group are strongly electron-withdrawing, which reduces the electron density of the aromatic ring.[1][2] This makes the C-I bond less susceptible to oxidative addition by a palladium(0) catalyst, a crucial first step in most cross-coupling catalytic cycles.[3][4][5] Additionally, the trifluoroethoxy group at the 2-position can sterically hinder the approach of the bulky palladium catalyst to the C-I bond at the 3-position.

Q2: I'm observing decomposition of my starting material. What could be the cause?

A2: While the C-I bond is the primary site for cross-coupling, side reactions can occur under harsh conditions. Strong bases or high temperatures might lead to nucleophilic aromatic substitution (SNAr) of the trifluoroethoxy group, although this is less likely than with other leaving groups.[6][7] Another possibility is proto-deiodination, where the iodo group is replaced by a hydrogen atom, especially in the presence of a hydrogen source and a sufficiently active catalyst.

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is critical for activating this challenging substrate. Electron-rich and sterically hindered phosphine ligands are generally preferred as they promote the oxidative addition step.[8][9] For Suzuki-Miyaura couplings, ligands like S-Phos, X-Phos, or RuPhos are excellent starting points. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands are often necessary.[3][4][5][10] Pre-formed palladium(II) pre-catalysts are often more stable and provide more reproducible results than generating the active palladium(0) species in situ from sources like Pd(OAc)2 or Pd2(dba)3.[11]

Q4: What is the best solvent and base combination to start with?

A4: The optimal solvent and base are highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, a common starting point is a mixture of an ethereal solvent like dioxane or THF with water, and a moderately strong inorganic base such as K2CO3 or K3PO4.[12] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS in an aprotic solvent such as toluene or dioxane is typically required.[5]

Q5: Should I be concerned about the purity of my this compound?

A5: Absolutely. Impurities from the synthesis of the starting material can poison the catalyst. For instance, residual starting materials or byproducts from a Finkelstein reaction used to prepare the iodo-pyridine could interfere with the catalytic cycle.[13] It is highly recommended to purify the substrate by column chromatography or recrystallization before use.

PART 2: Troubleshooting Guides for Specific Cross-Coupling Reactions

This section provides detailed troubleshooting guides for common cross-coupling reactions involving this compound.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[14][15] However, the electron-deficient nature of this compound can make this transformation challenging.

Common Problem: Low to No Product Formation

If you are observing low yields or no formation of the desired biaryl product, consider the following optimization strategies:

1. Enhance Catalytic Activity:

  • Rationale: The rate-limiting step is likely the oxidative addition of the C-I bond to the palladium(0) center. Using a more electron-rich and sterically demanding ligand can accelerate this step.

  • Troubleshooting Steps:

    • Switch from standard ligands like PPh3 to more advanced biaryl phosphine ligands.

    • Increase the catalyst and ligand loading, for example, from 1-2 mol% to 5 mol%.

    • Consider using a pre-formed palladium(II) pre-catalyst for better consistency.

ParameterInitial ConditionRecommended Optimization 1Recommended Optimization 2
Catalyst Pd(PPh3)4Pd(OAc)2 / S-PhosXPhos Pd G3
Ligand -S-Phos-
Loading 2 mol%5 mol%3 mol%
Rationale Standard catalyst, may be insufficient.More active ligand promotes oxidative addition.Air-stable pre-catalyst ensures reliable generation of Pd(0).

2. Optimize Base and Solvent System:

  • Rationale: The base plays a crucial role in the transmetalation step. A stronger base or a different solvent system can improve the solubility of the reagents and accelerate the reaction.

  • Troubleshooting Steps:

    • If using a mild base like Na2CO3, switch to a stronger base like K3PO4 or Cs2CO3.

    • Ensure adequate water is present in ethereal solvents like dioxane or THF to facilitate the transmetalation.

    • For particularly difficult couplings, consider using a polar aprotic solvent like DMF or DMAc.

3. Increase Reaction Temperature:

  • Rationale: Providing more thermal energy can help overcome the activation barrier for the oxidative addition.

  • Troubleshooting Steps:

    • Gradually increase the reaction temperature in 10-20 °C increments.

    • Consider switching to a higher-boiling solvent if the desired temperature exceeds the boiling point of the current solvent.

    • Microwave irradiation can sometimes be effective in driving difficult couplings to completion.[16]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification prep 1. Add 3-Iodo-2-(trifluoroethoxy)pyridine, boronic acid, and base to a dry flask. degas 2. Evacuate and backfill with inert gas (3x). prep->degas add_solvent 3. Add degassed solvent. degas->add_solvent add_catalyst 4. Add Pd catalyst and ligand. add_solvent->add_catalyst heat 5. Heat to desired temperature (e.g., 80-110 °C). add_catalyst->heat monitor 6. Monitor by TLC/LC-MS. heat->monitor quench 7. Cool and quench with water. monitor->quench extract 8. Extract with organic solvent. quench->extract purify 9. Purify by column chromatography. extract->purify

Caption: Optimized workflow for Suzuki-Miyaura coupling.

  • To a dry reaction vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and K3PO4 (2.0-3.0 equiv).

  • Seal the vial and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and any additional ligand if necessary.

  • Stir the mixture at 80-110 °C until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3][10] The reaction is often sensitive to steric hindrance and electronic effects, making the amination of this compound particularly challenging.

Common Problem: Incomplete Conversion and Side Product Formation

If you are struggling with incomplete reactions or observing the formation of hydrodehalogenated byproducts, consider the following:

1. Strengthen the Base and Ligand System:

  • Rationale: A strong, non-nucleophilic base is essential for the deprotonation of the amine and the formation of the palladium-amido complex.[4][5] Bulky, electron-rich ligands are required to facilitate the reductive elimination step, which is often the rate-limiting step for electron-deficient aryl halides.

  • Troubleshooting Steps:

    • Switch from weaker bases like K2CO3 or Cs2CO3 to stronger bases like NaOtBu, KOtBu, or LHMDS.

    • Employ sterically hindered biaryl phosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands.

    • Use a pre-formed palladium pre-catalyst designed for Buchwald-Hartwig aminations.

ParameterInitial ConditionRecommended Optimization 1Recommended Optimization 2
Catalyst Pd2(dba)3Pd(OAc)2 / RuPhosRuPhos Pd G3
Ligand P(tBu)3RuPhos-
Base K3PO4NaOtBuLHMDS
Rationale May not be active enough.More robust ligand and stronger base.Air-stable pre-catalyst and very strong base.

2. Control Reaction Temperature and Time:

  • Rationale: While higher temperatures can increase the reaction rate, they can also promote side reactions like hydrodehalogenation or catalyst decomposition.

  • Troubleshooting Steps:

    • Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction is not progressing.

    • Monitor the reaction closely and stop it once the starting material is consumed to minimize byproduct formation.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification prep 1. Add 3-Iodo-2-(trifluoroethoxy)pyridine, palladium pre-catalyst, ligand, and base to a dry flask. degas 2. Evacuate and backfill with inert gas (3x). prep->degas add_solvent 3. Add degassed solvent. degas->add_solvent add_amine 4. Add the amine. add_solvent->add_amine heat 5. Heat to desired temperature (e.g., 80-100 °C). add_amine->heat monitor 6. Monitor by TLC/LC-MS. heat->monitor quench 7. Cool and quench with water. monitor->quench extract 8. Extract with organic solvent. quench->extract purify 9. Purify by column chromatography. extract->purify

Caption: Optimized workflow for Buchwald-Hartwig amination.

  • To a dry reaction vial, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), any additional ligand, and NaOtBu (1.5-2.0 equiv).

  • Seal the vial, and add this compound (1.0 equiv).

  • Evacuate and backfill with argon or nitrogen three times.

  • Add degassed toluene or dioxane.

  • Add the amine (1.1-1.5 equiv).

  • Stir the mixture at 80-100 °C until the starting material is consumed.

  • Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by silica gel chromatography.

Guide 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted aromatics.[17][18][19] For this compound, ensuring the efficiency of both the palladium and copper catalytic cycles is key.

Common Problem: Low Yield and Glaser Homocoupling

If you are experiencing low yields of the desired product and observing the formation of diyne byproducts from the homocoupling of the terminal alkyne, consider these adjustments:

1. Optimize the Catalyst System and Base:

  • Rationale: A copper(I) co-catalyst is typically used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[17] An amine base is used to deprotonate the alkyne and act as a solvent.

  • Troubleshooting Steps:

    • Ensure your copper(I) source (e.g., CuI) is fresh and of high purity.

    • Use a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions, a stronger base like DBU can be considered.

    • A copper-free Sonogashira protocol can be attempted if Glaser coupling is a persistent issue. This often requires a more specialized ligand.[19]

2. Rigorous Exclusion of Oxygen:

  • Rationale: The Glaser homocoupling is an oxidative process that is promoted by the presence of oxygen.

  • Troubleshooting Steps:

    • Thoroughly degas all solvents and reagents by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Experimental Protocol: Optimized Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification prep 1. Add 3-Iodo-2-(trifluoroethoxy)pyridine, Pd catalyst, and CuI to a dry flask. degas 2. Evacuate and backfill with inert gas (3x). prep->degas add_solvent 3. Add degassed solvent and amine base. degas->add_solvent add_alkyne 4. Add the terminal alkyne. add_solvent->add_alkyne stir 5. Stir at room temperature or with gentle heating. add_alkyne->stir monitor 6. Monitor by TLC/LC-MS. stir->monitor filter 7. Filter through celite. monitor->filter concentrate 8. Concentrate the filtrate. filter->concentrate purify 9. Purify by column chromatography. concentrate->purify

Caption: Optimized workflow for Sonogashira coupling.

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh3)2Cl2 (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill with argon or nitrogen three times.

  • Add degassed THF and triethylamine (2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

PART 3: Understanding the Underlying Chemistry

Reactivity_Factors Substrate This compound Electronic Electronic Effects (Electron-Deficient Ring) Substrate->Electronic Inductive effect of -OCH2CF3 and N atom Steric Steric Hindrance Substrate->Steric Bulky -OCH2CF3 group at ortho position Slow_OA Slow Oxidative Addition to Pd(0) Electronic->Slow_OA Steric->Slow_OA Low_Reactivity Low Reactivity in Cross-Coupling Slow_OA->Low_Reactivity

Caption: Factors contributing to the low reactivity of the substrate.

The core challenge in utilizing this compound stems from its electronic and steric properties. The pyridine nitrogen atom and the strongly inductive trifluoroethoxy group at the C2 position significantly reduce the electron density of the pyridine ring. This deactivation makes the crucial oxidative addition step of the palladium catalyst to the C-I bond at the C3 position energetically more demanding, thus slowing down the entire catalytic cycle. Furthermore, the trifluoroethoxy group can sterically shield the C-I bond, hindering the approach of the bulky palladium catalyst. Overcoming these hurdles requires carefully selected, highly active catalyst systems and optimized reaction conditions that favor the desired transformation over potential side reactions.

By understanding these fundamental principles and applying the systematic troubleshooting strategies outlined in this guide, researchers can successfully employ this compound as a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Validation & Comparative

A Comparative Guide to Iodopyridines in Catalysis: Spotlight on 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Iodopyridines in Modern Synthesis

The functionalization of pyridine rings is a foundational element in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as a versatile and powerful tool for this purpose.[1] Among the various halopyridines used as substrates, iodopyridines are often the reagents of choice due to the inherent reactivity of the carbon-iodine (C-I) bond. This reactivity follows the general trend for halogens: I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[2][3] The weaker C-I bond facilitates the often rate-determining oxidative addition step in the catalytic cycle, enabling reactions to proceed under milder conditions with higher efficiency.[4]

This guide provides an in-depth comparison of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine against other commonly employed iodopyridines in key catalytic transformations. We will explore how the unique electronic and steric profile of this substrate influences its reactivity and provides potential advantages in complex molecular synthesis. The analysis is grounded in established mechanistic principles and supported by comparative data from the literature.

Featured Substrate: this compound

Structure and Predicted Reactivity:

This compound is a highly functionalized heterocyclic building block. Its key features are:

  • A Reactive C-I Bond: Positioned at the 3-position of the pyridine ring, this bond is the primary site for cross-coupling reactions.

  • An Electron-Withdrawing Trifluoroethoxy Group: The -OCH₂CF₃ group at the 2-position significantly lowers the electron density of the pyridine ring. This electron-withdrawing effect is predicted to make the C-I bond more susceptible to oxidative addition by an electron-rich Pd(0) catalyst, potentially accelerating the reaction rate.[5]

  • Steric Influence: The trifluoroethoxy group imparts considerable steric bulk adjacent to the pyridine nitrogen. This can influence the coordination of the substrate to the palladium center and may affect the overall catalytic turnover by modulating ligand association and dissociation.[6][7]

The interplay of these potent electronic and steric effects suggests that this compound is a highly reactive substrate, likely enabling efficient coupling under mild conditions where other, less activated pyridines might falter.

Alternative Iodopyridine Substrates: A Comparative Overview

The selection of an iodopyridine substrate is dictated by the desired substitution pattern and the need for sequential functionalization.

  • Simple Iodopyridines (2-, 3-, and 4-Iodopyridine): These are the fundamental building blocks.[8] The position of the iodine atom influences reactivity, with the C2 and C4 positions being more electron-deficient and thus generally more reactive towards oxidative addition than the C3 position.[2]

  • Dihalopyridines (e.g., 2-Bromo-4-iodopyridine): These substrates are invaluable for regioselective, sequential cross-coupling. The significant difference in reactivity between the C-I and C-Br bonds allows for selective functionalization at the C4-iodo position under mild conditions, leaving the C2-bromo position available for a subsequent, different coupling reaction.[3][4][9]

  • Substituted Iodopyridines (e.g., 3-Fluoro-4-iodopyridine): The presence of additional functional groups, such as fluorine, further modulates the electronic properties of the ring. A fluorine atom, for example, adds another electron-withdrawing element and provides a potential vector for hydrogen bonding interactions.[10]

Performance in Key Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a substrate's utility is its performance in widely used synthetic transformations. Below, we compare the expected performance of this compound with other iodopyridines in three cornerstone reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a pillar of modern synthesis.[11] The reaction's efficiency is highly dependent on the substrate.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the iodopyridine to a Pd(0) catalyst. An electron-deficient pyridine ring, as found in our featured substrate, accelerates this step. The subsequent transmetalation step requires activation of the boronic acid with a base.[11] For substrates like 2-Bromo-4-iodopyridine, high regioselectivity for reaction at the C-I bond is routinely achieved with standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[3][9]

Comparative Data:

SubstrateCatalyst System (Typical)BaseSolventTemp (°C)Approx. Yield (%)Notes
4-IodopyridinePd(PPh₃)₄ (2-5 mol%)K₂CO₃Toluene/H₂O100>90Standard, reliable coupling.[1]
2-Bromo-4-iodopyridinePdCl₂(dppf) (3 mol%)Cs₂CO₃DMF90~88-96Excellent regioselectivity at the C-4 position.[9]
3-Fluoro-4-iodopyridinePd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O80-100HighReactive due to C-I bond and electron-withdrawing fluorine.[10]
3-Iodo-2-(CF₃CH₂O)pyridine Predicted: Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O60-80Predicted: >95Hypothesis: High reactivity from the trifluoroethoxy group may allow for lower temperatures and catalyst loadings.
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines by reacting the iodopyridine with a terminal alkyne, typically using a dual Pd/Cu catalytic system.[12][13]

Causality and Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves a copper(I) acetylide intermediate. The reaction is highly effective for iodopyridines due to the facile oxidative addition step.[12] The choice of an amine base, such as triethylamine, is crucial as it serves both as a base and often as a solvent.[14]

Comparative Data:

SubstrateCatalyst System (Typical)BaseSolventTemp (°C)Approx. Yield (%)Notes
3-IodopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT - 60>90General and efficient for simple iodopyridines.[15]
2-Bromo-4-iodopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT~90-97Highly selective coupling at the C-4 iodo position.[3][9]
3-Fluoro-4-iodopyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFRT - 50HighProvides access to valuable 3-fluoro-4-alkynylpyridines.[10]
3-Iodo-2-(CF₃CH₂O)pyridine Predicted: Pd(PPh₃)₄ / CuIEt₃NTHFRTPredicted: >95Hypothesis: The electron-deficient nature of the substrate should facilitate a rapid reaction at room temperature.
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[16] This reaction can be challenging with pyridine substrates due to potential catalyst inhibition by the pyridine nitrogen or the amine nucleophile itself.[17]

Causality and Mechanistic Insight: Success in this reaction often requires the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and a strong, non-nucleophilic base like NaOtBu or LHMDS.[17][18] These ligands promote the reductive elimination step and prevent the formation of inactive catalyst species. The reactivity trend of I > Br > Cl is particularly pronounced in C-N coupling.[3]

Comparative Data:

SubstrateCatalyst System (Typical)BaseSolventTemp (°C)Approx. Yield (%)Notes
3-IodopyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11086Effective coupling with various amines.[19][20]
2-Bromo-4-iodopyridinePd₂(dba)₃ / XPhosNaOtBuToluene100~85-95Selective amination at the C-4 position.[3][9]
3-Halo-2-aminopyridinesRuPhos or BrettPhos PrecatalystK₂CO₃tAmylOH11070-90Requires specialized ligands to overcome substrate inhibition.[17]
3-Iodo-2-(CF₃CH₂O)pyridine Predicted: BrettPhos PrecatalystLHMDSToluene80-100Predicted: >90Hypothesis: The activated C-I bond should favor high yields, but a sophisticated ligand system is likely necessary to manage steric hindrance and potential side reactions.

Visualizing the Process

To better understand the relationships and workflows discussed, the following diagrams are provided.

Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oadd Oxidative Addition pd0->oadd + R-X (Iodopyridine) oadduct Oxidative Addition Product (R-Pd(II)-X)L_n trans Transmetalation Intermediate (R-Pd(II)-R')L_n oadduct->trans + R'-M (e.g., ArB(OH)₂) trans->pd0 Reductive Elimination (forms R-R')

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent 3. Add Degassed Solvent & Reagents inert->solvent heat 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Workup (Quench, Extract, Dry) heat->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: A typical experimental workflow for cross-coupling.

Reactivity_Logic sub Iodopyridine Substrate elec elec sub->elec Electronic Effects steric steric sub->steric Steric Effects rate Reaction Rate & Selectivity elec->rate Influences elec_details Electron-Withdrawing Group (e.g., -OCH₂CF₃, -F) -> Accelerates Oxidative Addition elec->elec_details steric->rate Influences steric_details Bulky Substituent (e.g., -OCH₂CF₃) -> May hinder catalyst approach steric->steric_details

Caption: Factors influencing iodopyridine reactivity in catalysis.

Experimental Protocols

The following are generalized, representative procedures. Researchers must always consult specific literature for their exact substrate combination and perform appropriate safety assessments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 4-12 hours), monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1][9]

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the iodopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).

  • Substrate Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[9][10]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%) and the strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the iodopyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 4 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours, monitoring progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[3][17]

Conclusion and Outlook

While simple iodopyridines remain workhorses in catalysis, functionalized substrates like This compound offer compelling advantages for the synthesis of complex, high-value molecules. The strong electron-withdrawing nature of the trifluoroethoxy group is predicted to significantly enhance the reactivity of the C-I bond, likely enabling more efficient couplings under milder conditions and with lower catalyst loadings. This heightened reactivity can be particularly beneficial in intricate synthetic sequences where preserving sensitive functional groups is paramount.

Conversely, the steric bulk of the substituent necessitates careful selection of the catalyst system, particularly the ligand, to ensure efficient turnover. For researchers and drug development professionals, the strategic use of such activated substrates opens new avenues for exploring chemical space, allowing for the rapid generation of diverse molecular libraries and the streamlined synthesis of advanced intermediates.

References

A Comparative Guide to the Reactivity of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine and 3-Bromopyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, 3-halopyridines are indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions is well-documented. This guide provides an in-depth comparative analysis of the reactivity between 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine and various 3-bromopyridine derivatives. We will explore the underlying principles governing their reactivity and provide experimental data to guide researchers in selecting the optimal substrate for their synthetic endeavors.

Theoretical Underpinnings of Reactivity: C-I vs. C-Br Bonds

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a cornerstone of organometallic chemistry.[1] This difference is primarily attributed to the disparity in carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, facilitating the rate-determining oxidative addition step in the catalytic cycle.[2]

The general reactivity trend for aryl halides in oxidative addition is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[3] This trend underscores the superior performance of iodinated substrates in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Electronic Influence of the 2-(2,2,2-trifluoroethoxy) Substituent

The presence of a 2-(2,2,2-trifluoroethoxy) group on the pyridine ring in this compound introduces significant electronic effects. The trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect decreases the electron density of the pyridine ring, which can have a multifaceted impact on the reactivity of the C-I bond.

While a more electron-deficient ring can sometimes accelerate nucleophilic aromatic substitution, in the context of palladium-catalyzed cross-coupling, the dominant factor remains the ease of C-X bond cleavage. The electron-withdrawing nature of the substituent in 2-chloro-4-iodopyridine can lead to a slightly more reactive substrate compared to 2-bromo-4-iodopyridine due to the more electron-deficient ring.[4] A similar effect can be anticipated for this compound.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a practical comparison, we will examine the expected performance of this compound and a representative 3-bromopyridine derivative in three widely used cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[3] The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination.[5]

Experimental Data Summary: Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O902-6>90Rapid conversion expected due to the labile C-I bond.
3-BromopyridinePd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O10012-2475-85Harsher conditions and longer reaction times are typically required.[6]

The higher reactivity of the iodo-substituted pyridine allows for milder reaction conditions and shorter reaction times, which can be crucial for substrates with sensitive functional groups.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[7] The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl bromides.[8][9]

Experimental Data Summary: Buchwald-Hartwig Amination

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
This compoundPd₂(dba)₃/Xantphos (2 mol%)Cs₂CO₃Dioxane804-8>90Generally high yields are achieved under relatively mild conditions.[10]
3-BromopyridinePd(OAc)₂/RuPhos (2 mol%)NaOtBuToluene11018-3670-80Requires stronger bases and higher temperatures.[9]

The data indicates that the iodo-derivative is more amenable to a broader range of amines, including those that may be sensitive to the harsher conditions required for the bromo-analog.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11] The reactivity of the halide is a key determinant of reaction efficiency.[11]

Experimental Data Summary: Sonogashira Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
This compoundPd(PPh₃)₂Cl₂/CuI (2/4 mol%)Et₃NDMF602-4>95Highly efficient coupling under mild conditions.[12]
3-BromopyridinePd(CF₃COO)₂/PPh₃/CuI (2.5/5/5 mol%)Et₃NDMF1003-672-96Higher catalyst loading and temperature are necessary for good yields.[13][14]

The Sonogashira coupling of the iodo-pyridine derivative proceeds with exceptional efficiency, often reaching completion at lower temperatures and in shorter times compared to its bromo counterpart.

Experimental Protocols

To a solution of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is added Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst suitable for highly reactive aryl iodides.

  • Base: K₂CO₃ is a mild and effective base for Suzuki couplings, compatible with a wide range of functional groups.

  • Solvent: The dioxane/water mixture is a standard solvent system that effectively dissolves both the organic and inorganic reagents.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-ArPd(II)(X)L2 trans-ArPd(II)(X)L2 Oxidative Addition->trans-ArPd(II)(X)L2 Transmetalation Transmetalation trans-ArPd(II)(X)L2->Transmetalation [R-B(OR')3]- trans-ArPd(II)(R)L2 trans-ArPd(II)(R)L2 Transmetalation->trans-ArPd(II)(R)L2 Reductive Elimination Reductive Elimination trans-ArPd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Substrate Selection

The choice between an iodo- or bromo-pyridine derivative is dictated by several factors, including cost, availability, and the specific requirements of the synthetic route.

Substrate_Selection Start Synthetic Goal Mild_Conditions Are mild conditions required? Start->Mild_Conditions High_Yield Is maximizing yield critical? Mild_Conditions->High_Yield No Iodo_Pyridine Select this compound Mild_Conditions->Iodo_Pyridine Yes Cost_Constraint Is cost a major constraint? High_Yield->Cost_Constraint No High_Yield->Iodo_Pyridine Yes Cost_Constraint->Iodo_Pyridine No Bromo_Pyridine Consider 3-Bromopyridine derivative Cost_Constraint->Bromo_Pyridine Yes Optimize Optimize reaction conditions for Bromo-Pyridine Bromo_Pyridine->Optimize

Caption: Decision workflow for selecting between iodo- and bromo-pyridine substrates.

Conclusion

The comparative analysis clearly demonstrates the superior reactivity of this compound over 3-bromopyridine derivatives in palladium-catalyzed cross-coupling reactions. The weaker C-I bond facilitates the rate-determining oxidative addition step, leading to faster reactions, milder conditions, and often higher yields. While 3-bromopyridines remain valuable and cost-effective building blocks, the use of this compound is highly recommended when mild conditions are paramount, or when maximizing yield and efficiency is the primary objective. This guide provides the necessary framework for researchers to make informed decisions in their synthetic planning, ultimately accelerating the discovery and development of novel molecules.

References

A Comparative Mechanistic Guide to the Reactions of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifaceted Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and substituted pyridine scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. The trifluoroethoxy group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity. When combined with a pyridine core, a privileged heterocycle in a multitude of FDA-approved drugs, the resulting building block offers a powerful platform for the synthesis of novel chemical entities.

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine emerges as a particularly versatile reagent. The electron-withdrawing nature of the trifluoroethoxy group and the inherent electron deficiency of the pyridine ring activate the molecule towards several key transformations. Furthermore, the presence of an iodine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the primary reaction pathways available to this substrate, focusing on the underlying mechanisms and offering a comparative perspective on alternative synthetic strategies.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The carbon-iodine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions. The general reactivity order for halogens in these transformations is I > Br > Cl > F, making the iodo-substituent an excellent leaving group. The electron-withdrawing trifluoroethoxy group at the 2-position can influence the electron density at the C-3 position, potentially impacting the rates of oxidative addition.

A. Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-pyridine structures from the coupling of an organoboron reagent with an organic halide.

Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Ar-I Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Ar-I Reductive Elimination Ar-C≡C-R Oxidative Addition->Reductive Elimination Transmetalation with Cu-C≡C-R Terminal Alkyne H-C≡C-R Copper Acetylide Cu-C≡C-R Terminal Alkyne->Copper Acetylide Cu(I), Base Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Ar-I Amine Coordination [Ar-Pd(II)(I)L2(R2NH)] Oxidative Addition->Amine Coordination R2NH Palladium Amido Ar-Pd(II)(NR2)L2 Amine Coordination->Palladium Amido Base, -H-Base+ Product Ar-NR2 Palladium Amido->Product Reductive Elimination SNAr Substrate 3-Iodo-2-(trifluoroethoxy)pyridine Meisenheimer Complex Anionic Intermediate Substrate->Meisenheimer Complex Nu- Product 3-Nu-2-(trifluoroethoxy)pyridine Meisenheimer Complex->Product -I-

References

A Comparative Guide to the Spectroscopic Analysis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development. 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its defined structure is paramount for ensuring the desired reactivity, efficacy, and safety profile of the final drug product. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unequivocally confirm its molecular architecture.

The Analytical Challenge: Isomeric Differentiation

A primary challenge in the synthesis of substituted pyridines is the potential for isomeric impurities. For instance, the synthesis of this compound could potentially yield the isomer 2-Iodo-3-(2,2,2-trifluoroethoxy)pyridine. A robust analytical workflow must be able to distinguish between these closely related structures. This guide will use this isomeric comparison to highlight the discerning power of each spectroscopic technique.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.

1.1: ¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving complex coupling patterns.

Data Interpretation & Comparative Analysis:

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and the number of protons of a particular type (integration).

Parameter Expected for 3-Iodo-2-(trifluoroethoxy)pyridine Expected for 2-Iodo-3-(trifluoroethoxy)pyridine Rationale for Differentiation
Pyridine Protons Three signals in the aromatic region (approx. 7.0-8.5 ppm).[2]Three signals in the aromatic region (approx. 7.0-8.5 ppm).[2]The chemical shifts and coupling constants will differ significantly due to the different electronic effects of the iodo and trifluoroethoxy groups on the adjacent protons.
-OCH₂- Protons A quartet (q) around 4.5 ppm.A quartet (q) around 4.5 ppm.The quartet arises from coupling to the three fluorine atoms of the CF₃ group. The chemical shift will be similar in both isomers as the oxygen is attached to the pyridine ring in both cases.
Coupling Constants Distinct coupling constants (J-values) between the pyridine protons will be observed, reflecting their ortho, meta, and para relationships.Different J-values compared to the 3-iodo isomer, allowing for unambiguous assignment.The magnitude of the coupling constants is dependent on the number of bonds separating the coupled protons.

A key distinguishing feature will be the chemical shifts of the pyridine protons. In this compound, the proton at the 6-position is expected to be the most downfield (highest ppm) due to the anisotropic effect of the adjacent nitrogen atom.

1.2: ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line.[1]

Data Interpretation & Comparative Analysis:

¹³C NMR provides a direct count of the number of non-equivalent carbon atoms in the molecule.

Parameter Expected for 3-Iodo-2-(trifluoroethoxy)pyridine Expected for 2-Iodo-3-(trifluoroethoxy)pyridine Rationale for Differentiation
Pyridine Carbons Five distinct signals for the pyridine ring carbons.Five distinct signals for the pyridine ring carbons.The chemical shifts will be different. The carbon bearing the iodine atom (C-I) will be significantly upfield (lower ppm) in the 3-iodo isomer compared to the 2-iodo isomer due to the heavy atom effect of iodine.[1][3]
-OCH₂- Carbon One signal, likely a quartet due to coupling with the three fluorine atoms, around 60-70 ppm.One signal, a quartet, with a similar chemical shift.The C-F coupling will be a key identifier for this carbon.
-CF₃ Carbon One signal, a quartet due to C-F coupling, around 120-130 ppm.One signal, a quartet, with a similar chemical shift.The large one-bond C-F coupling constant is characteristic of a trifluoromethyl group.

The most definitive diagnostic signal in the ¹³C NMR spectrum will be the chemical shift of the carbon atom directly bonded to the iodine. This "ipso-carbon" experiences a significant shielding effect, shifting its resonance to a lower frequency.

Section 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

Experimental Workflow:

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight, while electron impact (EI) is a higher-energy method that induces fragmentation, providing structural clues.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can help in confirming the elemental composition.

Data Interpretation & Comparative Analysis:

Parameter Expected for 3-Iodo-2-(trifluoroethoxy)pyridine & 2-Iodo-3-(trifluoroethoxy)pyridine Rationale for Structural Confirmation
Molecular Ion (M⁺) A peak corresponding to the molecular weight of C₇H₅F₃INO.Confirms the elemental composition of the molecule. The presence of iodine (a monoisotopic element) will result in a single molecular ion peak.
Isotopic Pattern No significant M+2 peak is expected as iodine and fluorine are monoisotopic.The absence of characteristic isotopic patterns for chlorine (M+2 peak of ~33%) or bromine (M+2 peak of ~98%) rules out their presence.[4]
Fragmentation Loss of the trifluoroethoxy group (-OCH₂CF₃) or the iodine atom (-I) would be common fragmentation pathways.[5][6]While the molecular ion will be the same for both isomers, the relative abundances of fragment ions may differ, providing some structural information. For example, the stability of the resulting pyridinium ion after fragmentation can vary based on the substituent positions.[7]

Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[8]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in an IR-transparent solvent.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation:

IR_Interpretation cluster_Diagnostic Functional Group Identification cluster_Fingerprint Overall Molecular Structure Start Acquire IR Spectrum Region1 Diagnostic Region (4000-1500 cm⁻¹) Start->Region1 Region2 Fingerprint Region (1500-400 cm⁻¹) Start->Region2 Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Region1->Aromatic_CH CF_Stretch C-F Stretch (Strong, ~1350-1150 cm⁻¹) Region1->CF_Stretch CO_Stretch C-O Stretch (~1275-1200 cm⁻¹) Region1->CO_Stretch Pyridine_Ring Pyridine Ring Vibrations (~1600-1400 cm⁻¹) Region2->Pyridine_Ring CI_Stretch C-I Stretch (~600-500 cm⁻¹) Region2->CI_Stretch Unique_Pattern Unique Pattern for Compound Identification Region2->Unique_Pattern

Caption: Logical flow for interpreting an IR spectrum.

Key Vibrational Frequencies:

Functional Group Expected Absorption Range (cm⁻¹) Significance
Aromatic C-H Stretch 3100-3000Confirms the presence of the pyridine ring.[9]
Pyridine Ring C=C and C=N Stretches 1600-1400Characteristic absorptions for the pyridine ring system.[10]
C-F Stretches 1350-1150 (strong, multiple bands)A very strong and characteristic set of absorptions confirming the trifluoroethoxy group.[11]
C-O Stretch (Ether) 1275-1200Indicates the ether linkage between the pyridine ring and the trifluoroethyl group.
C-I Stretch 600-500Confirms the presence of the carbon-iodine bond.

While IR spectroscopy is excellent for confirming the presence of the key functional groups (pyridine ring, trifluoroethoxy group, and iodo substituent), it is generally not sufficient on its own to differentiate between the 3-iodo and 2-iodo isomers. The overall "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer, but requires an authentic reference standard for a definitive comparison.[8]

Conclusion: A Multi-faceted Approach for Unambiguous Confirmation

A combination of spectroscopic techniques is essential for the unequivocal structural confirmation of this compound.

  • ¹H and ¹³C NMR are the primary tools for determining the precise atomic connectivity and for definitively distinguishing between structural isomers.

  • High-resolution Mass Spectrometry provides orthogonal confirmation of the molecular formula.

  • Infrared Spectroscopy offers a rapid method to verify the presence of all key functional groups.

By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the identity and purity of this critical synthetic intermediate, thereby upholding the principles of scientific integrity and ensuring the quality of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of building blocks is a critical decision, balancing reactivity, cost, and synthetic efficiency. The introduction of the 2-(2,2,2-trifluoroethoxy)pyridine motif is of particular interest, as the trifluoroethoxy group can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides an in-depth cost-benefit analysis of a key intermediate for this purpose: 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine . We will objectively compare its performance with other alternatives, supported by experimental data and established chemical principles, to inform your synthetic strategy.

The Strategic Value of this compound

This compound is a versatile heterocyclic building block that offers a strategic advantage in multi-step syntheses. The iodine atom at the 3-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This allows for the precise and efficient introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[2]

Synthesis of this compound: A Plausible and Cost-Effective Route

A logical starting material would be 2-chloro-3-iodopyridine or 2-bromo-3-iodopyridine. The greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic attack makes this a regioselective transformation.[4] The synthesis would proceed by reacting the dihalopyridine with the sodium salt of 2,2,2-trifluoroethanol (sodium trifluoroethoxide), generated in situ by reacting the alcohol with a strong base like sodium hydride.

Below is a proposed experimental protocol based on these principles.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-3-iodopyridine

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of Sodium Trifluoroethoxide: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise with stirring. To this suspension, add 2,2,2-trifluoroethanol (1.2 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium trifluoroethoxide, add a solution of 2-chloro-3-iodopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Cost-Benefit Analysis: A Comparative Look

To provide a comprehensive analysis, we will compare this compound with plausible alternatives for introducing the same trifluoroethoxylated pyridine scaffold. The primary alternatives would involve a different halogen at the 3-position (bromo or chloro) or utilizing a precursor that allows for late-stage trifluoroethoxylation.

FeatureThis compound3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
Precursor Cost Moderate (3-Iodopyridine is more expensive than 3-bromopyridine)[5]Low (3-Bromopyridine is readily available and less expensive)Very Low (3-Chloropyridine is the most economical)
Synthesis Efficiency High yield expected in the SNAr step.High yield expected in the SNAr step.High yield expected in the SNAr step.
Reactivity in Cross-Coupling Excellent: C-I bonds are highly reactive in Pd-catalyzed couplings, often requiring milder conditions.[3]Good: C-Br bonds are widely used and effective, but may require more forcing conditions than C-I bonds.Moderate: C-Cl bonds are the least reactive and often require specialized ligands and harsher conditions.
Downstream Yields Generally higher yields in subsequent cross-coupling reactions.Good, but potentially lower yields or requiring more optimization than the iodo-analog.Often lower yields and more side products in cross-coupling reactions.
Overall Cost-Effectiveness Higher initial cost may be offset by higher yields and simpler downstream processing.A good balance of cost and reactivity for many applications.Lowest initial cost, but may lead to higher overall costs due to challenging downstream steps.
Causality Behind Experimental Choices

The choice of an iodo-substituted pyridine is deliberate. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of this step follows the trend I > Br > Cl.[3] This means that this compound will generally react faster and under milder conditions in Suzuki, Buchwald-Hartwig, and other similar transformations compared to its bromo and chloro counterparts. This can lead to higher yields, cleaner reactions, and easier purification of the final product, ultimately saving time and resources.

Performance in Key Synthetic Transformations

The primary "benefit" of using this compound lies in its superior performance in subsequent bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The high reactivity of the C-I bond in this compound makes it an ideal substrate for this reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool.[6][7] Again, the iodo-substituted precursor is expected to provide superior results.

The following diagram illustrates a general workflow for the synthesis of kinase inhibitors, a common application for this class of compounds, highlighting the utility of this compound.[2]

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) start->buchwald suzuki_prod 3-Aryl-2-(2,2,2-trifluoroethoxy)pyridine suzuki->suzuki_prod buchwald_prod 3-Amino-2-(2,2,2-trifluoroethoxy)pyridine buchwald->buchwald_prod functionalization Further Functionalization (e.g., Amidation, Reduction) suzuki_prod->functionalization buchwald_prod->functionalization inhibitor Final Kinase Inhibitor functionalization->inhibitor evaluation Biological Evaluation (IC50, etc.) inhibitor->evaluation

Caption: General experimental workflow for kinase inhibitor synthesis.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[9] Based on the hazard statements for the compound and its analogs, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[8][10]

  • In case of skin contact: Wash off with soap and plenty of water.[10]

  • In case of eye contact: Rinse cautiously with water for several minutes.[10]

  • If inhaled: Move person into fresh air.[10]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion and Recommendations

The cost-benefit analysis of this compound reveals it to be a highly valuable, albeit premium, building block for the synthesis of complex molecules in drug discovery.

  • Primary Benefit: Its key advantage is the high reactivity of the carbon-iodine bond, which facilitates efficient and high-yielding cross-coupling reactions under mild conditions. This can significantly streamline multi-step syntheses, reduce purification efforts, and ultimately shorten the timeline for generating target molecules.

  • Cost Consideration: The higher upfront cost of iodine-containing starting materials compared to their bromine or chlorine analogs is a factor to consider. However, this initial investment can be recouped through improved downstream efficiency.

Recommendation: For early-stage discovery and lead optimization where rapid access to a diverse range of analogs and high synthetic success rates are paramount, This compound is the recommended reagent. For later-stage process development and large-scale synthesis where cost is a primary driver, a thorough evaluation of the bromo-analog would be warranted to determine if the cost savings in starting materials outweigh the potential for lower efficiency in subsequent steps.

References

A Senior Application Scientist's Guide to Alternatives for 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic incorporation of the 2-(2,2,2-trifluoroethoxy)pyridine motif is a valuable tactic for modulating the physicochemical and pharmacological properties of a compound. 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine has served as a reliable reagent for this purpose, particularly in palladium-catalyzed cross-coupling reactions. However, the landscape of available synthetic tools is ever-evolving, and a comprehensive understanding of the alternative reagents is crucial for optimizing reaction efficiency, managing costs, and navigating supply chain complexities.

This guide provides an in-depth, objective comparison of the performance of viable alternatives to this compound. We will delve into the nuances of their reactivity, supported by established chemical principles and illustrative experimental data from related systems, to empower you to make informed decisions in your synthetic endeavors.

Part 1: The Halogen Dance - A Comparative Analysis of 3-Halo-2-(2,2,2-trifluoroethoxy)pyridines

The most direct alternatives to the iodo-substituted pyridine are its bromo and chloro analogues. The choice between these three reagents hinges on a balance of reactivity, cost, and availability. Their primary application lies in their use as electrophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to forge a new carbon-carbon bond at the 3-position of the pyridine ring.

Theoretical Underpinnings of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many catalytic cycles. The bond dissociation energies for C-X bonds follow the trend C-I < C-Br < C-Cl. Consequently, the reactivity of the 3-halo-2-(2,2,2-trifluoroethoxy)pyridines in Suzuki-Miyaura coupling is expected to follow the order: Iodo > Bromo > Chloro.[1]

This established principle dictates that the iodo-derivative will generally react under milder conditions (e.g., lower temperatures, less active catalysts) and with faster reaction times compared to its bromo and chloro counterparts. Conversely, the chloro-derivative, being the most robust, will require more forcing conditions to achieve comparable yields.

G cluster_0 Reactivity in Suzuki-Miyaura Coupling cluster_1 Required Reaction Conditions Iodo Iodo Bromo Bromo Iodo->Bromo Decreasing Reactivity Mild Mild Iodo->Mild Chloro Chloro Bromo->Chloro Decreasing Reactivity Moderate Moderate Bromo->Moderate Forcing Forcing Chloro->Forcing Mild->Moderate Increasing Severity Moderate->Forcing Increasing Severity

Synthesis and Commercial Availability

The chloro and bromo analogues of this compound are accessible through established synthetic routes, often starting from commercially available precursors. A common and efficient method for the synthesis of 3-chloro-2-(2,2,2-trifluoroethoxy)pyridine begins with 3-amino-2-chloropyridine.[2][3]

G 3-Amino-2-chloropyridine 3-Amino-2-chloropyridine Diazonium Salt Diazonium Salt 3-Amino-2-chloropyridine->Diazonium Salt n-BuONO, Acid 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine 3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine Diazonium Salt->3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine CF3CH2OH

The bromo and iodo analogues can be synthesized through similar diazotization-substitution sequences or via halogen exchange reactions. In terms of commercial availability, the chloro and bromo derivatives are generally more readily available and cost-effective compared to the iodo counterpart, making them attractive alternatives for large-scale synthesis campaigns.

Comparative Performance in Suzuki-Miyaura Coupling

Table 1: Inferred Comparative Performance in Suzuki-Miyaura Coupling

ReagentRelative ReactivityTypical Catalyst SystemTypical BaseExpected Yield
This compoundHighPd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃Good to Excellent
3-Bromo-2-(2,2,2-trifluoroethoxy)pyridineModeratePd(OAc)₂/SPhos, Pd(dppf)Cl₂K₃PO₄, Cs₂CO₃Good
3-Chloro-2-(2,2,2-trifluoroethoxy)pyridineLowPd₂(dba)₃/XPhos, Pd(OAc)₂/SPhosK₃PO₄, CsFModerate to Good

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 3-Halopyridine

This protocol is based on established methods for the coupling of challenging chloropyridines and can be adapted for the iodo and bromo analogues with expected adjustments to reaction time and temperature.

Materials:

  • 3-Halo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

Procedure:

  • To a flame-dried reaction vessel, add the 3-halo-2-(2,2,2-trifluoroethoxy)pyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Part 2: A Paradigm Shift - Pyridylboronic Acids as Nucleophilic Partners

An entirely different, yet highly effective, strategy for forging the desired C-C bond involves reversing the polarity of the coupling partners. Instead of using a halogenated pyridine as the electrophile, one can employ a (2-(2,2,2-trifluoroethoxy)pyridinyl)boronic acid or its corresponding ester as the nucleophile in a Suzuki-Miyaura coupling with an aryl or heteroaryl halide.

This approach offers several distinct advantages:

  • Versatility: It allows for the coupling with a wide range of commercially available aryl and heteroaryl halides.

  • Milder Conditions: In some cases, the coupling of a pyridylboronic acid can proceed under milder conditions than the coupling of a less reactive chloro-pyridine.

  • Orthogonal Reactivity: It provides an alternative synthetic route when the desired halogenated pyridine is not readily accessible or when the substrate is sensitive to the conditions required for its synthesis.

Synthesis and Availability of Pyridylboronic Acids

The synthesis of pyridylboronic acids can be achieved through several methods, with the most common being the reaction of a lithiated pyridine with a trialkyl borate.[1][7]

G 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Lithiated Pyridine Lithiated Pyridine 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine->Lithiated Pyridine n-BuLi or LDA (2-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid (2-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid Lithiated Pyridine->(2-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid 1. B(OR)3 2. H3O+

Commercially, some pyridylboronic acids containing the 2-(2,2,2-trifluoroethoxy) moiety are becoming available, such as (2-(2,2,2-trifluoroethoxy)pyridin-4-yl)boronic acid, further expanding the synthetic chemist's toolkit.[8]

Performance in Suzuki-Miyaura Coupling

Pyridylboronic acids are generally effective coupling partners in Suzuki-Miyaura reactions. The reaction conditions are well-established and a variety of catalyst systems can be employed.

Experimental Protocol: Representative Suzuki-Miyaura Coupling using a Pyridylboronic Acid

Materials:

  • (2-(2,2,2-Trifluoroethoxy)pyridinyl)boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/H₂O (e.g., 4:1:1)

Procedure:

  • In a reaction vessel, dissolve the aryl halide, (2-(2,2,2-trifluoroethoxy)pyridinyl)boronic acid, and Na₂CO₃ in the solvent mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Conclusion and Future Outlook

While this compound remains a highly effective reagent, a comprehensive evaluation of its alternatives is essential for the modern synthetic chemist. The chloro and bromo analogues offer more cost-effective and readily available options, albeit with a trade-off in reactivity that necessitates more forcing reaction conditions. The choice between these halogenated pyridines should be guided by a careful consideration of the specific synthetic challenge, including the scale of the reaction and the sensitivity of the substrates.

Furthermore, the use of (2-(2,2,2-trifluoroethoxy)pyridinyl)boronic acids represents a powerful and versatile alternative strategy. This approach, which reverses the traditional roles of the coupling partners, opens up new avenues for the synthesis of complex molecules and should be a key consideration in the design of synthetic routes.

As the field of catalysis continues to advance, we can anticipate the development of even more efficient and robust methods for the activation of less reactive C-Cl bonds, further enhancing the utility of the chloro-substituted pyridine as a go-to reagent. The continued exploration of novel boronic acid surrogates will also undoubtedly expand the synthetic chemist's arsenal for the strategic incorporation of the valuable 2-(2,2,2-trifluoroethoxy)pyridine moiety.

References

A Senior Application Scientist's Guide to Assessing the Purity of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

In the landscape of modern drug discovery, pyridine scaffolds are ubiquitous, serving as foundational structures for a vast array of therapeutic agents.[1][2] The specific compound, 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine, represents a highly functionalized building block. The trifluoroethoxy group can enhance metabolic stability and modulate pharmacokinetic properties, while the iodo-substituent provides a versatile handle for further synthetic transformations, particularly in metal-catalyzed cross-coupling reactions.[3]

Given its role as a key intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of downstream reaction success, final active pharmaceutical ingredient (API) quality, and ultimately, patient safety. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can lead to failed reactions, introduce difficult-to-remove contaminants in subsequent steps, or generate potentially genotoxic substances.

This guide provides an in-depth comparison of essential analytical methodologies for the robust purity assessment of this key intermediate. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to quality control.

Strategic Overview: A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on a multi-modal strategy, where orthogonal methods are employed to corroborate findings and detect a wide range of potential impurities. The weakness of one technique is compensated by the strength of another. Our strategy integrates chromatographic separations for quantitative analysis with spectroscopic methods for structural confirmation and elemental analysis for fundamental composition verification.

Purity_Assessment_Strategy cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment Workflow Synthesis Synthesized Product This compound Screening Initial Screening (TLC, ¹H NMR) Synthesis->Screening Crude Sample Quant Quantitative Analysis (HPLC, GC-MS) Screening->Quant Proceed if promising Identity Structural Confirmation (¹H, ¹³C, ¹⁹F NMR, MS) Quant->Identity Quantified Sample Composition Elemental Composition (CHFN Analysis) Identity->Composition Structurally Confirmed Final Final Purity Report & Batch Release Composition->Final Composition Verified HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases A & B Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare Sample (0.1 mg/mL) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Gradient Elution & Separation Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

References

A Comparative Guide to the Biological Activity of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and agrochemical development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The pyridine ring, a ubiquitous feature in a vast array of bioactive molecules, continues to be a fertile ground for discovery.[1][2] This guide delves into the prospective biological activities of a specific, yet underexplored, class of compounds: 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine derivatives .

While direct comparative studies on a series of these specific derivatives are not yet prevalent in published literature, this guide will provide a comprehensive comparative analysis based on the known biological activities of structurally related compounds. By dissecting the constituent parts of the core molecule—the pyridine scaffold, the 3-iodo substituent, and the 2-(2,2,2-trifluoroethoxy) group—we can project potential activities and lay the groundwork for future research in this promising chemical space. This analysis is supported by established experimental protocols and a discussion of the underlying principles of structure-activity relationships (SAR).

The Core Scaffold: A Synthesis of Influential Moieties

The this compound scaffold is a composite of three key structural features, each contributing unique physicochemical properties that are known to influence biological activity.

  • The Pyridine Core: As a fundamental heterocyclic aromatic amine, the pyridine ring is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic distribution of the ring, making it a versatile platform for designing molecules that interact with biological targets.[3]

  • The 3-Iodo Substituent: Halogenation, particularly at the 3-position of the pyridine ring, is a critical strategy in the development of pharmaceuticals and agrochemicals.[4] The iodine atom, being the largest and least electronegative of the stable halogens, can form strong halogen bonds and participate in various coupling reactions, making it a valuable handle for further chemical modification and a potent modulator of biological activity.

  • The 2-(2,2,2-trifluoroethoxy) Group: The introduction of a trifluoroethoxy group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl group is known for its high electronegativity and metabolic stability, and its presence in the ethoxy side chain can enhance the compound's ability to cross biological membranes. Derivatives of 4-(2,2,2-trifluoroethoxy)pyridine have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal properties, highlighting the importance of this moiety.

Prospective Biological Activities and Comparative Analysis

Based on the known activities of related pyridine derivatives, we can anticipate a range of potential biological applications for this compound derivatives. The following sections explore these potential activities and provide a hypothetical comparative framework.

Herbicidal Activity

The pyridine ring is a common feature in many commercial herbicides. For instance, trifloxysulfuron is a potent herbicide that contains a 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide core. This suggests that the this compound scaffold could serve as a precursor or analog for novel herbicides.

Hypothetical Structure-Activity Relationship (SAR):

A hypothetical series of derivatives could be synthesized to explore the impact of substituents at the 4, 5, and 6 positions of the pyridine ring.

Derivative (Modification from core)Predicted Herbicidal ActivityRationale
Core Structure BaselineThis compound
4-Chloro derivative Potentially IncreasedThe introduction of a chlorine atom can enhance lipophilicity and binding to target enzymes.
5-Trifluoromethyl derivative Potentially IncreasedThe trifluoromethyl group is a common feature in many potent herbicides and can enhance activity.[5]
6-Amino derivative Potentially Decreased or AlteredAn amino group could increase polarity and alter the binding mode to the target enzyme.

Experimental Protocol: Pre-emergence Herbicidal Assay

This protocol is designed to assess the herbicidal activity of test compounds when applied to the soil before weed emergence.

  • Preparation of Test Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., acetone) to create stock solutions. Prepare a series of dilutions to test a range of concentrations.

  • Soil Preparation and Sowing: Fill pots with a standardized soil mix. Sow seeds of representative monocot (e.g., Agrostis stolonifera) and dicot (e.g., Lactuca sativa) weed species.[6]

  • Compound Application: Apply the test solutions evenly to the soil surface of the pots. Include a solvent-only control and a positive control (a known commercial herbicide).

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed growth inhibition compared to the solvent control. Calculate the GR50 (the concentration required to inhibit growth by 50%).

Experimental Workflow for Herbicidal Activity Screening

Herbicidal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Synth Synthesize Derivatives Prep_Solutions Prepare Test Solutions Compound_Synth->Prep_Solutions Application Apply Compounds Prep_Solutions->Application Sowing Sow Weed Seeds Sowing->Application Incubation Incubate in Growth Chamber Application->Incubation Evaluation Visual Evaluation (% Inhibition) Incubation->Evaluation GR50_Calc Calculate GR50 Evaluation->GR50_Calc

Caption: Workflow for pre-emergence herbicidal activity screening.

Insecticidal Activity

Pyridine-based insecticides are a major class of crop protection agents. The structural similarity of the target scaffold to known insecticides suggests that derivatives of this compound could exhibit insecticidal properties.

Hypothetical Structure-Activity Relationship (SAR):

Derivative (Modification from core)Predicted Insecticidal ActivityRationale
Core Structure BaselineThis compound
5-Nitro derivative Potentially IncreasedThe electron-withdrawing nitro group can enhance binding to insect nicotinic acetylcholine receptors.
4-Phenyl derivative Potentially IncreasedThe addition of a phenyl ring can increase van der Waals interactions with the target site.[7]
6-Methyl derivative Potentially DecreasedA bulky methyl group at the 6-position could introduce steric hindrance.

Experimental Protocol: Insecticidal Bioassay against Aphids (Aphis gossypii)

This protocol assesses the contact toxicity of the compounds against a common agricultural pest.

  • Insect Rearing: Maintain a healthy culture of aphids on a suitable host plant (e.g., cotton seedlings).

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant to ensure even spreading on leaf surfaces.

  • Leaf-Dip Assay: Excise leaves from the host plant and dip them into the test solutions for a set time (e.g., 30 seconds). Allow the leaves to air dry.

  • Insect Exposure: Place a specific number of adult aphids (e.g., 20) onto each treated leaf in a petri dish.

  • Mortality Assessment: After 24 and 48 hours, count the number of dead aphids. Calculate the percentage mortality and determine the LC50 (the concentration required to kill 50% of the insects).[8]

Logical Relationship of Insecticidal Bioassay

Insecticidal_Bioassay Start Start: Synthesized Pyridine Derivatives Prep Prepare Dilutions Start->Prep Leaf_Dip Leaf-Dip Application Prep->Leaf_Dip Aphid_Intro Introduce Aphids Leaf_Dip->Aphid_Intro Incubate Incubate (24/48h) Aphid_Intro->Incubate Mortality_Count Count Mortality Incubate->Mortality_Count LC50_Calc Calculate LC50 Mortality_Count->LC50_Calc

Caption: Logical flow of an insecticidal leaf-dip bioassay.

Fungicidal Activity

The pyridine scaffold is also present in several fungicides. The unique electronic and steric properties of the this compound core could lead to novel antifungal agents.

Hypothetical Structure-Activity Relationship (SAR):

Derivative (Modification from core)Predicted Fungicidal ActivityRationale
Core Structure BaselineThis compound
4,6-Dimethyl derivative Potentially IncreasedAlkyl groups can enhance lipophilicity, aiding in penetration of the fungal cell wall.
5-Cyano derivative Potentially IncreasedThe cyano group can act as a hydrogen bond acceptor and enhance binding to fungal enzymes.
4-Carboxylic acid derivative Potentially DecreasedThe increased polarity of a carboxylic acid group may hinder cell membrane permeability.

Experimental Protocol: In Vitro Antifungal Assay (Agar Dilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various fungal pathogens.

  • Fungal Cultures: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).

  • Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar). Autoclave and cool to approximately 50°C.

  • Compound Incorporation: Add the test compounds (dissolved in a small amount of solvent) to the molten agar to achieve the desired final concentrations. Pour the agar into petri dishes.

  • Inoculation: Place a small plug of the fungal mycelium in the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelium in the control plate (without compound) has reached the edge of the plate.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel bioactive molecules. Based on the analysis of structurally related compounds, derivatives of this scaffold have the potential to exhibit a range of biological activities, including herbicidal, insecticidal, and fungicidal properties.

The hypothetical structure-activity relationships and detailed experimental protocols provided in this guide offer a roadmap for researchers to systematically synthesize and evaluate a library of these derivatives. Such studies are essential to unlock the full potential of this chemical class and to develop new, effective solutions for agriculture and medicine. Future research should focus on the synthesis of a diverse set of derivatives and their screening against a broad panel of biological targets to elucidate the most promising avenues for development.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine: A Comparative Analysis of Theoretical and Practical Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile. This guide provides an in-depth analysis of the synthesis of a promising, yet sparsely documented building block: 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine .

We will navigate a plausible and efficient synthetic pathway, offering a comparative perspective on its theoretical yield versus the practical yields one can anticipate in a laboratory setting. This document is structured to provide not just a protocol, but a deeper understanding of the chemical principles at play, potential pitfalls, and strategies for optimization.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be logically approached through a two-step sequence, commencing with the installation of the iodo group, followed by a nucleophilic aromatic substitution to introduce the trifluoroethoxy moiety. This strategy leverages the differential reactivity of the halogen substituents on the pyridine ring.

Synthetic_Workflow 2-Chloropyridine 2-Chloropyridine 2-Chloro-3-iodopyridine 2-Chloro-3-iodopyridine 2-Chloropyridine->2-Chloro-3-iodopyridine Iodination This compound This compound 2-Chloro-3-iodopyridine->this compound Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed two-step synthesis of this compound.

Step 1: Iodination of 2-Chloropyridine

The introduction of an iodine atom at the 3-position of a 2-chloropyridine precursor is the initial strategic step. Direct iodination of 2-chloropyridine can be challenging due to the deactivating effect of the chlorine and the pyridine nitrogen. A more reliable method involves the use of a directing group or a more activated precursor. However, for the purpose of this guide, we will consider a direct iodination protocol that has been shown to be effective for related pyridine systems.[1]

The mechanism for electrophilic iodination of pyridines often requires activation to overcome the electron-deficient nature of the ring.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step involves the reaction of 2-chloro-3-iodopyridine with sodium 2,2,2-trifluoroethoxide. This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further enhanced by the inductive effect of the two halogen substituents, facilitates the attack of the nucleophile.[2] The attack is expected to occur preferentially at the 2-position, displacing the chloride ion. This selectivity is governed by the greater stability of the Meisenheimer intermediate when the negative charge is delocalized onto the electronegative nitrogen atom.[3] The chlorine atom is a better leaving group than iodine in this context, especially in activated systems.

Theoretical vs. Experimental Yield: A Comparative Analysis

A key aspect of synthetic chemistry is understanding the difference between the theoretical maximum amount of product that can be formed and what is practically achievable in the lab.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be synthesized from a given amount of limiting reactant, assuming 100% conversion and no loss of material.

Example Calculation:

Assuming the two-step synthesis starts with 10.0 g of 2-chloropyridine:

  • Step 1: 2-Chloropyridine to 2-Chloro-3-iodopyridine

    • Molar mass of 2-chloropyridine (C₅H₄ClN): 113.54 g/mol

    • Moles of 2-chloropyridine = 10.0 g / 113.54 g/mol = 0.0881 mol

    • Assuming 2-chloropyridine is the limiting reactant, the theoretical moles of 2-chloro-3-iodopyridine (C₅H₃ClIN) formed is also 0.0881 mol.

    • Molar mass of 2-chloro-3-iodopyridine: 239.44 g/mol

    • Theoretical mass of 2-chloro-3-iodopyridine = 0.0881 mol * 239.44 g/mol = 21.09 g

  • Step 2: 2-Chloro-3-iodopyridine to this compound

    • Assuming all 21.09 g of 2-chloro-3-iodopyridine is carried forward, the moles remain 0.0881 mol.

    • The theoretical moles of the final product, this compound (C₇H₅F₃INO), is 0.0881 mol.

    • Molar mass of this compound: 303.02 g/mol

    • Overall Theoretical Yield = 0.0881 mol * 303.02 g/mol = 26.70 g

ParameterValue
Starting Material2-Chloropyridine
Starting Mass10.0 g
Molar Mass of Starting Material113.54 g/mol
Moles of Starting Material0.0881 mol
Molar Mass of Final Product303.02 g/mol
Theoretical Yield (mass) 26.70 g
Anticipated Experimental Yield and Influencing Factors

In practice, achieving the theoretical yield is highly improbable. The experimental yield is the actual amount of product isolated after the reaction and purification. The discrepancy between theoretical and experimental yields arises from several factors:

  • Incomplete Reactions: Not all starting material may be converted to the product in each step. Reaction equilibria and kinetics play a significant role.

  • Side Reactions: The formation of undesired byproducts consumes starting materials and can complicate purification. For instance, in the SNAr step, reaction at the 3-position (displacing iodine) could be a minor competing pathway.

  • Purification Losses: Material is inevitably lost during work-up and purification steps such as extractions, filtrations, and chromatography.

  • Purity of Reagents and Solvents: Impurities in the starting materials or solvents can interfere with the reaction and lower the yield.

Based on literature reports for similar transformations, a realistic experimental yield for each step would likely be in the range of 60-80%.

StepReactionTypical Yield Range (%)Anticipated Experimental Yield from 10.0 g 2-Chloropyridine (g)
1Iodination65 - 85%13.71 - 17.93
2SNAr70 - 90%11.22 - 16.14 (overall)
Overall Two-Step Synthesis 45 - 76% 12.02 - 20.29

Alternative Synthetic Strategy

An alternative approach would be to first introduce the trifluoroethoxy group onto a pyridine ring, followed by iodination.

Alternative_Synthetic_Workflow 2-Chloropyridine 2-Chloropyridine 2-(2,2,2-Trifluoroethoxy)pyridine 2-(2,2,2-Trifluoroethoxy)pyridine 2-Chloropyridine->2-(2,2,2-Trifluoroethoxy)pyridine Nucleophilic Aromatic Substitution (SNAr) This compound This compound 2-(2,2,2-Trifluoroethoxy)pyridine->this compound Iodination

Caption: Alternative synthetic route for this compound.

This route's viability would depend on the directing effect of the trifluoroethoxy group in the subsequent iodination step. The electron-withdrawing nature of this group would deactivate the ring towards electrophilic substitution, potentially requiring harsher iodination conditions and leading to a different regiochemical outcome.

Experimental Protocols

The following are detailed, hypothetical protocols based on established procedures for similar transformations.

Step 1: Synthesis of 2-Chloro-3-iodopyridine

Materials:

  • 2-Chloropyridine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloropyridine (1.0 eq) in dichloromethane, add N-iodosuccinimide (1.1 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-3-iodopyridine.

Step 2: Synthesis of this compound

Materials:

  • 2-Chloro-3-iodopyridine

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add 2,2,2-trifluoroethanol (1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form sodium 2,2,2-trifluoroethoxide.

  • Add a solution of 2-chloro-3-iodopyridine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound presents a feasible challenge for the experienced synthetic chemist. While the theoretical yield provides a useful benchmark, a realistic experimental outcome will be significantly influenced by reaction kinetics, side reactions, and purification efficiency. The proposed two-step synthesis, involving iodination followed by nucleophilic aromatic substitution, represents a logical and robust approach. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize the reaction conditions to maximize the yield and purity of this valuable synthetic building block, thereby accelerating the discovery and development of new chemical entities.

References

The Rising Star in Heterocyclic Chemistry: A Comparative Guide to the Applications of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents and agrochemicals. Among the myriad of heterocyclic scaffolds, substituted pyridines have garnered significant attention due to their prevalence in a vast number of FDA-approved drugs and their versatile chemical reactivity.[1] This guide focuses on a particularly promising, yet underexplored, building block: 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine .

This in-depth technical guide, designed for the discerning researcher, will provide a comprehensive overview of the synthesis, applications, and comparative advantages of this unique compound. We will delve into the causality behind experimental choices, present self-validating protocols adapted from closely related analogues, and offer a clear perspective on its superiority in specific synthetic contexts, particularly in palladium-catalyzed cross-coupling reactions.

The Strategic Advantage: Unpacking the Molecular Architecture

The utility of this compound stems from the synergistic interplay of its three key structural features: the pyridine core, the trifluoroethoxy group, and the iodo substituent.

  • The Pyridine Core: A foundational element in numerous biologically active molecules, the pyridine ring system offers a versatile scaffold that can be readily functionalized to fine-tune the properties of potential drug candidates.[2]

  • The 2-(2,2,2-trifluoroethoxy) Group: The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[3] The trifluoroethoxy group, in particular, can significantly improve the pharmacokinetic profile of a compound.

  • The 3-Iodo Substituent: The iodine atom at the 3-position is the linchpin of this molecule's synthetic versatility. The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for the selective and efficient introduction of a wide array of molecular fragments.[4]

Synthesis of this compound: A Plausible and Adaptable Route

While a direct, peer-reviewed synthesis for this compound is not readily found in the literature, a highly efficient and plausible synthetic pathway can be extrapolated from the established synthesis of its close analogue, 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine. This chloro-analogue is a key intermediate in the industrial synthesis of the sulfonylurea herbicide, Trifloxysulfuron.[5][6]

The proposed synthesis would likely proceed via one of two main strategies:

  • Diazotization and Iodination of a Precursor: Starting from the commercially available 3-amino-2-iodopyridine.

  • Halogen Exchange: Starting from the known 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine and performing a Finkelstein-type reaction to exchange the chlorine for iodine.

Below is a detailed, self-validating experimental protocol for the synthesis of the chloro-analogue, which serves as a robust foundation for adaptation.

Experimental Protocol: Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine[5]

This protocol is adapted from the established synthesis of the key intermediate for Trifloxysulfuron.

Materials:

  • 3-amino-2-chloropyridine

  • 2,2,2-trifluoroethanol

  • Methanesulfonic acid

  • Acetic acid

  • n-butyl nitrite

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a reaction vessel, a mixture of 3-amino-2-chloropyridine (1.0 eq), 2,2,2-trifluoroethanol (excess), methanesulfonic acid (0.5 eq), and acetic acid (0.5 eq) is stirred and cooled to between -7 and -2 °C in an ice bath.

  • Diazotization: n-butyl nitrite (1.15 eq) is added dropwise to the cooled mixture over 30 minutes, maintaining the temperature between -7 and -2 °C.

  • Trifluoroethoxylation: After stirring for 1 hour, the solution is added dropwise to a separate vessel containing 2,2,2-trifluoroethanol at 65-70 °C over 30 minutes.

  • Work-up and Purification: The reaction mixture is worked up using standard aqueous extraction procedures, and the crude product is purified by column chromatography to yield 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine.

Causality Behind Experimental Choices:

  • The use of n-butyl nitrite in the presence of a proton source (methanesulfonic and acetic acid) generates the diazotizing agent in situ.

  • The reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate.

  • The subsequent addition to heated trifluoroethanol facilitates the nucleophilic substitution of the diazonium group.

Core Application: A Superior Building Block for Cross-Coupling Reactions

The primary application of this compound is as a versatile building block in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures. The presence of the highly reactive C-I bond allows for efficient and selective C-C and C-N bond formation.

Below, we compare the expected performance of this compound with its bromo- and chloro-analogues in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The data presented is a meta-analysis based on the established reactivity trends of halopyridines.[4]

Comparative Performance in Cross-Coupling Reactions
Reaction TypeSubstrateRelative ReactivityTypical ConditionsExpected Yield
Suzuki-Miyaura 3-Iodo-2-(TFE)-Pyridine High Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-90°CExcellent (>90%)
3-Bromo-2-(TFE)-PyridineMediumPd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100-110°CGood (70-85%)
3-Chloro-2-(TFE)-PyridineLowRequires specialized ligands (e.g., Buchwald ligands), higher temperaturesModerate (50-70%)
Sonogashira 3-Iodo-2-(TFE)-Pyridine High Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25-50°CExcellent (>90%)
3-Bromo-2-(TFE)-PyridineMediumPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60-80°CGood (75-85%)
3-Chloro-2-(TFE)-PyridineLowOften requires higher catalyst loading and temperaturePoor to Moderate (<60%)
Buchwald-Hartwig 3-Iodo-2-(TFE)-Pyridine High Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 90-100°CExcellent (>90%)
3-Bromo-2-(TFE)-PyridineMediumPd₂(dba)₃, BINAP, NaOtBu, Toluene, 100-110°CGood (70-85%)
3-Chloro-2-(TFE)-PyridineLowRequires highly active catalyst systemsModerate (50-75%)

TFE = (2,2,2-trifluoroethoxy)

Expertise & Experience Insights:

The superior reactivity of the iodo-substituted pyridine is a direct consequence of the lower C-I bond dissociation energy compared to C-Br and C-Cl bonds. This facilitates the rate-determining oxidative addition step in the palladium catalytic cycle, leading to faster reactions, higher yields, and milder reaction conditions. This is particularly advantageous when working with thermally sensitive or complex substrates, minimizing the risk of side reactions and degradation.

Experimental Workflow and Protocols

The following diagram and protocols outline a generalized workflow for employing this compound in palladium-catalyzed cross-coupling reactions.

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: Combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq) in a Schlenk flask.

  • Procedure: Follow the generalized workflow, using a toluene/water (4:1) solvent system and heating to 85°C until the starting material is consumed.

Protocol 2: Sonogashira Coupling

  • Reaction Setup: Combine this compound (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in a Schlenk flask.

  • Procedure: Follow the generalized workflow, using THF and Et₃N as the solvent and base, respectively. The reaction is typically run at room temperature.

Protocol 3: Buchwald-Hartwig Amination

  • Reaction Setup: Combine this compound (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 eq) in a Schlenk flask.

  • Procedure: Follow the generalized workflow, using toluene as the solvent and heating to 100°C.

Conclusion: An Essential Tool for Modern Synthesis

This compound emerges as a highly valuable and versatile building block for researchers in drug discovery and agrochemical synthesis. Its unique combination of a trifluoroethoxy group for modulating physicochemical properties and a highly reactive iodinated pyridine core makes it an exceptional substrate for a range of palladium-catalyzed cross-coupling reactions. The enhanced reactivity of the C-I bond, when compared to its bromo and chloro counterparts, allows for milder reaction conditions, shorter reaction times, and often superior yields. This guide provides a robust framework for the synthesis and application of this powerful synthetic intermediate, empowering chemists to accelerate their discovery programs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative. While specific toxicological data for this compound is limited, the available Safety Data Sheet (SDS) and data from analogous structures indicate the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

The presence of iodine and a trifluoroethoxy group on the pyridine ring classifies this compound as a halogenated organic compound . Such compounds require special disposal considerations due to their potential to form persistent and toxic byproducts if not managed correctly.

Table 1: Hazard Profile and Physical Properties

ParameterInformationSource Analogs
CAS Number 912761-82-1N/A
Molecular Formula C₇H₅F₃INON/A
Appearance LiquidThermo Fisher Scientific SDS
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory IrritantThermo Fisher Scientific SDS
Waste Classification Hazardous Halogenated Organic WasteGeneral Chemical Waste Guidelines

The Core Principle: Segregation and Containment

The foundational principle for the safe disposal of this compound is the strict segregation from non-hazardous and other forms of chemical waste. Due to its halogenated nature, it must not be mixed with non-halogenated organic solvents.[1][2][3] Cross-contamination can complicate the disposal process and may lead to dangerous reactions.

All waste streams containing this compound, including neat material, solutions, and contaminated labware, must be classified and handled as hazardous chemical waste.[4]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or butyl rubber gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A flame-retardant lab coat.

Step 2: Waste Collection

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.[4]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Crucially, label the container as "Halogenated Organic Waste" and list "this compound" as a primary constituent.[5]

  • Solid Waste: Any solid materials contaminated with the compound, such as pipette tips, weigh boats, and contaminated absorbent materials from spills, should be collected in a separate, clearly labeled hazardous waste container for solids.

Step 3: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material and place it in the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • All cleaning materials must be disposed of as hazardous waste.

Step 4: Temporary Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.

Step 5: Final Disposal

The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain. [2]

The preferred method for the final destruction of halogenated organic compounds is high-temperature incineration .[6] This process is conducted in specialized facilities equipped with flue gas treatment systems (scrubbers) to neutralize acidic gases like hydrogen iodide and hydrogen fluoride that are formed during combustion. Incineration at temperatures typically exceeding 850°C ensures the complete destruction of the organic molecule, minimizing the risk of forming toxic byproducts such as halogenated dioxins or furans.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow start Waste Generation (this compound) is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, leak-proof HDPE container for Halogenated Liquids is_liquid->collect_liquid Yes collect_solid Collect in a labeled, sealed container for Halogenated Solids is_liquid->collect_solid No (Contaminated Solid) storage Store in designated secure waste accumulation area collect_liquid->storage collect_solid->storage contact_ehs Contact EHS for professional disposal storage->contact_ehs incineration High-Temperature Incineration with Flue Gas Scrubbing contact_ehs->incineration

Caption: Decision workflow for the disposal of this compound.

Scientific Rationale: The "Why" Behind the Protocol

The stringent disposal procedures for halogenated organic compounds are rooted in their chemical properties and potential environmental impact. The carbon-halogen bonds in these molecules can lead to the formation of highly stable and often toxic byproducts during incomplete combustion.[1] High-temperature incineration in a controlled environment with sufficient oxygen and residence time is necessary to break down the molecule completely into carbon dioxide, water, and the corresponding hydrogen halides (HI and HF). These acidic gases are then neutralized in a scrubber system, preventing their release into the atmosphere.

References

Personal protective equipment for handling 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound this compound is a key intermediate in various synthetic pathways. Its structure, combining a halogenated pyridine ring with a trifluoroethoxy group, suggests a reactivity profile that necessitates meticulous handling. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

While comprehensive toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining analogous structures. The hazards are primarily associated with the iodinated pyridine core and the trifluoroethoxy moiety. Safety Data Sheets (SDS) for structurally similar compounds, such as 2-Chloro-6-iodo-3-(2,2,2-trifluoroethoxy)-pyridine and other halogenated pyridines, consistently indicate the following hazards[1][2].

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard ClassHazard StatementGHS PictogramSource(s)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationExclamation Mark[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationExclamation Mark[1][2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationExclamation Mark[1][2][3]
Acute toxicity, oral (Category 4)H302: Harmful if swallowedExclamation Mark[2][4]

The primary risks during handling are irritation to the skin, eyes, and respiratory system upon contact or inhalation[1][2]. The trifluoroethoxy group, while enhancing stability, can release hazardous decomposition products like hydrogen fluoride under thermal stress[5][6]. Therefore, our PPE strategy must create a comprehensive barrier against these routes of exposure.

The First Line of Defense: Engineering and Administrative Controls

Before a single glove is donned, we must emphasize that PPE is the last line of defense in the hierarchy of safety controls. Its efficacy is maximized when used in conjunction with robust engineering and administrative controls.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and reaction setup, must be performed within a properly functioning and certified laboratory chemical fume hood[7][8]. This is non-negotiable, as it is the primary method to control inhalation exposure to vapors or dusts.

  • Administrative Controls : Access to areas where this compound is stored and handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

Comprehensive PPE Protocol

The following PPE is mandatory when handling this compound. The rationale behind each selection is to provide a multi-layered defense system.

Table 2: Summary of Required Personal Protective Equipment

Body AreaRequired PPEStandard/SpecificationRationale
Hands Nitrile Gloves (double-gloving recommended)ASTM F739 or EN 374Provides chemical resistance against halogenated compounds. Double-gloving minimizes contamination during doffing[9].
Eyes/Face Chemical Splash Goggles and Face ShieldANSI Z87.1Goggles provide a seal against splashes and vapors; a face shield protects the entire face during high-risk operations[9].
Body Chemical-Resistant Laboratory CoatShould be flame-resistant (FR)Protects skin and personal clothing from splashes. Cuffs should be snug to prevent exposure.
Respiratory NIOSH-approved Air-Purifying Respirator (if needed)Varies based on exposure assessmentRequired if there is a risk of exceeding exposure limits, such as during a large spill or if engineering controls fail.
Hand Protection: The Critical Barrier

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Material Choice : Nitrile gloves are the standard choice for handling a wide array of laboratory chemicals, including halogenated pyridines[8]. They offer superior chemical and puncture resistance compared to latex.

  • Best Practices :

    • Always inspect gloves for tears or pinholes before use.

    • Double-gloving is strongly recommended . This practice allows for the removal of the contaminated outer glove within the fume hood, preventing the spread of contamination to equipment, door handles, and personal items[9].

    • Do not wear gloves outside of the laboratory area.

    • Change gloves immediately if you suspect contamination or after a maximum of 60 minutes of use[9].

    • Wash hands thoroughly with soap and water after removing gloves[10].

Eye and Face Protection: Preventing Irreversible Damage

The risk of serious eye irritation necessitates robust protection.

  • Goggles over Glasses : Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes and vapors. Chemical splash goggles are required[9].

  • Full Face Protection : When handling larger quantities (>10g) or performing operations with a higher splash potential (e.g., quenching a reaction, solvent extraction), a face shield must be worn in addition to chemical splash goggles to protect the entire face[11].

Body Protection: Shielding from Contamination

A chemical-resistant lab coat is essential to protect your skin and clothing. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For procedures with a high risk of splashing, consider using a chemical-resistant apron made of butyl rubber or a similar material over the lab coat.

Step-by-Step Operational Plans

Adherence to standardized procedures is critical for safety. The following workflows provide clear, actionable steps for handling, spill management, and disposal.

Safe Handling Workflow

The diagram below outlines the critical steps from preparation to disposal, ensuring safety at each stage.

G prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Gather & Inspect All Required PPE don_ppe 3. Don PPE (Lab Coat, Goggles, Inner Gloves, Face Shield, Outer Gloves) weigh 4. Weigh/Transfer Chemical Inside Fume Hood don_ppe->weigh react 5. Perform Synthesis/ Experiment weigh->react decontam 6. Decontaminate Glassware & Surfaces in Hood react->decontam doff_ppe 7. Doff Outer Gloves (Inside Hood) decontam->doff_ppe dispose 8. Dispose of Waste (Chemical & PPE) in Labeled Containers doff_ppe->dispose doff_final 9. Doff Remaining PPE & Wash Hands dispose->doff_final

Caption: A workflow diagram illustrating the key safety stages for handling this compound.

Protocol for Spill Management

Accidents can happen. A swift and correct response is vital to mitigate risk.

Minor Spill (inside a chemical fume hood):

  • Alert Personnel : Inform others in the immediate area.

  • Containment : Use a chemical spill kit absorbent (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.

  • Cleanup : Wearing your full PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container[7][12].

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report : Report the incident to your laboratory supervisor.

Major Spill (outside a chemical fume hood):

  • EVACUATE : Immediately alert everyone and evacuate the laboratory.

  • ISOLATE : Close the laboratory doors to contain the vapors.

  • ALERT : Activate the fire alarm or contact your institution's emergency response team. Provide them with the chemical name and a copy of the SDS.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal Protocol

Improper disposal can harm the environment and sanitation workers.

  • Segregation : All materials contaminated with this compound, including excess chemical, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste[12].

  • Containment : Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents[7].

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Never pour this chemical down the drain[12].

By integrating these safety protocols and PPE requirements into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research. Trust in these procedures is paramount; they are your most valuable tool when working on the cutting edge of science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.